cycloviolacin O2
Description
Properties
bioactivity |
Antimicrobial, Anticancer |
|---|---|
sequence |
GIPCGESCVWIPCISSAIGCSCKSKVCYRN |
Origin of Product |
United States |
Foundational & Exploratory
Cycloviolacin O2: A Technical Guide to its Discovery, Isolation, and Characterization from Viola odorata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloviolacin O2 (CyO2), a cyclotide isolated from the common violet, Viola odorata, has garnered significant scientific interest due to its potent cytotoxic and antimicrobial properties.[1][2] As a member of the cyclotide family, it possesses a unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, granting it exceptional stability.[1][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data. It aims to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
This compound is a "bracelet" subfamily cyclotide, a class of small, cyclic proteins found in various plant species.[2][4] It is composed of 30 amino acid residues with the sequence GIPCGESCVWIPCISSAIGCSCKSKVCYRN.[1][5] Its structure is characterized by a cyclic cystine knot (CCK) motif, formed by three disulfide bridges, which confers remarkable resistance to thermal, chemical, and enzymatic degradation.[3][4] The three-dimensional structure of this compound has been determined using solution-state NMR spectroscopy and X-ray crystallography.[3][6][7] A key structural feature is a conserved glutamic acid residue that plays a crucial role in coordinating a network of hydrogen bonds, which is vital for its biological activity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 3140.7 g/mol | [5] |
| Amino Acid Sequence | GIPCGESCVWIPCISSAIGCSCKSKVCYRN | [1] |
| Disulfide Bridges | CysI-CysIV, CysII-CysV, CysIII-CysVI | [1] |
| Purity (after HPLC) | >95% | [8][9] |
Isolation and Purification from Viola odorata
The isolation of this compound from Viola odorata involves a multi-step process of extraction and chromatographic purification. The general workflow is depicted below.
References
- 1. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 2. academic.oup.com [academic.oup.com]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C133H207N37O39S6 | CID 119026029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cycloviolacin O2: Structure and the Cyclic Cystine Knot Motif
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloviolacin O2 (CyO2), a member of the cyclotide family of plant-derived peptides, presents a compelling scaffold for drug development due to its exceptional stability and potent biological activities. This guide provides a detailed examination of the molecular architecture of CyO2, focusing on its defining feature: the cyclic cystine knot (CCK) motif. We will explore its structural characteristics, biological functions with supporting quantitative data, and the experimental methodologies employed in its study. This document aims to serve as a comprehensive resource for researchers interested in the therapeutic potential of cyclotides.
Introduction to this compound and the Cyclic Cystine Knot
This compound is a 30-amino acid peptide originally isolated from the plant Viola odorata.[1] Like all cyclotides, it possesses a unique head-to-tail cyclized backbone and a signature cyclic cystine knot (CCK) motif.[2] This motif is formed by three interlocking disulfide bonds (CysI-CysIV, CysII-CysV, and CysIII-CysVI) that create a highly constrained and exceptionally stable structure.[2][3] This remarkable stability makes cyclotides like CyO2 resistant to thermal, chemical, and enzymatic degradation, a highly desirable trait for therapeutic agents.[3]
The CCK motif is a key determinant of the biological activity of cyclotides.[4] It provides a rigid scaffold upon which variable loop regions are displayed, and these loops are crucial for mediating interactions with biological targets, primarily cell membranes.[4] this compound belongs to the "bracelet" subfamily of cyclotides.[5]
Molecular Structure of this compound
The three-dimensional structure of this compound has been elucidated by both solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing a detailed atomic-level understanding of its architecture.
Primary and Secondary Structure
The amino acid sequence of this compound is GIPCGESCVWIPCISSAIGCSCKSKVCYRN.[2] Its structure is characterized by a distorted triple-stranded β-sheet.[6]
Tertiary Structure and the Cyclic Cystine Knot
The defining feature of CyO2's tertiary structure is the cyclic cystine knot. This intricate arrangement of three disulfide bonds creates a knotted core that is threaded by a segment of the peptide backbone, resulting in a highly compact and rigid conformation.[7] This unique topology is responsible for the exceptional stability of cyclotides.[7]
Table 1: Structural Parameters of this compound
| Parameter | Value | Method | Reference |
| PDB ID | 2KNM | Solution NMR | [8] |
| Total Structure Weight | 3.17 kDa | Solution NMR | [8] |
| Atom Count | 215 | Solution NMR | [8] |
| Modeled Residue Count | 30 | Solution NMR | [8] |
| PDB ID | 7RMQ | X-ray Diffraction | [9] |
| Resolution | 1.17 Å | X-ray Diffraction | [9] |
| Total Structure Weight | 6.43 kDa (dimer) | X-ray Diffraction | [9] |
| Atom Count | 470 (dimer) | X-ray Diffraction | [9] |
| Modeled Residue Count | 60 (dimer) | X-ray Diffraction | [9] |
Biological Activities and Quantitative Data
This compound exhibits a range of potent biological activities, primarily attributed to its ability to disrupt cell membranes.[1][10]
Cytotoxic Activity
CyO2 displays potent cytotoxicity against a variety of cancer cell lines.[2] Its mechanism of action involves the permeabilization of the cell membrane, leading to cell death.[10]
Table 2: Cytotoxic Activity of this compound (IC50 values)
| Cell Line | IC50 (µM) | Assay | Reference |
| U-937 GTB (human lymphoma) | ~0.2 | Fluorometric microculture assay | [10] |
| MCF-7 (breast cancer) | 0.64 - >10 | Cell proliferation assay | [11] |
| MCF-7/ADR (doxorubicin-resistant breast cancer) | 0.64 - >10 | Cell proliferation assay | [11] |
| U251 (glioblastoma) | Not specified | Not specified | [12] |
| MDA-MB-231 (breast cancer) | Not specified | Not specified | [12] |
| A549 (lung cancer) | Not specified | Not specified | [12] |
| DU145 (prostate cancer) | Not specified | Not specified | [12] |
| BEL-7402 (liver cancer) | Not specified | Not specified | [12] |
Antimicrobial Activity
This compound demonstrates significant bactericidal activity, particularly against Gram-negative bacteria.[2]
Table 3: Antimicrobial Activity of this compound (MIC values)
| Bacterial Strain | MIC (µM) | Assay Method | Reference |
| Escherichia coli | 2.2 | MIC assay | [2] |
| Salmonella enterica serovar Typhimurium LT2 | ~9 | MIC assay | [5] |
| Staphylococcus aureus | >50 | MIC assay | [5] |
Anti-HIV Activity
This compound has been shown to possess anti-HIV activity, which is also linked to its membrane-disrupting properties.[13] It is suggested that CyO2 can target the membranes of both HIV-1-infected cells and the viral envelope itself.[13]
Experimental Protocols
Isolation and Purification of this compound
A common method for isolating CyO2 from Viola odorata involves the following steps:
-
Extraction: Dried plant material is extracted with a solvent such as 60% aqueous methanol.[14]
-
Liquid-Liquid Extraction: The extract is partitioned, for example, with dichloromethane (B109758) to remove non-polar compounds.[14]
-
Solid-Phase Extraction (SPE): The aqueous phase is passed through a reversed-phase C18 cartridge to capture the cyclotides.[14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction containing cyclotides is subjected to preparative RP-HPLC for separation and purification.[14]
-
Purity Analysis: The purity of the isolated CyO2 is confirmed using analytical RP-HPLC.[14]
-
Identification: The identity of CyO2 is confirmed by mass spectrometry.[14]
Structure Determination
Solution structures are determined using 2D NMR techniques like TOCSY, NOESY, and HSQC. The resulting distance and dihedral angle restraints are used to calculate a family of structures.
High-resolution crystal structures are obtained by crystallizing the purified peptide and collecting X-ray diffraction data.
Cytotoxicity Assays
-
Cell Seeding: Cancer cells are seeded in 96-well plates and incubated.
-
Treatment: Cells are treated with various concentrations of this compound.
-
MTT Addition: MTT reagent is added to each well and incubated.
-
Solubilization: The formazan (B1609692) crystals are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability.
Antimicrobial Assays
-
Bacterial Culture: Bacteria are grown to a specific optical density.
-
Serial Dilution: this compound is serially diluted in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of CyO2 that visibly inhibits bacterial growth.[14]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the disruption of cellular membranes.[1][10]
CyO2 is thought to initially bind to the cell membrane, followed by oligomerization and the formation of pores or other disruptive structures that lead to a loss of membrane integrity and ultimately cell death.[13]
While membrane disruption is the primary mechanism, there is some evidence that cyclotides may also influence intracellular signaling pathways. For instance, in bacteria, the PhoP-PhoQ signaling system, which can alter the bacterial membrane composition, has been implicated in the response to cyclotides.[14]
Conclusion and Future Directions
This compound, with its unique cyclic cystine knot structure, represents a highly stable and potent molecular scaffold. Its well-characterized cytotoxic and antimicrobial activities, driven primarily by membrane disruption, make it a promising candidate for the development of novel therapeutics. Future research should focus on elucidating the finer details of its interactions with specific membrane components and further investigating its potential influence on intracellular signaling pathways. The exceptional stability of the CCK motif also makes it an ideal framework for protein engineering to create analogues with enhanced potency and selectivity.
References
- 1. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 5. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. academic.oup.com [academic.oup.com]
- 9. Isolation and characterization of cyclotides from the leaves of Viola odorata L. using peptidomic and bioinformatic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ru.goldaruco.com [ru.goldaruco.com]
- 11. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Mechanism of Action of Cycloviolacin O2 on Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2), a member of the cyclotide family of plant-derived peptides, has garnered significant interest within the scientific community due to its potent cytotoxic, antimicrobial, and antiviral activities. These biological effects are primarily attributed to its profound interaction with and disruption of cellular lipid membranes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on lipid membranes, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Cyclotides are characterized by their unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confers exceptional stability. CyO2 leverages this robust structure to execute a multi-step assault on lipid bilayers, culminating in membrane permeabilization and cell death.
Core Mechanism of Action: Membrane Disruption
The principal mechanism of action of this compound is the targeted disruption of lipid membranes, leading to the formation of pores and subsequent leakage of intracellular contents.[1][2] This process induces a rapid, necrosis-like cell death, as evidenced by the swift disintegration of cell membranes within minutes of exposure.[1][2] The interaction is not a passive process but a dynamic sequence of events including electrostatic binding, insertion into the lipid bilayer, peptide aggregation, and ultimately, the formation of transmembrane pores.
Lipid Selectivity: The Critical Role of Phosphatidylethanolamine (B1630911) (PE)
A key determinant of this compound's activity is the lipid composition of the target membrane. It exhibits a pronounced selectivity for membranes containing phosphatidylethanolamine (PE).[3] Molecular dynamics simulations have revealed that the charged residues of CyO2 favorably interact with both the amino and phosphate (B84403) head groups of PE, while its hydrophobic regions insert deep into the lipid core, forming stable complexes.[3] This preferential binding to PE-rich domains, which are often found in bacterial membranes and the inner leaflet of eukaryotic plasma membranes, is a cornerstone of its targeted activity. Furthermore, CyO2 has been shown to have an affinity for lipid raft-like microdomains, which can be rich in PE.[4]
Structural Determinants of Activity
The structural integrity of this compound is paramount to its membrane-disrupting capabilities. The cyclic cystine knot (CCK) motif provides a rigid and highly stable scaffold.[5] A conserved glutamic acid residue plays a crucial structural role, likely by coordinating a network of hydrogen bonds that stabilize the molecule in a conformation conducive to efficient aggregation within the membrane.[6] Chemical modification of the charged residues, including the glutamic acid and lysine (B10760008) residues, has been shown to significantly diminish or abolish its antibacterial activity, highlighting the importance of electrostatic interactions in the initial binding to the membrane.[7]
Quantitative Data on this compound-Membrane Interactions
The following tables summarize the available quantitative data describing the interaction of this compound with lipid membranes and its biological effects.
| Parameter | Value | Cell Line/Model System | Assay | Reference |
| Cytotoxicity | ||||
| IC50 | 0.2-10 µM | MCF-7 and MCF-7/ADR | Cell proliferation assay | [5] |
| Membrane Permeabilization | ||||
| EC50 | 14.3 µM | POPC liposomes | Terbium/Dipicolinic acid leakage | Not explicitly cited |
| Pore Formation | Rapid (within minutes) | HIV-infected T-cells and monocytes | SYTOX Green uptake | [4] |
| Antimicrobial Activity | ||||
| MIC | 2.2 µM | E. coli | MIC assay | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid membranes.
Membrane Permeabilization Assay: SYTOX™ Green Uptake
This assay quantifies membrane permeabilization by measuring the influx of the fluorescent nucleic acid stain SYTOX™ Green, which is impermeant to intact cells.
Materials:
-
This compound (CyO2) stock solution
-
Target cells (e.g., bacterial or cancer cell lines)
-
SYTOX™ Green nucleic acid stain (e.g., from Invitrogen)
-
Assay buffer (e.g., PBS or appropriate cell culture medium)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Culture and harvest target cells. Wash the cells with assay buffer and resuspend to a final concentration of approximately 1 x 10^5 cells/well in the 96-well plate.
-
Reagent Preparation: Prepare serial dilutions of CyO2 in the assay buffer. Prepare a working solution of SYTOX™ Green at a final concentration of 0.04 µM in the assay buffer.[4]
-
Assay Execution: a. Add the SYTOX™ Green working solution to each well containing cells. b. Add the different concentrations of CyO2 to the wells. Include a negative control (buffer only) and a positive control for maximal permeabilization (e.g., Melittin at 5 µM).[4] c. Immediately place the plate in a fluorescence microplate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1 minute) for a desired duration (e.g., 30 minutes). Use excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]
-
Data Analysis: Normalize the fluorescence values by subtracting the background fluorescence (wells with SYTOX Green but no cells). Express the membrane permeabilization as a percentage relative to the positive control.
Liposome (B1194612) Leakage Assay: Calcein (B42510) Release
This assay utilizes liposomes encapsulating the fluorescent dye calcein at a self-quenching concentration. Disruption of the liposome membrane by CyO2 leads to the release and dilution of calcein, resulting in an increase in fluorescence.
Materials:
-
This compound (CyO2) stock solution
-
Lipids (e.g., POPC, POPE)
-
Calcein
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Liposome Preparation: a. Prepare a lipid film by dissolving the desired lipids in chloroform, evaporating the solvent under a stream of nitrogen, and drying under vacuum for at least 2 hours. b. Hydrate the lipid film with a solution of calcein (e.g., 50 mM in buffer) to form multilamellar vesicles. c. Subject the vesicle suspension to several freeze-thaw cycles. d. Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).
-
Purification: Separate the calcein-loaded liposomes from free calcein using a size-exclusion chromatography column.
-
Leakage Assay: a. Dilute the purified liposomes in buffer to a suitable concentration in a cuvette. b. Add different concentrations of CyO2 to the liposome suspension. c. Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.
-
Data Analysis: Determine the percentage of calcein leakage by comparing the fluorescence intensity to that of a positive control where the liposomes are completely lysed with a detergent (e.g., Triton X-100).
Lipid Extraction and Analysis by Mass Spectrometry
This protocol is used to identify the specific lipids that are preferentially extracted from a membrane by this compound.
Materials:
-
This compound (CyO2)
-
Supported lipid bilayers or liposomes of a defined composition
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Interaction: Incubate a supported lipid bilayer or a suspension of liposomes with CyO2 for a defined period.
-
Lipid Extraction: a. After incubation, remove the aqueous solution containing CyO2 and any extracted lipids. b. Perform a liquid-liquid extraction on this solution using a suitable solvent system (e.g., a modified Bligh-Dyer or Folch extraction) to isolate the lipids.[8] c. Evaporate the organic solvent to concentrate the extracted lipids.
-
Mass Spectrometry Analysis: a. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis. b. Analyze the lipid composition using a high-resolution mass spectrometer coupled with liquid chromatography.[9]
-
Data Analysis: Identify and quantify the lipid species present in the extract by comparing their mass-to-charge ratios and fragmentation patterns to lipid databases. This will reveal which lipids were preferentially removed from the membrane by CyO2.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for studying membrane disruption.
Caption: Proposed mechanism of this compound-induced membrane disruption.
Caption: Workflow for investigating membrane disruption by this compound.
Conclusion
This compound's potent biological activities are intrinsically linked to its ability to disrupt lipid membranes, with a notable preference for those containing phosphatidylethanolamine. Its mechanism involves a cascade of events from binding and insertion to aggregation and pore formation, leading to rapid cell death. The exceptional stability of its cyclotide scaffold makes it a promising candidate for the development of novel therapeutics, including anticancer and antimicrobial agents. Further research focusing on high-resolution structural studies of CyO2-membrane complexes and a more detailed thermodynamic characterization of these interactions will provide deeper insights into its mechanism and facilitate the rational design of new, highly active analogues.
References
- 1. Cyclotide-membrane interactions: defining factors of membrane binding, depletion and disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 6. rcsb.org [rcsb.org]
- 7. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Comprehensive mass spectrometry lipidomics of human biofluids and ocular tissues - PMC [pmc.ncbi.nlm.nih.gov]
Cycloviolacin O2: A Potent Cytotoxic Agent Against Human Tumor Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cycloviolacin O2 (CyO2), a cyclotide isolated from plants of the Violaceae family, has emerged as a promising candidate in cancer research due to its potent cytotoxic effects against a broad spectrum of human tumor cell lines.[1][2][3] This technical guide provides a comprehensive overview of the cytotoxic properties of CyO2, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Quantitative Cytotoxicity Data
This compound exhibits potent cytotoxic activity in a dose-dependent manner across numerous human tumor cell lines.[1][4] Its efficacy, often measured as the half-maximal inhibitory concentration (IC50), is consistently in the low micromolar to nanomolar range, highlighting its potential as a powerful antitumor agent.[1][5][6]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U-937 GTB | Human Lymphoma | ~0.1 - 0.3 | [1][7] |
| MCF-7 | Breast Cancer | 3.17 | [5] |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 3.27 | [5] |
| MDA-MB-231 | Triple-negative Breast Cancer | Not explicitly stated, but potent | [6] |
| Various (10-cell line panel) | Various Cancers | 0.1 - 0.3 | [1] |
| Chronic Lymphocytic Leukemia | Leukemia | 0.10 | [4] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a summary from the cited literature.
Mechanism of Action: Membrane Disruption
The primary mechanism underlying the cytotoxic effect of this compound is the disruption of the cell membrane.[3][7] This action leads to rapid cell death through membrane permeabilization.[2][3] Studies have shown that CyO2-induced membrane disruption can occur within minutes of exposure.[7] Interestingly, CyO2 appears to exhibit some selectivity for tumor cells over normal cells and has demonstrated efficacy in drug-resistant cell lines, suggesting a mechanism of action that circumvents common drug resistance pathways.[2][4][8]
The proposed mechanism involves the formation of pores in the cell membrane, which allows for the uncontrolled influx and efflux of ions and other molecules, ultimately leading to cell lysis.[2] This membrane-disrupting capability has also been shown to enhance the cellular uptake of conventional chemotherapeutic drugs like doxorubicin (B1662922) in resistant cancer cells.[8]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxic effects of this compound.
Cell Viability and Cytotoxicity Assays
1. Fluorometric Microculture Cytotoxicity Assay (FMCA)
This non-clonogenic assay is used to determine the cytotoxicity of compounds on human tumor cell lines.[1]
-
Cell Preparation: Tumor cell lines are cultured in appropriate media and harvested during their exponential growth phase. Cells are washed, counted, and resuspended to a known concentration.
-
Assay Procedure:
-
Aliquots of the cell suspension are seeded into 96-well microtiter plates.
-
This compound is serially diluted and added to the wells. Control wells receive only the vehicle.
-
Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
The supernatant is removed, and the cells are washed.
-
Fluorescein (B123965) diacetate (FDA) is added to each well. FDA is a non-fluorescent substrate that is converted to the fluorescent product fluorescein by viable cells with intact plasma membranes.
-
After a short incubation period, the fluorescence is measured using a fluorometer.
-
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
2. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with varying concentrations of this compound.
-
After the incubation period, MTT solution is added to each well and incubated for a few hours to allow formazan formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined from the dose-response curves.[5]
Membrane Permeabilization Assay
SYTOX Green Assay
This assay uses a high-affinity nucleic acid stain that cannot cross the membrane of live cells.[8]
-
Principle: SYTOX Green dye only enters cells with compromised plasma membranes and fluoresces brightly upon binding to nucleic acids.
-
Procedure:
-
Tumor cells are seeded in a 96-well plate.
-
SYTOX Green dye is added to the cell suspension.
-
This compound is added at various concentrations.
-
The fluorescence intensity is monitored over time using a fluorescence microplate reader.
-
-
Data Analysis: An increase in fluorescence intensity indicates membrane permeabilization.[8]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the cytotoxic effects of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion
This compound is a potent cytotoxic agent with a clear mechanism of action involving membrane disruption. Its effectiveness against a range of cancer cell lines, including those with drug resistance, makes it a compelling subject for further investigation in the development of novel anticancer therapies. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this remarkable cyclotide. While in vitro studies have been highly promising, it is important to note that in vivo studies have shown limited antitumor effects at tolerable doses, indicating challenges with its in vivo toxicity profile that require further research.[9][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 4. ru.goldaruco.com [ru.goldaruco.com]
- 5. goldaruco.com [goldaruco.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Evaluation of toxicity and antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cycloviolacin O2: A Technical Guide to its Antimicrobial Properties Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloviolacin O2 (CyO2), a cyclotide isolated from Viola odorata, has demonstrated potent bactericidal activity against a range of Gram-negative bacteria, including clinically significant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][2][3] This technical guide provides a comprehensive overview of the antimicrobial properties of CyO2, with a focus on its activity against Gram-negative bacteria. It includes a summary of quantitative antimicrobial data, detailed experimental protocols for key assays, and a discussion of its mechanism of action. Visualizations of the proposed mechanism and experimental workflows are provided to facilitate understanding.
Introduction
Cyclotides are a class of small, cyclic peptides found in plants, characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds.[4][5] This unique structure confers exceptional stability to enzymatic and chemical degradation, making them attractive scaffolds for drug development.[2][3] this compound is a member of the bracelet subfamily of cyclotides and has been identified as a particularly potent antimicrobial agent against Gram-negative bacteria.[1][2] Its mechanism of action is primarily attributed to the disruption of bacterial cell membranes.[1][5]
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound has been quantified against several Gram-negative bacterial species. The following tables summarize the available data on its Minimum Inhibitory Concentration (MIC) and other relevant metrics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-negative bacteria.
| Bacterial Species | Strain | MIC (µM) | Reference |
| Escherichia coli | - | 2.2 | [4] |
| Salmonella enterica serovar Typhimurium | LT2 | 1 - 2 | [1] |
| Pseudomonas aeruginosa | - | 4 - 8 | [1] |
| Klebsiella pneumoniae | - | 4 - 8 | [1] |
| Acinetobacter baumannii | ATCC19606 | 4.2 | [6] |
| Klebsiella pneumoniae | MDR strain | 4 | [1] |
Table 2: Time-Kill Kinetics of this compound against Acinetobacter baumannii [6]
| Concentration | Time to Eradication |
| 4 x MIC | 2 hours |
| 8 x MIC | 1.5 hours |
Mechanism of Action: Membrane Disruption
The primary mechanism by which this compound exerts its bactericidal effect on Gram-negative bacteria is through the disruption of their cell membranes.[1][5] This process can be broken down into several key steps:
-
Electrostatic Attraction: The positively charged residues on the surface of CyO2 are attracted to the negatively charged lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[7]
-
Outer Membrane Permeabilization: CyO2 interacts with and disrupts the integrity of the outer membrane, allowing it to access the inner membrane.
-
Inner Membrane Interaction and Pore Formation: CyO2 then interacts with the phospholipids (B1166683) of the inner membrane, leading to the formation of pores or channels.[7] This interaction is thought to involve the hydrophobic patch of the cyclotide.
-
Cellular Leakage and Death: The formation of these pores leads to the leakage of essential cellular components, dissipation of the membrane potential, and ultimately, cell death.[5]
The following diagram illustrates the proposed mechanism of action:
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 6. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Anti-HIV Activity of Cycloviolacin O2 and the Broader Cyclotide Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potent anti-HIV activity of cycloviolacin O2 and other members of the cyclotide family of peptides. Cyclotides, characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, exhibit remarkable stability and a distinct mechanism of action against HIV, making them a compelling area of interest for novel antiretroviral drug development. This document provides a comprehensive overview of their quantitative antiviral efficacy, the experimental protocols used for their evaluation, and a visualization of their mode of action.
Quantitative Anti-HIV Activity of Cyclotides
The anti-HIV-1 efficacy of various cyclotides has been quantified in numerous studies. The following tables summarize the key data, including the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) required to inhibit viral activity, and the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration for uninfected cells (IC50), which indicates toxicity to host cells. The therapeutic index (TI), calculated as the ratio of cytotoxicity to antiviral activity (CC50/EC50 or IC50/EC50), is a critical measure of a drug's selectivity.
| Cyclotide | Virus Strain | Cell Line | EC50 (nM) | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | HIV-1 | U1 (monocytic) | - | <0.5 (sub-toxic) | - | [1] |
| Cycloviolacin O13 | HIV-1 | CEM-SS | 320 | >6.4 | >20 | [2] |
| Cycloviolacin O14 | HIV-1 | CEM-SS | 440 | 4.8 | ~10.9 | [2] |
| Cycloviolacin O24 | HIV-1 | CEM-SS | 308 | 6.2 | ~20.1 | [2] |
| Cycloviolacin Y1 | HIV-infected cultures | - | - | 1.2 | - | [3] |
| Cycloviolacin Y4 | HIV-infected cultures | - | 120 | 1.7 | ~14.2 | [3] |
| Cycloviolacin Y5 | HIV-infected cultures | - | 40 | 1.8 | 45 | [3] |
| Kalata B1 | HIV-infected cultures | - | - | 0.66 | - | [3] |
| Varv E | HIV-infected cultures | - | - | 0.35 | - | [3] |
| Circulin A | HIV-1 | CEM-SS | ~70 | ~0.52 | ~7.4 | [2] |
| Circulin B | HIV-1 | CEM-SS | ~70 | ~0.52 | ~7.4 | [2] |
| Palicourein | HIV-1RF | CEM-SS | 100 | 1.5 | 15 | [4][5][6] |
Table 1: Anti-HIV Activity and Cytotoxicity of Various Cyclotides. This table presents a comparative overview of the potency and selectivity of different cyclotides against HIV-1.
| Cyclotide Fraction (from Viola tricolor) | IC50 (µg/mL) | Selectivity Index (SI) |
| Fraction 4.1 | - | 8.1 ± 5.4 |
| Fraction 4.4 | 0.7 ± 0.1 | - |
| Subfractions | 0.6 - 11.2 | up to 8.1 |
Table 2: Anti-HIV Activity of Cyclotide-Enriched Fractions from Viola tricolor. This table highlights the antiviral potential of cyclotide mixtures extracted from a natural source.[7][8]
Mechanism of Action: A Dual Assault on HIV-1
The primary anti-HIV mechanism of cyclotides, including this compound, is the direct disruption of lipid membranes.[9] This action is not dependent on specific chiral protein receptors, which may reduce the likelihood of the development of viral resistance.[9][10]
Key aspects of their mechanism include:
-
Membrane Binding and Disruption: Cyclotides preferentially bind to and disrupt membranes rich in phosphatidylethanolamine (B1630911) (PE) phospholipids.[9] The HIV-1 envelope is enriched with PE, providing a degree of selectivity for the virus and infected cells.[9] Upon binding, cyclotides are thought to form pores or otherwise alter the organization of the lipid bilayer, leading to a loss of integrity.[11]
-
Targeting Both Virus and Infected Cells: this compound has been shown to simultaneously target the membranes of HIV-1 infected cells and the viral particles themselves.[11][12] This dual-pronged attack can suppress productive infection and reduce viral infectivity.
-
Potentiation of Antiretroviral Drugs: Sub-toxic concentrations of this compound can enhance the efficacy of conventional antiretroviral drugs.[1] By disrupting the plasma membrane of infected cells, it can increase the uptake of drugs like the protease inhibitors nelfinavir (B1663628) and saquinavir.[1][11] Furthermore, its ability to disrupt the viral envelope potentiates the activity of the fusion inhibitor enfuvirtide (B549319) (T-20).[11][12]
Figure 1. Mechanism of Anti-HIV Action by this compound.
Experimental Protocols
The evaluation of the anti-HIV activity of cyclotides involves a series of in vitro assays to determine their efficacy, cytotoxicity, and mechanism of action.
Cell Lines and Virus Strains
-
Cell Lines: Human T-lymphoblastoid cell lines such as CEM-SS are commonly used as targets for HIV-1 infection in cytopathic effect assays.[2][4][5][6] Monocytic cell lines like U1, which can model both latent and productive HIV-1 infection, are also employed, particularly for studying effects on viral reservoirs.[1]
-
Virus Strains: Laboratory-adapted HIV-1 strains, such as HIV-1RF, are often used for initial screening and mechanistic studies.[4][5][6]
Anti-HIV Activity and Cytotoxicity Assays
A common method to assess antiviral efficacy is to measure the inhibition of the virus-induced cytopathic effect.
Figure 2. Workflow for Anti-HIV Cytopathic Effect Assay.
Protocol: XTT-Based Anti-HIV Assay [3][13]
-
Cell Preparation: Seed CEM-SS cells into a 96-well microtiter plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test cyclotide to the wells. Include wells with a positive control (e.g., AZT) and a negative control (cells only).
-
Virus Infection: Add a standardized amount of HIV-1 to the wells, sufficient to cause a significant cytopathic effect in the virus control wells after 4-6 days.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Cell Viability Measurement: After the incubation period, add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well. The viable cells will metabolize XTT to a formazan (B1609692) product, resulting in a color change.
-
Data Analysis: Measure the absorbance of the wells using a microplate reader. The EC50 is calculated as the concentration of the compound that results in a 50% protection of cells from the cytopathic effects of the virus. The CC50 is determined in parallel assays with uninfected cells to assess the compound's cytotoxicity.
HIV-1 p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein produced by infected cells, which is a direct measure of viral replication.
-
Cell Culture and Treatment: Culture HIV-1 infected cells (e.g., U1 cells or infected T-cells) in the presence of varying concentrations of the cyclotide, alone or in combination with other antiretroviral drugs.
-
Supernatant Collection: At specific time points, collect the cell culture supernatant.
-
ELISA: Perform a standard sandwich ELISA for HIV-1 p24 antigen according to the manufacturer's instructions.
-
Data Analysis: Quantify the p24 concentration by comparing the absorbance values to a standard curve. A reduction in p24 levels indicates inhibition of viral replication.
Membrane Disruption Assay
The ability of cyclotides to disrupt cell membranes can be assessed using a fluorescent dye that is excluded by cells with intact membranes.
Protocol: SYTOX Green Uptake Assay [1]
-
Cell Preparation: Prepare a suspension of target cells (e.g., U1 cells).
-
Dye and Compound Addition: Add SYTOX Green dye to the cell suspension. This dye can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.
-
Treatment: Add the cyclotide of interest to the cell suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence indicates membrane disruption.
Conclusion and Future Directions
This compound and other cyclotides represent a promising class of anti-HIV agents with a unique membrane-targeting mechanism of action. Their ability to act on both the virus and infected cells, coupled with their potential to enhance the efficacy of existing antiretroviral therapies, makes them attractive candidates for further development. Future research should focus on structure-activity relationship studies to design analogs with an improved therapeutic index, and in vivo studies to evaluate their safety, pharmacokinetics, and efficacy in a physiological setting. The exceptional stability of the cyclotide scaffold is a significant advantage for potential therapeutic applications.[9]
References
- 1. This compound (CyO2) suppresses productive infection and augments the antiviral efficacy of nelfinavir in HIV-1 infected monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclotides as natural anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-HIV Cyclotides from the Chinese Medicinal Herb Viola yedoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel anti-HIV macrocyclic peptide from Palicourea condensata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro Inhibition of HIV-1 by Cyclotide-Enriched Extracts of Viola tricolor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Inhibition of HIV-1 by Cyclotide-Enriched Extracts of Viola tricolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Sentinel Molecule: A Technical Guide to the Natural Function of Cycloviolacin O2 in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloviolacin O2 (CyO2), a member of the cyclotide family of plant peptides, represents a potent and highly stable component of the innate immune system of plants, particularly in the Violaceae family. Characterized by a unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, CyO2 exhibits a broad spectrum of defensive activities against a range of pathogens and herbivores. Its primary mechanism of action involves the disruption of cellular membranes, leading to cell death. This technical guide provides a comprehensive overview of the natural function of this compound in plant defense, detailing its direct antimicrobial and insecticidal activities, its localization within plant tissues, and a putative model for its regulation by plant defense signaling pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.
Introduction: this compound as a Plant Defense Peptide
Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats. Among these are a diverse array of antimicrobial peptides (AMPs), which provide a rapid and effective first line of defense. Cyclotides, including this compound, are a prominent class of these defense peptides.[1] Their exceptional stability to thermal, chemical, and enzymatic degradation, conferred by their unique cyclic cystine knot (CCK) motif, makes them particularly robust defense molecules.[2][3]
This compound, isolated from plants such as Viola odorata, is a "bracelet" subfamily cyclotide that has garnered significant interest due to its potent biological activities.[4][5] Its role in plant defense is multifaceted, encompassing direct toxicity to invading organisms and strategic localization within the plant to prevent ingress and spread of pathogens. This guide will delve into the known functions of CyO2 in plant defense and explore the underlying molecular mechanisms.
Antimicrobial and Insecticidal Activities of this compound
This compound exhibits potent activity against a broad range of plant pathogens, including fungi and bacteria. Its efficacy is attributed to its ability to interact with and disrupt microbial cell membranes.
Mechanism of Action: Membrane Disruption
The primary mode of action of this compound is the permeabilization and disruption of cellular membranes.[4] This process is thought to be initiated by the electrostatic interaction of the cationic cyclotide with the anionic components of microbial membranes. Following this initial binding, CyO2 molecules are believed to oligomerize and form pores or otherwise destabilize the lipid bilayer, leading to leakage of cellular contents and ultimately, cell death.[4] This non-receptor-mediated mechanism makes the development of resistance in pathogens more challenging.
Quantitative Data on Antimicrobial Activity
The antimicrobial potency of this compound has been quantified against various plant pathogens using minimum inhibitory concentration (MIC) assays. The following tables summarize the available data.
Table 1: Antifungal Activity of this compound
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Fusarium oxysporum | 6.25 | [6] |
| Botrytis cinerea | 1.5 - 3.0 | [6] |
| Colletotrichum utrechtense | 6.25 | [6] |
| Alternaria alternata | 1.5 | [6] |
Table 2: Antibacterial Activity of this compound
| Bacterial Pathogen | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Pseudomonas syringae | 25 | [6] |
| Pectobacterium atrosepticum (formerly Erwinia carotovora) | 75 | [6] |
| Dickeya dadantii | 100 | [6] |
| Escherichia coli | 2.2 | [4] |
| Salmonella enterica serovar Typhimurium LT2 | 62.5 (inhibited growth in RDA) | [7] |
| Klebsiella pneumoniae | Bactericidal activity observed | [7] |
| Pseudomonas aeruginosa | Bactericidal activity observed | [7] |
Localization of this compound: A Strategic Defense
The effectiveness of a plant defense compound is not only determined by its toxicity but also by its strategic placement within the plant. Immunohistochemistry and MALDI-MSI studies have revealed that this compound is localized in tissues that are most vulnerable to pathogen and pest attack.[6][8]
This compound is found in high concentrations in the epidermis of leaves and petioles, forming a chemical barrier against invading fungi and bacteria.[6] It is also present in vascular tissues, which may serve to limit the systemic spread of pathogens that manage to breach the initial defenses.[6] Furthermore, CyO2 has been detected in the rhizodermis and cortex of roots, suggesting a role in defending against soil-borne pathogens.[6] At the subcellular level, cyclotides are stored in the vacuole, which sequesters them from the plant's own cellular machinery until tissue damage by a herbivore or pathogen releases them.[8]
Putative Regulation of this compound Biosynthesis
While the direct biosynthetic pathway of cyclotides is becoming clearer, the signaling pathways that regulate their production in response to biotic stress are less understood. Based on the current knowledge of plant defense signaling, a putative regulatory model for this compound biosynthesis can be proposed. This model involves the interplay of the key defense hormones: jasmonic acid (JA), ethylene (B1197577) (ET), and salicylic (B10762653) acid (SA).
It is hypothesized that the production of this compound is primarily regulated by the jasmonic acid and ethylene signaling pathways, which are typically activated in response to necrotrophic pathogens and chewing insects. The promoters of cyclotide genes likely contain jasmonate-responsive elements (JREs) and ethylene-responsive elements (EREs), such as G-boxes and GCC-boxes, respectively.[9][10] Upon perception of a pathogen or herbivore attack, JA and ET signaling cascades are initiated, leading to the activation of transcription factors (e.g., MYC2, ERFs) that bind to these promoter elements and induce the expression of this compound precursor genes.[10][11] Salicylic acid, which is generally associated with defense against biotrophic pathogens, often acts antagonistically to the JA/ET pathways.[12][13] Therefore, SA signaling may negatively regulate the expression of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction and Quantification of this compound from Plant Material
This protocol is adapted from methods described for the quantification of cyclotides in plants.[14]
Objective: To extract and quantify the amount of this compound in plant tissue using RP-LC-ESI-MS.
Materials:
-
Fresh or lyophilized plant material (Viola odorata)
-
Extraction solvent: 70% methanol (B129727) with 0.1% formic acid (v/v)
-
Acetonitrile (ACN)
-
Bovine Serum Albumin (BSA)
-
Purified this compound standard
-
Glass vials
-
Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) system
Procedure:
-
Homogenize a known weight of plant material.
-
Add the extraction solvent at a ratio of 10 mL per gram of dry weight.
-
Vortex thoroughly and sonicate for 15 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
To prevent sorption of cyclotides to glass vials, add ACN to a final concentration of 15% or BSA to a final concentration of 40 mg/L to the supernatant.[14]
-
Filter the extract through a 0.22 µm filter.
-
Prepare a standard curve using the purified this compound standard.
-
Analyze the samples and standards by RP-LC-ESI-MS.
-
Quantify the amount of this compound in the plant extract by comparing the peak area to the standard curve.
Immunolocalization of this compound in Plant Tissues
This protocol is a generalized procedure based on the principles of immunohistochemistry as applied to plant tissues for cyclotide localization.[8]
Objective: To visualize the localization of this compound in sections of Viola odorata tissue.
Materials:
-
Fresh plant tissue (Viola odorata)
-
Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS))
-
Embedding medium (e.g., paraffin (B1166041) or resin)
-
Microtome
-
Microscope slides
-
Primary antibody: Rabbit anti-cycloviolacin O2
-
Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG
-
Blocking solution (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Fix small pieces of plant tissue in the fixative solution.
-
Dehydrate the tissue through a graded ethanol (B145695) series.
-
Infiltrate and embed the tissue in the embedding medium.
-
Section the embedded tissue using a microtome and mount the sections on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with the blocking solution.
-
Incubate the sections with the primary antibody (anti-cycloviolacin O2).
-
Wash the sections thoroughly with the wash buffer.
-
Incubate the sections with the fluorescently-labeled secondary antibody.
-
Wash the sections thoroughly with the wash buffer.
-
Counterstain the nuclei with DAPI in the mounting medium.
-
Mount a coverslip and seal.
-
Visualize the sections using a fluorescence microscope.
Conclusion and Future Directions
This compound is a formidable component of the plant defense system, exhibiting potent antimicrobial and insecticidal activities through a membrane-disrupting mechanism. Its strategic localization in vulnerable tissues underscores its importance as a pre-formed chemical barrier. While the direct defensive functions of CyO2 are well-documented, further research is needed to fully elucidate the signaling pathways that regulate its biosynthesis in response to biotic stress. Identifying the specific transcription factors and promoter elements involved will provide a more complete understanding of how plants deploy this powerful defense molecule. Such knowledge will be invaluable for the development of novel, durable strategies for crop protection and for the potential use of this compound and its derivatives in pharmaceutical applications.
References
- 1. MALDI Mass Spectrometry Imaging of Peptides in Medicago Truncatula Root Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. healthbiotechpharm.org [healthbiotechpharm.org]
- 6. Frontiers | How Does the Sweet Violet (Viola odorata L.) Fight Pathogens and Pests – Cyclotides as a Comprehensive Plant Host Defense System [frontiersin.org]
- 7. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunolocalization of cyclotides in plant cells, tissues and organ supports their role in host defense | Semantic Scholar [semanticscholar.org]
- 9. Identification of a Novel Jasmonate-Responsive Element in the AtJMT Promoter and Its Binding Protein for AtJMT Repression | PLOS One [journals.plos.org]
- 10. Arabidopsis Ethylene-Responsive Element Binding Factors Act as Transcriptional Activators or Repressors of GCC Box–Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The jasmonate-responsive element from the ORCA3 promoter from Catharanthus roseus is active in Arabidopsis and is controlled by the transcription factor AtMYC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salicylic acid and jasmonic acid crosstalk in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A liquid chromatography-electrospray ionization-mass spectrometry method for quantification of cyclotides in plants avoiding sorption during sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Toxicity and Tolerability of Cycloviolacin O2 in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2), a cyclotide isolated from Viola odorata, has garnered significant interest for its potent in vitro cytotoxic activity against a range of cancer cell lines. As with any potential therapeutic agent, a thorough understanding of its in vivo toxicity and tolerability is paramount before it can be considered for further development. This technical guide provides a comprehensive overview of the available data on the in vivo toxicity and tolerability of this compound in murine models. The information presented herein is compiled from published scientific literature to aid researchers and drug development professionals in their evaluation of this promising molecule.
Data Presentation: Quantitative Toxicity and Tolerability Data
The in vivo toxicity of this compound has been primarily evaluated through the determination of the maximum tolerated dose (MTD) and lethal dose in mice. The available quantitative data is summarized in the tables below.
| Parameter | Dose (mg/kg) | Dosing Regimen | Route of Administration | Observed Effects |
| Maximum Tolerated Dose (MTD) | 1.5 | Single Dose | Intravenous (i.v.) | No signs of discomfort observed in the animals. |
| Lethal Dose | 2 | Single Dose | Intravenous (i.v.) | Lethality observed. |
| Maximum Tolerated Dose (MTD) | 0.5 | Daily Repeated Dosing | Intravenous (i.v.) | Not specified, but considered the maximum tolerated dose for this regimen. |
| Dose Eliciting Local Inflammation | 1 | Daily Repeated Dosing | Intravenous (i.v.) | Local inflammatory reaction at the injection site after 2-3 days. |
Experimental Protocols
Detailed experimental protocols for the in vivo toxicity assessment of this compound are not fully available in the public domain. The following methodologies are based on the information provided in the key cited study by Burman et al. (2010) and supplemented with standard practices for such studies.
Maximum Tolerated Dose (MTD) Determination - Single Dose
Objective: To determine the highest single intravenous dose of this compound that does not cause significant signs of toxicity or mortality in mice.
Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: Not specified in the available literature. Commonly used strains for such studies include BALB/c or C57BL/6.
-
Sex: Not specified.
-
Age/Weight: Not specified. Typically, young adult mice (6-8 weeks old) are used.
Drug Formulation:
-
This compound: Purified this compound.
-
Vehicle: The specific vehicle used for solubilizing this compound for intravenous administration is not detailed in the available literature. A common vehicle for peptides is sterile saline or phosphate-buffered saline (PBS).
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.
-
Grouping: Animals are randomly assigned to different dose groups.
-
Dosing: A range of single doses of this compound are administered intravenously (e.g., via the tail vein).
-
Clinical Observation: Animals are closely monitored for clinical signs of toxicity immediately after dosing and at regular intervals for a specified period (e.g., 7-14 days). Observations include, but are not limited to, changes in behavior, posture, activity, and any signs of pain or distress.
-
Body Weight: Body weight of each animal is recorded before dosing and at regular intervals throughout the observation period.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.
Tolerability Assessment - Repeated Dosing
Objective: To evaluate the tolerability of repeated intravenous administration of this compound in mice.
Animal Model and Drug Formulation: As described for the single-dose MTD study.
Procedure:
-
Acclimatization and Grouping: As described above.
-
Dosing: Animals are administered daily intravenous doses of this compound for a specified duration.
-
Clinical Observation: Daily monitoring for clinical signs of toxicity, with particular attention to the injection site for any local reactions.
-
Body Weight: Body weight is monitored regularly.
-
Endpoint: The tolerability is assessed based on the absence of severe clinical signs, significant body weight loss, and severe local reactions.
Mandatory Visualization
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows for the in vivo toxicity and tolerability studies described.
Caption: Workflow for Single-Dose Maximum Tolerated Dose (MTD) Determination.
Caption: Workflow for Repeated-Dose Tolerability Assessment.
Conclusion
The available in vivo data for this compound in mice indicate a narrow therapeutic window, with a maximum tolerated single intravenous dose of 1.5 mg/kg and a lethal dose at 2 mg/kg. For repeated daily intravenous administration, the MTD is lower, at 0.5 mg/kg, with local inflammatory reactions observed at a dose of 1 mg/kg. These findings highlight the importance of careful dose selection and monitoring in any future preclinical studies. The primary mechanism of toxicity is likely related to the known membrane-disrupting activity of cyclotides. Further detailed studies, including comprehensive histopathological, hematological, and serum chemistry analyses, would be necessary to fully characterize the in vivo toxicity profile of this compound.
The Chemosensitizing Potential of Cycloviolacin O2 in Combination with Doxorubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemosensitizing abilities of Cycloviolacin O2 (CyO2) when used in combination with the widely-used chemotherapeutic agent, doxorubicin (B1662922). The focus of this document is to present the core quantitative data, detailed experimental methodologies, and the underlying mechanism of action, thereby offering a comprehensive resource for researchers in oncology and drug development.
Executive Summary
Drug resistance remains a significant hurdle in the effective treatment of many cancers. One promising strategy to overcome this challenge is the use of chemosensitizing agents that can restore or enhance the efficacy of conventional chemotherapy drugs. This compound, a cyclotide derived from Viola odorata, has demonstrated potent cytotoxic effects and, more importantly, the ability to sensitize drug-resistant cancer cells to doxorubicin.[1] The primary mechanism of this chemosensitization is the permeabilization of the cancer cell membrane by CyO2, leading to an increased intracellular accumulation of doxorubicin, particularly in resistant cell lines that overexpress drug efflux pumps.[1][2] This guide synthesizes the available data to provide a clear understanding of this synergistic interaction.
Quantitative Data: Synergistic Cytotoxicity
The synergistic effect of this compound and doxorubicin has been quantified using cell viability assays on the human breast adenocarcinoma cell line, MCF-7, and its doxorubicin-resistant subline, MCF-7/ADR. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Treatment | MCF-7 (IC50 in µM) | MCF-7/ADR (IC50 in µM) |
| This compound (CyO2) Alone | 3.17 | 3.27 |
| Doxorubicin Alone | 0.64 | 2.83 |
| This compound in Co-exposure with Doxorubicin | Not Reported | 0.76 |
| [Data sourced from Gerlach et al., 2010][1] |
The data clearly indicates that while CyO2 alone has similar cytotoxicity in both sensitive and resistant cell lines, its presence significantly lowers its own IC50 value in the doxorubicin-resistant MCF-7/ADR cells.[1] This more than four-fold decrease in the IC50 of CyO2 in the presence of doxorubicin highlights its potent chemosensitizing effect.[1]
Mechanism of Action: Membrane Permeabilization
The principal mechanism by which this compound enhances the cytotoxicity of doxorubicin is through the disruption of the cancer cell membrane. This process is visualized in the signaling pathway diagram below.
Caption: Mechanism of this compound-mediated chemosensitization with doxorubicin.
This compound directly interacts with the lipid bilayer of the cancer cell membrane, leading to the formation of pores.[1] This increased permeability allows for a greater influx of doxorubicin into the cell, bypassing the efflux mechanisms that contribute to drug resistance. The elevated intracellular concentration of doxorubicin then leads to its known cytotoxic effects, including DNA damage and the induction of apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the chemosensitizing effects of this compound with doxorubicin.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxicity of the compounds by measuring the metabolic activity of the cells.
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
MCF-7/ADR (doxorubicin-resistant human breast adenocarcinoma)
-
-
Reagents:
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
DMEM culture medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
-
Procedure:
-
Seed MCF-7 and MCF-7/ADR cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound (e.g., 0.2–10 µM) and doxorubicin (e.g., 0.1–5 µM) alone and in combination in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug solutions. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.
-
Membrane Permeabilization Assay (SYTOX Green Assay)
This assay quantifies membrane integrity, as SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes.
-
Reagents:
-
This compound
-
Doxorubicin
-
SYTOX Green nucleic acid stain (e.g., 5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere.
-
Prepare treatment solutions of this compound and doxorubicin in a phosphate-free buffer.
-
Prepare a working solution of SYTOX Green (e.g., 1 µM) in the same buffer.
-
Wash the cells with the buffer and then add the treatment solutions containing the SYTOX Green working solution.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) at various time points (e.g., every 5 minutes for up to 1 hour) using a fluorescence microplate reader.
-
Include a positive control for maximal permeabilization (e.g., treatment with a detergent like Triton X-100).
-
Express the fluorescence as a percentage of the positive control.
-
Doxorubicin Uptake by Fluorescence Microscopy
This method visualizes the intracellular accumulation of doxorubicin, which is naturally fluorescent.
-
Reagents:
-
This compound
-
Doxorubicin
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Paraformaldehyde (for cell fixation)
-
PBS
-
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with doxorubicin alone or in combination with this compound for a specified period (e.g., 2 hours).
-
Wash the cells three times with cold PBS to remove extracellular drugs.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Counterstain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for doxorubicin (excitation ~480 nm, emission ~590 nm) and the nuclear stain.
-
Capture images and quantify the intracellular doxorubicin fluorescence intensity if required.
-
Experimental and Logical Workflow
The logical progression of experiments to demonstrate the chemosensitizing effects of this compound is outlined in the workflow diagram below.
Caption: Experimental workflow for evaluating the chemosensitizing abilities of CyO2.
Conclusion
The combination of this compound with doxorubicin presents a viable strategy for overcoming doxorubicin resistance in breast cancer cells. The clear mechanism of action, involving membrane permeabilization and subsequent increased drug uptake, is supported by robust in vitro data. The experimental protocols and workflows detailed in this guide provide a framework for further investigation into this and other cyclotide-based chemosensitizing therapies. Future research should focus on in vivo studies to validate these findings and to assess the therapeutic potential of this combination in a preclinical setting.
References
In Silico Exploration of Cycloviolacin O2: A Technical Guide to its Anticancer and Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloviolacin O2 (CyO2), a cyclotide isolated from Viola odorata, has garnered significant interest for its potent anticancer and antimicrobial properties. This technical guide provides an in-depth overview of the in silico methodologies employed to investigate the therapeutic potential of CyO2. We detail experimental protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a comprehensive framework for the computational assessment of this promising peptide. The primary mechanism of action for CyO2 is membrane disruption, leading to cell death in both cancer cells and pathogenic microbes.[1][2][3] Furthermore, in silico studies suggest a potential role for CyO2 in inducing apoptosis through the Fas receptor signaling pathway. This guide consolidates available quantitative data, presents detailed in silico experimental workflows, and visualizes key pathways and processes to facilitate further research and development of this compound as a novel therapeutic agent.
Introduction
Cyclotides are a unique class of plant-derived peptides characterized by their head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, which confers them with exceptional stability.[4] this compound, a member of the bracelet subfamily of cyclotides, has demonstrated significant cytotoxic activity against various cancer cell lines and potent bactericidal effects, particularly against Gram-negative bacteria.[4][5][6]
The primary mode of action for CyO2 is the permeabilization of cell membranes, leading to necrotic cell death.[3] This activity is thought to be selective for cancer cells and bacteria due to differences in membrane composition compared to normal mammalian cells. In addition to membrane disruption, computational studies have explored other potential mechanisms, including the induction of apoptosis. A study involving a modified 15-amino acid fragment of CyO2 suggested its potential to bind to the death domain of the Fas receptor, thereby initiating the extrinsic apoptosis pathway.[7][8]
This guide will delve into the in silico techniques used to elucidate these mechanisms and predict the drug-like properties of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the anticancer and antimicrobial activities of this compound from various in vitro studies.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | 0.64 - >10 | [9] |
| MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 0.39 - 0.76 (in presence of doxorubicin) | [9] |
| Human Lymphoma U-937 GTB | Not specified, but cytotoxic effects observed | [1] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (µM) | Reference |
| Escherichia coli | 2.2 | [4] |
| Acinetobacter baumannii | 4.2 | [6] |
| Bacillus subtilis | 2.1 | [6] |
In Silico Experimental Protocols
This section provides detailed, representative methodologies for the key in silico experiments used to study this compound. While specific parameters from every published study are not always available, the following protocols are based on established and widely used practices for cyclic peptides.
Molecular Docking: this compound Fragment and the Fas Receptor
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (in this case, a CyO2 fragment) to a target protein (the Fas receptor). This can provide insights into potential mechanisms of action, such as the induction of apoptosis.
Objective: To predict the binding mode and estimate the binding affinity of a this compound-derived peptide to the death domain of the Fas receptor.
Protocol:
-
Protein and Ligand Preparation:
-
The three-dimensional structure of the Fas receptor death domain is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software such as AutoDock Tools or Maestro (Schrödinger).
-
A 3D structure of the this compound fragment is generated using peptide building tools and optimized using a molecular mechanics force field.
-
-
Docking Simulation using HADDOCK (High Ambiguity Driven biomolecular DOCKing):
-
Input Generation: An ensemble of conformations for the cyclic peptide is generated to account for its flexibility.
-
Definition of Interaction Restraints: Ambiguous Interaction Restraints (AIRs) are defined based on predicted or known active residues on the Fas receptor and the peptide.
-
Rigid Body Docking (it0): A rigid body energy minimization is performed where the peptide and protein are treated as rigid bodies.
-
Semi-flexible Refinement (it1): The top-ranked models from the rigid body docking are subjected to a semi-flexible simulated annealing refinement.
-
Final Refinement and Scoring: The refined structures are further minimized in the presence of an explicit solvent model (e.g., water) and scored based on a combination of intermolecular energies and other biophysical parameters.
-
-
Analysis of Results:
-
The docked conformations (poses) are clustered based on root-mean-square deviation (RMSD).
-
The binding energy (e.g., in kcal/mol) of the most favorable poses is calculated.
-
The interactions between the peptide and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to identify key binding residues.
-
Workflow Visualization:
Molecular Dynamics Simulation: this compound and a Bacterial Membrane Model
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. Simulating the interaction of this compound with a model bacterial membrane can elucidate the mechanism of membrane disruption at an atomic level.
Objective: To simulate the interaction of this compound with a model Gram-negative bacterial inner membrane to understand the mechanism of membrane permeabilization.
Protocol:
-
System Setup:
-
A model bacterial inner membrane is constructed using a mixture of phosphatidylethanolamine (B1630911) (POPE) and phosphatidylglycerol (POPG) lipids, which is representative of Gram-negative bacteria.
-
The this compound structure (PDB ID: 2KNM) is placed in the solvent phase near the membrane surface.
-
The system is solvated with a water model (e.g., TIP3P) and neutralized with ions (e.g., Na+, Cl-).
-
-
MD Simulation using GROMACS:
-
Force Field: A suitable force field for proteins and lipids is chosen (e.g., CHARMM36m or AMBER).
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is equilibrated in two phases:
-
NVT (Canonical) Ensemble: The system is heated to the desired temperature (e.g., 310 K) while keeping the volume constant.
-
NPT (Isothermal-Isobaric) Ensemble: The pressure is coupled to maintain a constant pressure (e.g., 1 bar), allowing the density of the system to relax. Position restraints on the peptide and lipid headgroups are gradually released.
-
-
Production Run: A long production simulation (e.g., 200-500 ns) is run without restraints to observe the interaction of the peptide with the membrane.
-
-
Analysis of Trajectories:
-
Structural Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the peptide are calculated.
-
Peptide-Membrane Interaction: The distance between the center of mass of the peptide and the membrane, the number of hydrogen bonds, and the solvent accessible surface area (SASA) are analyzed.
-
Membrane Disruption: The thickness of the membrane, the order parameters of the lipid tails, and the potential formation of water pores are investigated.
-
Free Energy Calculations: Methods like umbrella sampling can be used to calculate the potential of mean force (PMF) for the peptide's translocation across the membrane.
-
Workflow Visualization:
In Silico ADMET Prediction
ADMET prediction is crucial in the early stages of drug development to assess the pharmacokinetic and toxicological properties of a compound. For a peptide like this compound, this can help identify potential liabilities.
Objective: To predict the ADMET properties of this compound using online web servers.
Protocol:
-
Input: The amino acid sequence or the 3D structure of this compound is used as input for the prediction servers.
-
Web Servers: A combination of web-based tools is used for a comprehensive prediction:
-
SwissADME: Predicts physicochemical properties, lipophilicity, water solubility, pharmacokinetics (e.g., GI absorption, blood-brain barrier permeability), and drug-likeness.[10][11]
-
ProTox-II: Predicts various toxicity endpoints, including organ toxicity (e.g., hepatotoxicity) and toxicological pathways.
-
admetSAR: Provides predictions for a wide range of ADMET properties, including absorption, metabolism, and various toxicity endpoints.
-
-
Parameters to Analyze:
-
Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Not typically well-predicted for peptides by these servers.
-
Toxicity: Ames test for mutagenicity, carcinogenicity, and human Ether-à-go-go-Related Gene (hERG) inhibition (cardiotoxicity).
-
-
Interpretation of Results: The predicted properties are analyzed to identify potential issues that may hinder the development of this compound as a drug. For example, poor predicted GI absorption would suggest that oral administration is unlikely to be effective.
Workflow Visualization:
Signaling Pathway
Based on in silico docking studies of a this compound fragment, a potential mechanism for its anticancer activity involves the induction of apoptosis via the Fas signaling pathway.
Proposed Fas-Mediated Apoptosis Pathway:
-
Binding: this compound or its active fragments bind to the extracellular death domain of the Fas receptor (CD95).
-
Trimerization: This binding event promotes the trimerization of the Fas receptor.
-
DISC Formation: The intracellular death domain of the trimerized Fas receptor recruits the Fas-associated death domain (FADD) adaptor protein. FADD, in turn, recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).
-
Caspase Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation into caspase-8.
-
Executioner Caspase Activation: Active caspase-8 then cleaves and activates downstream executioner caspases, such as caspase-3.
-
Apoptosis: Executioner caspases orchestrate the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Pathway Visualization:
Conclusion
In silico studies have proven to be invaluable in exploring the anticancer and antimicrobial potential of this compound. Molecular docking has suggested a plausible mechanism for apoptosis induction through the Fas receptor, while molecular dynamics simulations have provided atomic-level insights into its primary mechanism of membrane disruption. Although specific ADMET prediction data for CyO2 is not yet available, the established protocols outlined in this guide provide a clear path for future computational assessment. The combination of these in silico approaches, in conjunction with experimental validation, will be crucial in advancing the development of this compound as a novel therapeutic agent. The exceptional stability and potent bioactivity of this cyclotide make it a compelling scaffold for future drug design and optimization.
References
- 1. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 5. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. research.monash.edu [research.monash.edu]
- 9. goldaruco.com [goldaruco.com]
- 10. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2) is a member of the cyclotide family, a group of macrocyclic plant-derived peptides renowned for their exceptional stability and diverse biological activities.[1] Isolated from plants such as Viola odorata, Viola biflora, and Pigea enneasperma, CyO2 has garnered significant interest for its potent cytotoxic, antimicrobial, and antitumor properties.[2][3][4][5] This guide provides an in-depth analysis of the primary structure and amino acid sequence of this compound, detailing the experimental methodologies used for its characterization and presenting key structural data. Its unique architecture, featuring a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, underpins its remarkable resistance to thermal, chemical, and enzymatic degradation.[1]
Primary Structure and Amino Acid Sequence
This compound is a 30-residue peptide.[2][3][4] Its defining feature is the cyclic cystine knot (CCK) motif, formed by a head-to-tail peptide bond and three interlocking disulfide bridges.[1] This structure confers extraordinary stability to the molecule. The specific disulfide bond connectivity is Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI).[3]
The amino acid sequence of this compound, as documented in the UniProt database (Accession: P58434), is:
Sequence: GVCIPKIKESCFAIPCKKSDGKLPCNKNG
This sequence reveals the six conserved cysteine residues that form the characteristic cystine knot. The peptide backbone is cyclized via a peptide bond between the N-terminal glycine (B1666218) (Gly) and the C-terminal asparagine (Asn).[3]
Quantitative Structural Data
The fundamental physicochemical properties of this compound have been determined through various analytical techniques, primarily solution NMR and mass spectrometry.
| Property | Value | Data Source(s) |
| Residue Count | 30 | UniProt, RCSB PDB[1][2] |
| Total Structure Weight | 3.17 kDa | RCSB PDB[1] |
| Atom Count | 215 | RCSB PDB[1] |
| Disulfide Bonds | 3 | UniProt, RCSB PDB[1][3] |
| Backbone Topology | Head-to-Tail Cyclic | UniProt, RCSB PDB[1][3] |
Experimental Protocols for Structural Characterization
The elucidation of this compound's primary and tertiary structure involves a multi-step experimental workflow, from isolation to high-resolution structural analysis.
Isolation and Purification
Cyclotides like CyO2 are typically extracted from plant material using hydro-alcoholic solutions (e.g., 60% aqueous methanol). The crude extract undergoes liquid-liquid extraction to remove lipids and other non-polar compounds. The final purification of CyO2 is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on their hydrophobicity.
Primary Sequence Determination: Mass Spectrometry
Tandem mass spectrometry (MS/MS) is the principal technique for sequencing cyclotides.[6][7] Due to the cyclic and knotted nature of CyO2, direct fragmentation is inefficient.[6] The protocol, therefore, requires linearization of the peptide.
Methodology:
-
Reduction and Alkylation: The three disulfide bonds are first reduced using a reducing agent like dithiothreitol (B142953) (DTT). The resulting free thiol groups on the cysteine residues are then alkylated (e.g., S-carbamidomethylated with iodoacetamide) to prevent re-oxidation. This step is crucial as it "unknots" the structure.
-
Proteolytic Digestion: To linearize the cyclic backbone, the peptide is subjected to enzymatic digestion. An endoproteinase such as Glu-C, which cleaves C-terminal to glutamic acid residues, is often used, as a conserved glutamic acid is a common feature in cyclotides.[6]
-
MS/MS Analysis: The linearized peptide fragments are then introduced into a mass spectrometer. Collision-induced dissociation (CAD) is applied, which breaks the peptide bonds at predictable locations.[8]
-
Sequence Assembly: By analyzing the mass-to-charge (m/z) ratios of the resulting fragment ions (typically b- and y-ions), the amino acid sequence can be reconstructed de novo.[6]
Three-Dimensional Structure Determination: Solution NMR
The high-resolution 3D structure of this compound was determined using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technique is well-suited for small, stable proteins like cyclotides and avoids the challenges of crystallization.[9]
Methodology:
-
Sample Preparation: A concentrated, highly pure sample of CyO2 is dissolved in a suitable buffer system (e.g., H₂O/D₂O mixture).
-
NMR Data Acquisition: A series of multi-dimensional NMR experiments are performed. These typically include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances (typically < 5 Å), which provides crucial distance restraints for structure calculation.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms within the peptide sequence.
-
Structure Calculation: The experimental distance restraints from NOESY spectra, along with dihedral angle restraints, are used as input for structure calculation algorithms (e.g., simulated annealing).[1]
-
Structure Refinement and Validation: A final ensemble of the 20-50 lowest-energy structures is generated and validated for stereochemical quality and agreement with the experimental data.[1]
Visualizations
Experimental Workflow for Primary Structure Elucidation
Caption: Workflow for the isolation and sequencing of this compound.
Schematic of the Cyclic Cystine Knot (CCK) Motif
Caption: The cyclic cystine knot motif of this compound.
References
- 1. rcsb.org [rcsb.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas-Phase Sequencing of Cyclotides: Introduction of Selective Ring Opening at Dehydroalanine via Ion/Ion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclotide isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multistep tandem mass spectrometry for sequencing cyclic peptides in an ion-trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
The Unfolding Potential of a Cyclic Peptide: A Technical Guide to the Biological Activities of Cycloviolacin O2 and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2), a member of the cyclotide family of plant-derived peptides, has garnered significant attention within the scientific community for its potent and diverse biological activities. Isolated from plants of the Violaceae family, such as Viola odorata, this unique macrocyclic peptide, characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds known as a cyclic cystine knot (CCK), exhibits remarkable stability against thermal, chemical, and enzymatic degradation.[1][2] This inherent stability, coupled with its profound cytotoxic, antimicrobial, and chemosensitizing properties, positions CyO2 and its derivatives as promising scaffolds for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of CyO2 and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Core Biological Activities and Mechanism of Action
The primary biological activity of this compound and its derivatives is cytotoxicity, which is exerted through a direct interaction with and disruption of cellular membranes.[3][4][5] This mechanism of action is central to its anticancer and antimicrobial effects.
Membrane Permeabilization: The Primary Mechanism
This compound induces rapid, concentration-dependent membrane permeabilization in target cells.[3][5] This leads to a loss of cellular integrity and ultimately, cell death, which has been characterized as necrotic.[2][6] Studies on human lymphoma U-937 GTB cells have shown that exposure to CyO2 results in disintegrated cell membranes within minutes.[1][3][5] The membrane-disrupting activity is not only observed in cancer cells but also forms the basis of its potent bactericidal activity, particularly against Gram-negative bacteria.[1][7]
The interaction with the cell membrane is thought to be initiated by the peptide's amphipathic nature, where hydrophobic residues interact with the lipid bilayer and charged residues facilitate binding to the membrane surface. The conserved glutamic acid residue in CyO2 has been shown to be crucial for its biological activity, likely by stabilizing the peptide's structure for efficient membrane interaction.[8]
Quantitative Analysis of Biological Activities
The biological activities of this compound and its derivatives have been quantified against a range of cancer cell lines and microbial species. The following tables summarize the available data.
Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MCF-7 | Breast Cancer | 3.17 | [9] |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 3.27 | [9] |
| A549 | Non-small cell lung cancer | 0.149 | |
| 4T1 | Mouse breast cancer | 0.162 | |
| 7402 | Human hepatocellular carcinoma | 1.332 | |
| THLE-3 | Human hepatocytes | 1.209 |
Table 2: Antimicrobial Activity of this compound and its Derivatives
| Organism | Strain | Compound | MIC (µM) | Reference(s) |
| Escherichia coli | - | This compound | 2.2 | [1] |
| Salmonella enterica | Typhimurium LT2 | This compound | - | [3][7] |
| Klebsiella pneumoniae | - | This compound | - | [3][7] |
| Pseudomonas aeruginosa | - | This compound | - | [3][7] |
| Acinetobacter baumannii | - | This compound | 4.2 | |
| Bacillus subtilis | - | This compound | 2.1 | |
| Salmonella enterica | Typhimurium LT2 | [Glu(Me)]cyO2 | Inactive | [3] |
| Salmonella enterica | Typhimurium LT2 | [Lys(Ac)]2cyO2 | Inactive | [3] |
| Salmonella enterica | Typhimurium LT2 | [Arg(CHD)]cyO2 | Reduced Activity | [3] |
Note: "-" indicates that the compound was reported to be active, but a specific MIC value was not provided in the abstract.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
SYTOX Green Assay for Membrane Permeabilization
The SYTOX Green assay is a fluorescence-based method to assess plasma membrane integrity. SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells. In cells with compromised membranes, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence.
Materials:
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Wash the cells with PBS.
-
Add the this compound derivative at various concentrations to the wells.
-
Add SYTOX Green to each well at a final concentration of 1-5 µM.
-
Incubate the plate at room temperature or 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at various time points.
-
A positive control for maximum permeabilization can be included by treating cells with a detergent like Triton X-100.
-
The increase in fluorescence intensity corresponds to the degree of membrane permeabilization.
Signaling Pathways and Experimental Workflows
While the primary mechanism of action of this compound is membrane disruption leading to necrosis, the downstream consequences of this event can potentially trigger cellular signaling pathways. For instance, the influx of ions and release of intracellular contents could initiate inflammatory responses or regulated cell death pathways. Although direct evidence for specific signaling cascades activated by CyO2 is limited, a related cyclotide, vigno 5, has been shown to induce mitochondria-mediated apoptosis via cytochrome C release and caspase activation.[10] This suggests that depending on the cell type and the extent of membrane damage, cyclotides may induce different forms of cell death.
Diagrams of Logical Relationships and Workflows
Caption: Primary mechanism of this compound leading to necrotic cell death.
Caption: A typical workflow for the development of CyO2 derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a fascinating and promising class of bioactive peptides. Their potent cytotoxicity, primarily driven by membrane disruption, makes them attractive candidates for the development of novel anticancer and antimicrobial agents. The exceptional stability of the cyclotide scaffold is a significant advantage for therapeutic development.
Future research should focus on the synthesis and evaluation of a broader range of CyO2 analogues to establish clear structure-activity relationships. This will enable the design of derivatives with enhanced potency, selectivity for cancer cells over healthy cells, and improved pharmacokinetic properties. Furthermore, a deeper investigation into the downstream signaling consequences of membrane permeabilization by CyO2 is warranted to fully understand its cellular effects and to identify potential synergistic therapeutic combinations. The continued exploration of these cyclic peptides holds great promise for addressing unmet needs in the treatment of cancer and infectious diseases.
References
- 1. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Membrane-Disrupting Mechanism of Cycloviolacin O2
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cycloviolacin O2 (CyO2) is a plant-derived cyclic peptide, known as a cyclotide, isolated from Viola odorata.[1][2] Characterized by a unique head-to-tail cyclized backbone and a cystine knot motif, CyO2 exhibits remarkable stability and potent biological activities, including cytotoxic, antimicrobial, and anti-HIV effects.[3][4][5] The primary mechanism of action for these activities is the direct disruption of cellular membranes.[1][2] This guide provides an in-depth analysis of this mechanism, focusing on its lipid specificity, the process of pore formation, and the resulting cellular outcomes. It consolidates quantitative data on its bioactivity and details the key experimental protocols used to elucidate its function, offering a comprehensive resource for researchers in the field.
The Core Mechanism: Membrane Disruption
The cytotoxic effect of this compound is primarily driven by its ability to compromise the integrity of cell membranes, a process that leads to rapid, necrosis-like cell death.[2] This mechanism can be broken down into a multi-step process involving specific lipid targeting, peptide oligomerization, and the formation of transmembrane pores.
Initial Binding and Lipid Specificity
The crucial first step in CyO2's mechanism is its binding to the cell membrane, which is not random but highly dependent on the lipid composition of the target bilayer.[6]
-
Phosphatidylethanolamine (B1630911) (PE) Targeting: Extensive research has demonstrated that CyO2 preferentially binds to membranes enriched with phosphatidylethanolamine (PE) phospholipids.[5][6][7] This binding is a conserved feature among many cyclotides and is considered a critical determinant of their biological activity.[7] Molecular dynamics simulations suggest that electrostatic attractions are the main driving force for the initial binding, with charged residues on CyO2 favorably interacting with both the amino and phosphate (B84403) head groups of PE.[8]
-
Hydrophobic Insertion: Following the initial electrostatic interaction, the hydrophobic residues of CyO2 insert deeply into the membrane's hydrophobic core, forming a stable complex.[8] This interaction is sterically hindered in membranes rich in phosphatidylcholine (PC), which have bulkier head groups, explaining the selectivity towards PE-containing membranes.[8]
-
Lipid Extraction: Uniquely, CyO2 has been shown to preferentially extract PE lipids from the membrane, a phenomenon that likely contributes to significant membrane destabilization.[6]
Oligomerization and Pore Formation
After anchoring to and inserting into the membrane, CyO2 molecules are believed to multimerize or oligomerize within the lipid bilayer.[5][9] This aggregation is a prerequisite for the formation of a transmembrane pore. While the exact stoichiometry and structure of the pore are not fully elucidated, its formation allows the unregulated passage of ions and small molecules across the membrane.[5] This leads to a rapid loss of cellular homeostasis. Evidence for pore formation comes from assays showing the leakage of entrapped fluorescent dyes, such as calcein (B42510), from liposomes and the influx of membrane-impermeable dyes like SYTOX Green into cells upon exposure to CyO2.[1][5][10]
Downstream Effect: Necrotic Cell Death
The disruption of the cell membrane and the subsequent loss of ionic gradients lead to rapid cell death.[2] Morphological studies of cells exposed to CyO2 show disintegrated cell membranes within minutes, a hallmark of necrosis rather than apoptosis.[2] This rapid, lytic mechanism makes it a promising candidate for overcoming traditional drug resistance mechanisms that often rely on the inhibition of apoptotic pathways.[11]
Quantitative Analysis of Bioactivity
The potent membrane-disrupting activity of CyO2 translates to significant cytotoxicity against a range of cancer cell lines and bactericidal activity against Gram-negative bacteria.
Table 1: Cytotoxic Activity (IC₅₀) of this compound against Human Tumor Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of CyO2, indicating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| RPMI-8226/s | Myeloma | 0.12 | [12] |
| RPMI-8226/Dox40 | Doxorubicin-Resistant Myeloma | 0.12 | [12] |
| U-937 GTB | Lymphoma | ~0.2 | [1][2] |
| MCF-7 | Breast Cancer | 0.2 - 10 (Dose Range) | [3][10] |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 0.2 - 10 (Dose Range) | [3][10] |
| Various Lines | Panel of 10 Tumor Lines | 0.1 - 7.5 | [12] |
Table 2: Antimicrobial Activity of this compound
CyO2 demonstrates potent bactericidal activity, particularly against Gram-negative bacteria, which have PE-rich outer membranes.
| Bacterial Strain | Gram Type | MIC (µM) | Reference |
| Escherichia coli | Gram-Negative | 2.2 | [3][4] |
| Salmonella enterica | Gram-Negative | Potent Activity | [4] |
| Pseudomonas aeruginosa | Gram-Negative | Efficient Killing | [4] |
| Staphylococcus aureus | Gram-Positive | Low Activity | [4] |
Key Experimental Protocols
The elucidation of CyO2's mechanism relies on several key in vitro assays. The methodologies for these are detailed below.
Cell Viability/Cytotoxicity Assay
This protocol is based on the Fluorometric Microculture Cytotoxicity Assay (FMCA), used to determine IC₅₀ values.
-
Cell Preparation: Human tumor cells are seeded into 96-well microtiter plates and incubated to allow for cell attachment.
-
Compound Exposure: A dilution series of this compound is prepared and added to the wells. Control wells receive vehicle only. The plates are incubated for a set period (e.g., 72 hours).[12]
-
Fluorescence Staining: The plates are washed, and a solution of fluorescein (B123965) diacetate (FDA) is added. FDA is a non-fluorescent molecule that is hydrolyzed by esterases in viable cells to produce fluorescent fluorescein.
-
Measurement: The fluorescence in each well is measured using a fluorometer. The intensity is directly proportional to the number of living cells.
-
Data Analysis: The survival index is calculated as the ratio of fluorescence in test wells to control wells (after blank subtraction), multiplied by 100. IC₅₀ values are determined from the resulting dose-response curves.[12]
Membrane Permeabilization Assay (Calcein Leakage from Liposomes)
This assay directly measures the ability of CyO2 to disrupt lipid bilayers.
-
Liposome (B1194612) Preparation: Large unilamellar vesicles (LUVs) are prepared from a desired lipid composition (e.g., POPC with varying amounts of POPE). The lipids are dried to a thin film and rehydrated in a buffer containing a high concentration of the fluorescent dye calcein. This process encapsulates the self-quenched calcein within the liposomes.[1]
-
Purification: Free, unencapsulated calcein is removed from the liposome suspension by size-exclusion chromatography.
-
Leakage Measurement: The calcein-loaded liposomes are placed in a cuvette within a spectrofluorometer. A baseline fluorescence is recorded.
-
Compound Addition: this compound is added to the cuvette at the desired concentration. If CyO2 forms pores in the liposomes, calcein is released into the surrounding buffer, where it is diluted, de-quenched, and fluoresces brightly.[1][2]
-
Data Analysis: The increase in fluorescence is monitored over time. Total leakage is determined by adding a detergent (e.g., Triton X-100) to lyse all liposomes. The percentage of leakage caused by CyO2 is calculated relative to the maximum fluorescence.
Lipid Selectivity Analysis (Surface Plasmon Resonance - SPR)
SPR can be used to quantify the binding affinity of CyO2 to different lipid surfaces.
-
Sensor Chip Preparation: An L1 sensor chip is coated with liposomes of varying lipid compositions (e.g., 100% POPC, POPC/POPE mixtures). This creates a stable lipid bilayer on the sensor surface.
-
Binding Measurement: A solution of this compound is flowed over the sensor chip surface. The binding of the peptide to the lipid bilayer causes a change in the refractive index at the surface, which is detected as a change in the SPR response units (RU).
-
Kinetics Analysis: The association of CyO2 is measured during the injection phase, and its dissociation is measured during a subsequent buffer flow phase.
-
Data Analysis: The resulting sensorgrams are fitted to binding models (e.g., 1:1 Langmuir binding) to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which indicates binding affinity.
Visualized Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key mechanisms and workflows discussed.
Caption: The multi-step mechanism of action for this compound.
Caption: Experimental workflow for a calcein leakage assay.
Caption: Logical relationship between PE lipid concentration and CyO2 activity.
Conclusion and Future Directions
This compound exerts its potent biological effects through a well-defined mechanism of membrane disruption, initiated by specific binding to phosphatidylethanolamine lipids. This interaction leads to pore formation and rapid necrotic cell death. The selectivity for PE-rich membranes, which can be characteristic of cancer cells and bacteria, makes CyO2 an attractive scaffold for the development of novel therapeutics.
Future research should focus on:
-
High-Resolution Structural Analysis: Determining the precise structure of the CyO2 oligomeric pore within a lipid bilayer.
-
Pharmacokinetic/Pharmacodynamic Studies: Translating the potent in vitro activity to in vivo models, addressing challenges such as bioavailability and potential toxicity.[13]
-
Peptide Engineering: Modifying the CyO2 sequence to enhance its selectivity for target cells while minimizing off-target effects, such as hemolysis.[5]
By leveraging the detailed mechanistic understanding outlined in this guide, researchers can better harness the therapeutic potential of this unique and powerful cyclotide.
References
- 1. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclotide-membrane interactions: defining factors of membrane binding, depletion and disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylethanolamine binding is a conserved feature of cyclotide-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ru.goldaruco.com [ru.goldaruco.com]
- 13. discovery.researcher.life [discovery.researcher.life]
Cycloviolacin O2: A Technical Guide to its Exploration as a Novel Cytotoxic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2), a cyclotide isolated from Viola odorata, has emerged as a potent cytotoxic agent with significant potential in oncology research.[1][2] Cyclotides are a unique class of plant-derived peptides characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, which imparts exceptional stability.[2] This technical guide provides a comprehensive overview of CyO2, focusing on its cytotoxic activity, mechanism of action, and the experimental protocols used for its evaluation. The primary mechanism of cytotoxicity for this compound is the disruption of cellular membranes, leading to rapid cell death.[1][3][4] This direct action on the cell membrane is a distinguishing feature compared to many conventional chemotherapeutic agents and suggests a potential efficacy against drug-resistant cancer cell lines.[2][5]
Cytotoxic Activity of this compound
This compound has demonstrated potent cytotoxic effects across a broad range of human cancer cell lines. Its efficacy is highlighted by low micromolar to nanomolar IC50 values. The tables below summarize the quantitative data on its cytotoxic activity.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U-937 GTB | Human Lymphoma | ~0.1-0.3 |
| MCF-7 | Breast Cancer | 3.17 |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 3.27 |
| A549 | Non-small Cell Lung Cancer | 0.149 |
| 7402 | Hepatocellular Carcinoma | 1.332 |
| A selection of 10 human tumor cell lines | Various | 0.1-0.3 |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Chemosensitizing Effects of this compound
| Cell Line | Co-administered Drug | Effect on IC50 |
| MCF-7/ADR | Doxorubicin | >3-fold decrease in CyO2 IC50 |
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound is the direct permeabilization of the cell membrane.[2][6][7] This process is rapid, with evidence of membrane disintegration within minutes of exposure.[1][4] The proposed mechanism involves the binding of CyO2 to the cell membrane, followed by the formation of pores or other disruptions that lead to a loss of membrane integrity.[8] This results in the leakage of intracellular contents and a rapid breakdown of cellular homeostasis, ultimately causing cell death, which is often characterized as necrotic.[6] While this direct membrane disruption is the primary driver of cytotoxicity, the possibility of downstream intracellular signaling events triggered by ion influx or other cellular stresses has been suggested, though not extensively characterized.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxic activity and mechanism of action of this compound.
Fluorometric Microculture Cytotoxicity Assay (FMCA)
This non-clonogenic assay is used to determine the cytotoxicity of this compound against various cancer cell lines.
-
Principle: Measures cell viability based on the hydrolysis of fluorescein (B123965) diacetate (FDA) by esterases in cells with intact plasma membranes to produce fluorescent fluorescein.
-
Materials:
-
Cancer cell lines
-
This compound stock solution
-
96-well microtiter plates
-
Cell culture medium
-
Fluorescein diacetate (FDA) solution
-
Fluorescence plate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
FDA Staining: After incubation, wash the cells with a phosphate-buffered saline (PBS). Add FDA solution to each well and incubate for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation and 530 nm emission).
-
Data Analysis: Calculate the percentage of surviving cells relative to the untreated control and determine the IC50 value.
-
Calcein (B42510) Release Assay
This assay is used to quantify membrane permeabilization induced by this compound.
-
Principle: Cells are pre-loaded with calcein AM, a non-fluorescent, cell-permeant dye. Intracellular esterases cleave the AM group, trapping the highly fluorescent calcein within the cell. Membrane disruption by this compound leads to the release of calcein into the supernatant, which can be measured.
-
Materials:
-
Target cells (e.g., HeLa cells)
-
This compound
-
Calcein AM
-
Phenol (B47542) red-free culture medium
-
Fluorescence plate reader
-
-
Procedure:
-
Cell Loading: Incubate cells with calcein AM in serum-free medium for 30-60 minutes at 37°C to allow for dye uptake and conversion.
-
Washing: Wash the cells multiple times with PBS to remove extracellular calcein AM.
-
Treatment: Resuspend the calcein-loaded cells in phenol red-free medium and add different concentrations of this compound.
-
Incubation: Incubate for a specified period (e.g., 1-4 hours), allowing for membrane permeabilization and calcein release.
-
Measurement: Pellet the cells by centrifugation. Transfer the supernatant to a new microplate and measure the fluorescence of the released calcein.
-
Data Analysis: Express the results as a percentage of total calcein release, which is determined by lysing a set of control cells with a detergent like Triton X-100.
-
SYTOX Green Assay
This assay is used to assess membrane integrity and is particularly useful for studying chemosensitization.[2][7]
-
Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of living cells. Upon membrane compromise by this compound, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
-
Materials:
-
Cancer cell lines (e.g., MCF-7/ADR)
-
This compound
-
SYTOX Green nucleic acid stain
-
Optional: Chemotherapeutic agent (e.g., doxorubicin)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Cell Culture: Culture cells in an appropriate vessel (e.g., chamber slides or microplates).
-
Treatment: Treat the cells with this compound, with or without a co-administered chemotherapeutic agent.
-
SYTOX Green Staining: Add SYTOX Green to the cell culture medium at a final concentration of approximately 0.1-1 µM.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging/Measurement: Visualize the cells using a fluorescence microscope with filters appropriate for SYTOX Green (e.g., FITC channel). Alternatively, quantify the fluorescence using a plate reader.
-
Data Analysis: Quantify the number of SYTOX Green-positive (dead) cells relative to the total number of cells (e.g., determined by a nuclear counterstain like DAPI or by phase-contrast imaging).
-
Conclusion
This compound is a potent cytotoxic agent with a clear mechanism of action centered on the disruption of the cell membrane. Its efficacy against a range of cancer cell lines, including those with drug resistance, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of this compound and other membrane-targeting cyclotides as novel anticancer therapeutics. The lack of a complex intracellular signaling cascade as its primary mode of action may represent a significant advantage in overcoming certain forms of drug resistance.
References
- 1. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]
- 2. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldaruco.com [goldaruco.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolation of Cycloviolacin O2 using Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloviolacin O2 (CyO2) is a bioactive cyclic peptide, known as a cyclotide, isolated from the plant Viola odorata.[1] Cyclotides are characterized by their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confers exceptional stability against thermal, chemical, and enzymatic degradation.[2] CyO2 has demonstrated potent bactericidal activity, particularly against Gram-negative bacteria, and cytotoxic effects against cancer cell lines.[3][4][5][6] These properties make CyO2 a promising scaffold for future drug design.[5] High-purity isolation is critical for its characterization and use in downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for purifying cyclotides due to their hydrophobic nature.[1][5][6][7] This document provides a detailed protocol for the extraction and purification of CyO2 from Viola odorata.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. Cyclotides, including CyO2, possess a significant hydrophobic surface patch which allows for strong interaction with a nonpolar stationary phase (e.g., C18 silica).[7] The separation is achieved by eluting the bound peptides with a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase. More hydrophobic molecules are retained longer on the column and elute at higher organic solvent concentrations. The use of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase helps to improve peak shape and resolution.
Experimental Protocols
Part 1: Extraction and Initial Purification
This protocol is adapted from established methods for cyclotide extraction.[6]
Materials:
-
Dried aerial parts of Viola odorata
-
60% aqueous methanol (B129727) (MeOH)
-
Methanol (100%)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Filtration apparatus
Procedure:
-
Extraction:
-
Filtration:
-
Filter the combined extracts through Whatman paper to remove solid plant debris.[7]
-
-
Liquid-Liquid Extraction:
-
Combine the filtered extract with dichloromethane in a 2:1 ratio (aqueous:organic).[6]
-
Mix thoroughly in a separatory funnel and allow the phases to separate.
-
Collect the upper aqueous phase, which contains the more polar cyclotides. Discard the lower dichloromethane phase containing lipids and chlorophyll.
-
-
Solid-Phase Capture:
-
Drying:
-
Evaporate the methanol from the eluted fraction under reduced pressure (e.g., using a rotary evaporator) to yield a crude peptide extract.
-
Lyophilize the remaining aqueous solution to obtain a dry powder.
-
Part 2: Preparative Reversed-Phase HPLC
The crude extract is subjected to preparative RP-HPLC for the isolation of individual cyclotides.
Procedure:
-
Sample Preparation: Reconstitute the lyophilized crude extract in the initial mobile phase (e.g., 10% acetonitrile (B52724) with 0.05% TFA).
-
HPLC Purification: Inject the sample onto the preparative RP-HPLC system using the conditions outlined in Table 1.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks. CyO2 is expected to elute within a gradient of 30-70% of the organic solvent.
-
Analysis: Analyze the collected fractions using mass spectrometry to identify those containing the target peptide with the correct molecular weight.[6]
Part 3: Purity Analysis by Analytical RP-HPLC
Fractions identified as containing CyO2 are pooled and analyzed for purity using analytical RP-HPLC.
Procedure:
-
Sample Preparation: Take an aliquot of the pooled, purified fraction.
-
HPLC Analysis: Inject the sample onto an analytical RP-HPLC system using the conditions outlined in Table 2.
-
Purity Assessment: Integrate the peak corresponding to CyO2. Purity is calculated as the area of the target peak divided by the total area of all peaks in the chromatogram. A purity of >95% is typically achieved.[6]
Data Presentation
Table 1: Preparative RP-HPLC Parameters for this compound Isolation
| Parameter | Specification | Reference |
|---|---|---|
| System | ÄKTA basic HPLC system or equivalent | [6] |
| Column | ReproSil-Pur C18-AQ | [6] |
| Dimensions: 250 x 20 mm i.d. | [6] | |
| Particle Size: 10 µm | [6] | |
| Pore Size: 300 Å | [6] | |
| Mobile Phase A | 10% Acetonitrile in 0.05% TFA | [6] |
| Mobile Phase B | 60% Acetonitrile in 0.045% TFA | [6] |
| Gradient | Linear gradient from 100% A to 100% B | [6] |
| Duration: 45 minutes | [6] | |
| Flow Rate | 5 mL/min | [6] |
| Detection | UV at 215, 254, and 280 nm |[6] |
Table 2: Analytical RP-HPLC Parameters for Purity Assessment
| Parameter | Specification | Reference |
|---|---|---|
| Column | Phenomenex Gemini C18 or equivalent | [8] |
| Dimensions: 250 x 10 mm i.d. | [8] | |
| Particle Size: 5 µm | [8] | |
| Mobile Phase A | Water with 0.05% TFA | [8] |
| Mobile Phase B | Acetonitrile with 0.05% TFA | [8] |
| Gradient | Linear gradient (e.g., 20% to 90% B) | [8] |
| Flow Rate | 2 mL/min | [8] |
| Detection | UV at 213 and 280 nm |[8] |
Table 3: Quantitative Results for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight (ESI-MS) | ~3140.7 Da |
| Final Purity | >95% |[6] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
The described protocol, combining solvent extraction, solid-phase capture, and a two-step reversed-phase HPLC process, is a robust and effective method for obtaining high-purity this compound from Viola odorata. The use of preparative C18 columns with an acetonitrile/water/TFA mobile phase system allows for efficient separation of CyO2 from other plant metabolites and cyclotide analogues. The final purity of >95%, confirmed by analytical RP-HPLC and mass spectrometry, ensures the suitability of the isolated peptide for detailed biological and pharmacological investigations.
References
- 1. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 2. Microwave-assisted extraction of cyclotides from Viola ignobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PepSAVI-MS reveals anticancer and antifungal cycloviolacins in Viola odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. healthbiotechpharm.org [healthbiotechpharm.org]
- 8. vjs.ac.vn [vjs.ac.vn]
Application Notes and Protocols: Measuring Cycloviolacin O2-Induced Membrane Permeabilization Using SYTOX™ Green Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2), a cyclotide isolated from Viola odorata, has demonstrated potent cytotoxic and antimicrobial activities.[1][2][3][4] Its mechanism of action primarily involves the disruption of cell membranes, leading to necrosis-like cell death.[1][2][3][5] This membrane-permeabilizing property makes CyO2 a subject of interest for potential therapeutic applications, including as an anticancer and chemosensitizing agent.[3][6]
The SYTOX™ Green nucleic acid stain is a high-affinity dye that is impermeant to live cells with intact plasma membranes.[7][8] Upon loss of membrane integrity, SYTOX™ Green enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence (over 500-fold).[7][8][9] This characteristic makes the SYTOX™ Green assay a reliable and straightforward method for quantifying membrane permeabilization and cell death in real-time.[10][11]
These application notes provide detailed protocols for utilizing the SYTOX™ Green assay to measure and characterize the membrane permeabilization of cells induced by this compound.
Principle of the Assay
The SYTOX™ Green assay is a simple and sensitive method to detect compromised plasma membranes. In a population of healthy cells, the SYTOX™ Green dye is excluded from the cytoplasm. However, when cells are treated with membrane-disrupting agents like this compound, pores are formed in the plasma membrane. This allows SYTOX™ Green to enter the cell and intercalate with DNA and RNA. The binding to nucleic acids results in a dramatic enhancement of the dye's fluorescence, which can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The intensity of the green fluorescence is directly proportional to the number of cells with compromised membranes.[9]
Mandatory Visualizations
Caption: Mechanism of SYTOX™ Green in detecting CyO2-induced membrane permeabilization.
Caption: Experimental workflow for the SYTOX™ Green membrane permeabilization assay.
Quantitative Data Summary
The following table summarizes quantitative data from studies using SYTOX™ Green to measure membrane permeabilization by this compound.
| Parameter | Cell Line / System | This compound Concentration | Observation | Reference |
| Kinetics of Permeabilization | HIV-infected HuT78* cells | 0.5 µM | Increased fluorescence within minutes of exposure.[12] | [12] |
| Dose-Response | Uninfected HuT78 and HIV IIIB H9 cells | 0.5 - 5.0 µM | Dose-dependent increase in SYTOX™ Green uptake.[13] | [13] |
| Cell Specificity | Primary hBMVEC vs. HuT78* and HIV IIIB H9 cells | 0.5 µM | Significantly higher permeabilization in HIV-infected cells compared to primary endothelial cells.[6][13] | [6][13] |
| EC50 (Liposomes) | POPC Liposomes | 14.3 µM | Concentration-dependent leakage.[5] | [5] |
| Chemosensitization | MCF-7 and MCF-7/ADR (breast cancer cells) | 0.2 - 10 µM | Membrane permeabilization correlated with chemosensitization to doxorubicin.[3] | [3] |
Experimental Protocols
Protocol 1: Microplate-Based Fluorometric Assay
This protocol is suitable for high-throughput screening and quantitative analysis of membrane permeabilization in a cell population.
Materials and Reagents:
-
This compound (stock solution in a suitable solvent, e.g., water or DMSO)
-
SYTOX™ Green Nucleic Acid Stain (e.g., 5 mM solution in DMSO)
-
Cell line of interest (e.g., HeLa, U-937 GTB, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well microplates
-
Positive control for membrane permeabilization (e.g., Triton™ X-100, Melittin)
-
Fluorescence microplate reader with filters for fluorescein (B123965) (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. For suspension cells, use a density of approximately 1 x 10⁵ cells per well.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Reagent Preparation:
-
This compound Working Solutions: Prepare serial dilutions of CyO2 in culture medium or a suitable buffer (e.g., HBSS) at 2x the final desired concentrations.
-
SYTOX™ Green Staining Solution: Dilute the SYTOX™ Green stock solution in culture medium or buffer to a final concentration of 100-500 nM. Protect the solution from light. Note: The optimal concentration may need to be determined empirically for each cell type.
-
Positive Control: Prepare a 2x working solution of a lysis agent (e.g., 0.1-1% Triton™ X-100 or 5 µM Melittin) in the same buffer.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells (for adherent cells) and wash once with PBS or HBSS. For suspension cells, centrifuge the plate and aspirate the supernatant.
-
Add 50 µL of the SYTOX™ Green staining solution to each well.
-
Add 50 µL of the 2x CyO2 working solutions to the corresponding wells.
-
For controls, add 50 µL of buffer/medium to the negative control wells and 50 µL of the 2x positive control solution to the positive control wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) to obtain kinetic data.[12] An endpoint reading can also be taken after a fixed incubation time.
-
Data Analysis:
-
Subtract the background fluorescence (wells with SYTOX™ Green but no cells).
-
Normalize the data by setting the fluorescence of untreated cells as 0% permeabilization and the fluorescence of cells treated with the positive control (lysis agent) as 100% permeabilization.
-
Plot the normalized fluorescence against time for kinetic analysis or against the concentration of CyO2 for dose-response curves.
-
Calculate the EC₅₀ value from the dose-response curve.
Protocol 2: Fluorescence Microscopy
This protocol allows for the visualization of membrane permeabilization at the single-cell level.
Materials and Reagents:
-
Same as Protocol 1, but use glass-bottom dishes or chamber slides instead of microplates.
-
Fluorescence microscope with a standard fluorescein filter set.
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
-
Staining and Treatment:
-
Wash the cells with PBS or HBSS.
-
Add the SYTOX™ Green staining solution (100-500 nM) to the cells and incubate for 5-15 minutes, protected from light.
-
Add this compound at the desired final concentration.
-
Include positive and negative controls in separate dishes/chambers.
-
-
Imaging:
-
Immediately begin imaging the cells using a fluorescence microscope with a standard fluorescein filter set.
-
Acquire images at different time points to observe the progression of membrane permeabilization. Live cells will show little to no fluorescence, while cells with compromised membranes will exhibit bright green nuclear staining.
-
Protocol 3: Flow Cytometry
This protocol provides a quantitative analysis of the percentage of permeabilized cells in a population.
Materials and Reagents:
-
Same as Protocol 1, but use FACS tubes instead of microplates.
-
Flow cytometer with a 488 nm laser.
Procedure:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL.
-
Treat the cells with different concentrations of this compound for the desired time period in FACS tubes. Include positive and negative controls.
-
-
Staining:
-
Add SYTOX™ Green to each tube to a final concentration of 100-500 nM.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Flow Cytometric Analysis:
-
Analyze the samples on a flow cytometer using 488 nm excitation.
-
Collect the green fluorescence signal (e.g., in the FITC channel, ~530/30 nm).
-
Gate the cell population based on forward and side scatter.
-
Quantify the percentage of SYTOX™ Green-positive (permeabilized) cells for each condition.
-
References
- 1. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 4. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. takara.co.kr [takara.co.kr]
- 8. SYTOX® Green | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence microplate-based assay for tumor necrosis factor activity using SYTOX Green stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability and Morphology Studies with Cycloviolacin O2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of the cyclotide cycloviolacin O2 on cell viability and morphology. This compound, isolated from Viola odorata, is a potent cytotoxic agent with a primary mechanism of action involving the disruption of cellular membranes.[1][2] This document outlines detailed protocols for assessing its activity in cancer cell lines, presenting quantitative data, and visualizing its mechanism and experimental workflows.
Data Presentation: Cytotoxicity of this compound
This compound has demonstrated cytotoxic effects across various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 3.17 | [3] |
| MCF-7/ADR | Doxorubicin-resistant Human Breast Adenocarcinoma | 3.27 | [3] |
| U-937 GTB | Human Histiocytic Lymphoma | Not explicitly quantified, but potent cytotoxic effects observed | [1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures and findings from studies on this compound.[4][5][6][7] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cells (e.g., MCF-7, U-937 GTB)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells (e.g., MCF-7), seed at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
For suspension cells (e.g., U-937 GTB), seed at a density of 20,000-50,000 cells/well.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 to 10 µM.[3][8]
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.
-
Add 150 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Cell Membrane Permeability Assessment: SYTOX Green Assay
This protocol is based on the use of SYTOX Green to assess membrane integrity, as reported in studies with this compound.[8][9][10][11][12] SYTOX Green is a fluorescent dye that can only enter cells with compromised plasma membranes.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
SYTOX Green nucleic acid stain
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate as described in the MTT assay protocol.
-
Treatment:
-
Treat cells with various concentrations of this compound (e.g., 0.2-10 µM) for a short duration, as membrane disruption is a rapid event (e.g., 5 minutes to 1 hour).[1]
-
Include a positive control for membrane permeabilization (e.g., Triton X-100) and a negative control (untreated cells).
-
-
Staining:
-
Add SYTOX Green to each well at a final concentration of 1 µM.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Microplate Reader: Measure the fluorescence intensity using an excitation wavelength of ~504 nm and an emission wavelength of ~523 nm.
-
Fluorescence Microscope: Observe the cells under a fluorescence microscope using a standard GFP filter set.
-
-
Data Analysis:
-
Quantify the increase in fluorescence intensity as a measure of membrane permeabilization.
-
Capture images to visualize the number of cells with compromised membranes.
-
Cell Morphology Assessment: Fluorescence Microscopy
This protocol outlines the steps for observing morphological changes in cells treated with this compound using fluorescence microscopy.[8]
Materials:
-
This compound
-
Target cells
-
Cell culture-treated coverslips or glass-bottom dishes
-
Fluorescent dyes for staining cellular components (e.g., Hoechst 33342 for nuclei, Phalloidin-FITC for actin cytoskeleton)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
PBS
-
Fluorescence microscope
Protocol:
-
Cell Culture: Seed cells on coverslips or in glass-bottom dishes and allow them to adhere.
-
Treatment: Treat the cells with an effective concentration of this compound (e.g., at or above the IC50) for a relevant time period (e.g., 1-6 hours) to observe morphological changes.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash the cells with PBS.
-
Incubate with fluorescent dyes according to the manufacturer's instructions (e.g., Hoechst 33342 for 10 minutes, Phalloidin-FITC for 30 minutes).
-
-
Imaging:
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope, capturing images of changes in cell shape, nuclear condensation, and cytoskeletal organization. Look for signs of membrane blebbing and cell disintegration.[1]
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for this compound.
References
- 1. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. goldaruco.com [goldaruco.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cycloviolacin O2 Cytotoxicity in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of cycloviolacin O2 (CyO2), a cyclotide isolated from Viola odorata, on breast cancer cell lines. The primary mechanism of CyO2-induced cytotoxicity is through membrane permeabilization, leading to cell death.[1][2][3][4][5] These protocols are designed to be adaptable for various research and drug development applications, including screening for anticancer activity and investigating chemosensitization.
Overview of this compound and its Anticancer Activity
This compound is a small, cyclic peptide that has demonstrated potent cytotoxic activity against various cancer cell lines.[6] Its unique structure and mechanism of action make it a promising candidate for anticancer drug development.[1] In the context of breast cancer, CyO2 has been shown to be effective against cell lines such as MCF-7, the doxorubicin-resistant subline MCF-7/ADR, and the triple-negative breast cancer cell line MDA-MB-231.[1][3][7] A key feature of CyO2 is its ability to disrupt the cell membrane, leading to rapid cell death.[2] This membrane-disrupting property also underlies its potential as a chemosensitizing agent, enhancing the efficacy of conventional chemotherapeutic drugs like doxorubicin (B1662922) by increasing their cellular uptake in resistant cells.[3][4][5]
Recommended Breast Cancer Cell Lines
The following human breast cancer cell lines are commonly used for assessing the cytotoxicity of this compound:
-
MCF-7: A well-characterized, estrogen receptor-positive luminal A cell line.
-
MCF-7/ADR: A doxorubicin-resistant subline of MCF-7, ideal for studying chemosensitization.[1][4]
-
MDA-MB-231: A triple-negative breast cancer cell line known for its aggressive and metastatic phenotype.[7]
-
4T1: A mouse mammary carcinoma cell line that is highly tumorigenic and metastatic, often used in in vivo studies.[8]
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of this compound and other cyclotides against various cancer cell lines.
Table 1: IC50 Values of this compound and Other Cyclotides in Cancer Cell Lines
| Cyclotide | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung) | 0.149 | [8] |
| This compound | 4T1 (Breast) | 0.162 | [8] |
| This compound | 7402 (Hepatocellular) | 1.332 | [8] |
| This compound | T24 (Bladder) | Not specified as most potent | [8] |
| Poca A | MDA-MB-231 (Breast) | 1.8 | [7] |
| Poca B | MDA-MB-231 (Breast) | 2.7 | [7] |
| CyO4 | MDA-MB-231 (Breast) | 9.8 | [7] |
| Psyle A, C, E | MCF-7 (Breast) | 0.64 - >10 | [5] |
Table 2: Chemosensitizing Effect of this compound with Doxorubicin
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Reference |
| MCF-7/ADR | Doxorubicin alone | Not specified | [4][5] |
| MCF-7/ADR | Doxorubicin + Cyclotides | 0.39 - 0.76 | [5] |
Experimental Protocols
Cell Culture
-
Culture the selected breast cancer cell lines in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Dissolve lyophilized this compound in a suitable solvent, such as sterile water or dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1-10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Immediately before use, dilute the stock solution to the desired working concentrations using the appropriate cell culture medium.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[9][10]
-
Cell Seeding: Seed the breast cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 20 µM) in culture medium.[7] Remove the existing medium from the wells and add 100 µL of the diluted CyO2 solutions. Include a vehicle control (medium with the same concentration of solvent used for CyO2) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours.[7][11]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11][13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10][12] A reference wavelength of >650 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of CyO2 that inhibits 50% of cell growth).
Membrane Permeabilization Assessment using SYTOX Green Assay
The SYTOX Green assay is used to quantify plasma membrane integrity. SYTOX Green is a fluorescent dye that cannot penetrate living cells but can enter cells with compromised membranes, where it binds to nucleic acids and fluoresces brightly.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate as described for the MTT assay.
-
Treatment: Prepare dilutions of this compound in a suitable buffer (e.g., PBS or HBSS).
-
Dye Addition: Add SYTOX Green to the wells at a final concentration of 1-5 µM.
-
Treatment Addition: Add the diluted this compound to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at time intervals (e.g., every 5 minutes) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Controls: Include a positive control for maximum permeabilization (e.g., cells treated with a detergent like Triton X-100) and a negative control (untreated cells).
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the positive and negative controls to determine the percentage of membrane permeabilization.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing this compound cytotoxicity.
Mechanism of Action of this compound
Caption: this compound's membrane disruption mechanism.
Signaling Pathways in Breast Cancer (General Overview)
While this compound's primary mechanism is not signaling-based, it is important to be aware of the key signaling pathways that are often dysregulated in breast cancer and are common targets for other therapeutics.
Caption: Simplified overview of common signaling pathways in breast cancer.
References
- 1. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 2. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldaruco.com [goldaruco.com]
- 5. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of toxicity and antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antibacterial Activity of Cycloviolacin O2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial properties of cycloviolacin O2, a cyclotide isolated from Viola odorata. This compound has demonstrated potent bactericidal activity, particularly against Gram-negative bacteria, by disrupting the integrity of their cell membranes.[1][2][3] This document outlines the primary methods for assessing this activity, including determination of minimum inhibitory concentration (MIC), time-kill kinetics, and membrane permeabilization assays.
Overview of Antibacterial Activity
This compound is a cyclic peptide with a unique head-to-tail cyclized backbone and a cyclic cystine knot motif, which confers remarkable stability.[1] Its antibacterial action is primarily attributed to its ability to permeabilize bacterial cell membranes, leading to cell death.[1][4][5] The positively charged residues on the surface of this compound are crucial for its interaction with the negatively charged components of bacterial membranes and for its optimal activity.[2][3]
Quantitative Data Summary
The antibacterial efficacy of this compound has been quantified against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.
| Bacterial Strain | Gram Type | MIC (µM) | Reference |
| Escherichia coli | Gram-negative | 2.2 | [1] |
| Salmonella enterica serovar Typhimurium LT2 | Gram-negative | - | [2][6] |
| Klebsiella pneumoniae | Gram-negative | - | [2] |
| Pseudomonas aeruginosa | Gram-negative | - | [2] |
| Acinetobacter baumannii | Gram-negative | 4.2 | [7] |
| Bacillus subtilis | Gram-positive | 2.1 | [7] |
| Staphylococcus aureus | Gram-positive | Low activity | [2][6] |
Note: "-" indicates that the source mentions activity but does not provide a specific MIC value in the abstract. For detailed values, refer to the full-text articles.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.[8][9][10]
Materials:
-
This compound (stock solution of known concentration)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The concentration range should typically span from 0.1 to 100 µM.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
References
- 1. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Time-Kill Kinetics of Cycloviolacin O2 Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2), a cyclotide isolated from Viola odorata, has demonstrated potent bactericidal activity, particularly against Gram-negative bacteria.[1][2][3][4][5][6] Cyclotides are small, cyclic plant proteins characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, which confer remarkable stability. The mechanism of action for CyO2 is believed to involve membrane disruption, making it a promising candidate for the development of new antimicrobial agents.[3][4] Time-kill kinetics assays are crucial for evaluating the pharmacodynamics of antimicrobial agents, providing insights into their bactericidal or bacteriostatic effects over time. This document provides detailed protocols for conducting time-kill assays with CyO2 against Gram-negative bacteria, along with data presentation guidelines and a conceptual workflow.
Data Presentation
The results of time-kill kinetics assays are typically presented as the change in bacterial viability (log10 CFU/mL) over a specified period (e.g., 24 hours) in the presence of the antimicrobial agent at various concentrations. The data below is a representative summary based on published findings for CyO2.
Table 1: Time-Kill Kinetics of this compound against Escherichia coli
| Time (hours) | Untreated Control (log10 CFU/mL) | CyO2 (1x MIC) (log10 CFU/mL) | CyO2 (2x MIC) (log10 CFU/mL) | CyO2 (4x MIC) (log10 CFU/mL) |
| 0 | 5.5 | 5.5 | 5.5 | 5.5 |
| 2 | 6.8 | 4.2 | 3.1 | <2.5 (LOD) |
| 4 | 8.0 | 3.1 | <2.5 (LOD) | <2.5 (LOD) |
| 8 | 9.2 | <2.5 (LOD) | <2.5 (LOD) | <2.5 (LOD) |
| 24 | 9.5 | <2.5 (LOD) | <2.5 (LOD) | <2.5 (LOD) |
| LOD: Limit of Detection |
Table 2: Time-Kill Kinetics of this compound against Pseudomonas aeruginosa
| Time (hours) | Untreated Control (log10 CFU/mL) | CyO2 (1x MIC) (log10 CFU/mL) | CyO2 (2x MIC) (log10 CFU/mL) | CyO2 (4x MIC) (log10 CFU/mL) |
| 0 | 5.6 | 5.6 | 5.6 | 5.6 |
| 2 | 6.5 | 4.8 | 3.9 | 3.0 |
| 4 | 7.8 | 3.9 | 3.0 | <2.6 (LOD) |
| 8 | 9.0 | 3.0 | <2.6 (LOD) | <2.6 (LOD) |
| 24 | 9.3 | <2.6 (LOD) | <2.6 (LOD) | <2.6 (LOD) |
| LOD: Limit of Detection |
Note: A bactericidal effect is defined as a ≥3-log10 reduction in the initial colony-forming units per milliliter (CFU/mL).[7][8]
Experimental Protocols
This section details the methodology for performing time-kill kinetics assays with this compound.
Materials
-
This compound (lyophilized powder)
-
Gram-negative bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae, S. enterica)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Trypticase Soy Broth (TSB)
-
Sodium phosphate (B84403) buffer
-
Sterile saline solution (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Nutrient agar (B569324) plates
-
Sterile microcentrifuge tubes and culture tubes
-
Spectrophotometer
-
Incubator (37°C) with shaking capabilities
-
Micropipettes and sterile tips
-
Spiral plater or sterile spreaders
Protocol for Time-Kill Kinetic Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the desired Gram-negative bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB or TSB.
-
Incubate at 37°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic phase of growth (typically 2-4 hours, resulting in an optical density at 600 nm (OD600) of approximately 0.4-0.6).
-
Adjust the bacterial suspension with sterile saline or broth to achieve a concentration of approximately 1 x 10^8 CFU/mL. This can be standardized using a spectrophotometer (e.g., an OD600 of 0.1 often corresponds to ~1 x 10^8 CFU/mL for E. coli).
-
Dilute this adjusted suspension to a final starting inoculum of approximately 5 x 10^5 CFU/mL in the final assay tubes.
-
-
Preparation of this compound Solutions:
-
Determine the Minimum Inhibitory Concentration (MIC) of CyO2 for each bacterial strain prior to the time-kill assay using standard microdilution methods (e.g., CLSI guidelines).
-
Prepare a stock solution of CyO2 in a suitable solvent (e.g., sterile water or a small amount of an organic solvent like DMSO, followed by dilution in the assay medium).
-
Prepare serial dilutions of CyO2 in the assay medium (e.g., sodium phosphate buffer with 0.03% TSB) to achieve final concentrations of 1x MIC, 2x MIC, and 4x MIC in the assay tubes.[1][5][6]
-
-
Assay Procedure:
-
Set up a series of sterile culture tubes for each bacterial strain to be tested.
-
Each set should include:
-
A growth control tube (bacterial inoculum without CyO2).
-
Test tubes with the bacterial inoculum and CyO2 at 1x MIC, 2x MIC, and 4x MIC.
-
-
Add the prepared bacterial inoculum to each tube to achieve a final concentration of ~5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[9][10]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 10 µL or 100 µL) of the appropriate dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.
-
The limit of detection is determined by the lowest dilution plated.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and treatment condition.
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (from triplicate experiments) against time for each concentration of CyO2 and the growth control.
-
Visualizations
Experimental Workflow
Caption: Workflow for the time-kill kinetics assay of this compound.
Proposed Mechanism of Action
Caption: Proposed membrane disruption mechanism of this compound.
References
- 1. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
- 9. actascientific.com [actascientific.com]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cycloviolacin O2 in Hollow Fiber In Vivo Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2) is a cyclotide, a class of small, cyclic cysteine-rich plant proteins, that has demonstrated potent in vitro cytotoxic activity against a variety of human tumor cell lines.[1] Its proposed mechanism of action involves the disruption of cell membranes, leading to cell death.[2][3][4] The hollow fiber in vivo model serves as an intermediate step between in vitro cell-based assays and traditional xenograft models for anticancer drug screening.[5][6] This model allows for the evaluation of a compound's in vivo efficacy in a contained environment, providing insights into drug permeability, metabolism, and antitumor activity while being more time and resource-efficient than full xenograft studies.[7][8]
This document provides detailed application notes and a representative protocol for the use of this compound in a hollow fiber in vivo model, based on published research.
Mechanism of Action: Membrane Disruption
This compound exerts its cytotoxic effects through the direct disruption of the cancer cell membrane. This process does not appear to involve a specific intracellular signaling cascade but is rather a biophysical interaction with the lipid bilayer.[2][9] The proposed mechanism is a multi-step process initiated by the binding of CyO2 to the cell membrane, followed by aggregation and the formation of pores, ultimately leading to a loss of membrane integrity and cell lysis.[9][10]
Caption: Proposed mechanism of this compound-induced cell death.
Data Presentation
The primary study evaluating this compound in a hollow fiber in vivo model reported no significant antitumor effects at the tested dose.[1][11] While specific quantitative data from this study is not publicly available, the following tables summarize the key parameters and outcomes based on the available information.
Table 1: In Vivo Hollow Fiber Assay Parameters for this compound
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| In Vivo Model | Hollow Fiber Assay in mice | [1] |
| Hollow Fiber Material | Polyvinylidene fluoride (B91410) (PVDF) | [1][7] |
| Dosing Regimen | Single intravenous (i.v.) injection | [1] |
| Dose | 1.0 mg/kg | [1] |
| Maximum Tolerated Dose (Single i.v.) | 1.5 mg/kg | [1][11] |
Table 2: Summary of Antitumor Activity of this compound in the Hollow Fiber Model
| Outcome | Result | Reference |
| In Vitro Sensitivity | Human tumor cell lines displayed dose-dependent sensitivity with IC50 values in the micromolar range. | [1][11] |
| In Vivo Antitumor Effect | No significant antitumor effects were detected. | [1][11] |
Experimental Protocols
The following is a representative protocol for conducting a hollow fiber in vivo assay with a cytotoxic compound like this compound. This protocol is based on established methodologies and the specific details available from the study on this compound.[5][6][12]
Note: The specific human tumor cell lines used in the primary study with this compound are not specified in the available literature. Researchers should select cell lines with demonstrated in vitro sensitivity to CyO2.
I. Materials and Reagents
-
Human tumor cell line(s) of interest
-
This compound
-
Polyvinylidene fluoride (PVDF) hollow fibers (500 kDa molecular weight cutoff)
-
Cell culture medium (e.g., RPMI-1640) with 5% fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Immunocompromised mice (e.g., nude mice)
-
Surgical instruments for implantation and retrieval
II. Experimental Workflow
Caption: Step-by-step workflow for the in vivo hollow fiber assay.
III. Detailed Methodologies
1. Cell Line Culture and Expansion:
- Culture the selected human tumor cell line(s) in appropriate medium at 37°C in a humidified 5% CO2 incubator.
- Expand the cells to obtain a sufficient number for the assay.
2. Hollow Fiber Preparation:
- Cut the PVDF hollow fibers into 1.5-2.0 cm segments.
- Condition the fibers by incubating them in cell culture medium overnight.
3. Cell Harvest and Counting:
- Harvest the cells using trypsin-EDTA when they are in the logarithmic growth phase.
- Wash the cells with PBS and resuspend them in culture medium.
- Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.
4. Loading Cells into Fibers:
- Adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells/mL).
- Using a syringe with a blunt-ended needle, carefully fill the conditioned hollow fibers with the cell suspension.
- Seal both ends of the fibers using a sterile hemostat or a heat sealer.
5. Surgical Implantation of Fibers:
- Anesthetize the mice according to approved animal care protocols.
- Implant the cell-filled hollow fibers subcutaneously or intraperitoneally. Multiple fibers with different cell lines can be implanted in a single mouse.
6. Administration of this compound:
- On the day of or the day after fiber implantation, administer a single dose of this compound at 1.0 mg/kg via intravenous injection.[1]
- A control group of mice should receive a vehicle injection.
7. In Vivo Incubation:
- House the mice for a predetermined period (e.g., 5-7 days) to allow for cell growth and interaction with the compound.
8. Fiber Retrieval:
- At the end of the incubation period, euthanize the mice and surgically retrieve the hollow fibers.
9. Cell Extraction from Fibers:
- Place each individual fiber in a separate well of a 24-well plate containing fresh culture medium.
- Incubate for 2-3 hours to allow viable cells to migrate out of the fibers.
10. Cell Viability Assay (MTT):
- Remove the hollow fibers from the wells.
- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Add DMSO to dissolve the formazan (B1609692) crystals.
- Read the absorbance at 570 nm using a microplate reader.
11. Data Analysis:
- Calculate the percentage of cell growth inhibition in the treated group compared to the vehicle control group.
- Statistical analysis should be performed to determine the significance of any observed effects.
Conclusion
The hollow fiber in vivo model provides a valuable tool for the preliminary assessment of the in vivo efficacy of novel anticancer compounds like this compound. The available data indicates that while this compound demonstrates significant in vitro cytotoxicity, this did not translate to in vivo antitumor activity in the hollow fiber model at a dose of 1.0 mg/kg.[1][11] This highlights the importance of in vivo models in drug development to assess factors such as pharmacokinetics and bioavailability that can influence therapeutic efficacy. Further research may be warranted to investigate alternative dosing regimens, delivery methods, or combination therapies to potentially enhance the in vivo antitumor activity of this compound.
References
- 1. Evaluation of toxicity and antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. landing.reactionbiology.com [landing.reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cellular Internalization of Cycloviolacin O2 using Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2) is a plant-derived cyclic peptide, known as a cyclotide, isolated from Viola odorata.[1][2] Cyclotides are characterized by their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confers them remarkable stability.[1][2] CyO2 has garnered significant interest in drug development due to its potent cytotoxic effects against cancer cells and its antimicrobial properties.[1][3][4]
The primary mechanism of action for CyO2 is the disruption of cellular membranes through pore formation.[1][5][6] This membrane-permeabilizing activity is selective, with a preference for the membranes of tumor cells.[1][4] Understanding the dynamics of how CyO2 interacts with and enters cells is crucial for elucidating its full therapeutic potential and for the design of novel drug delivery systems.
Fluorescence microscopy is a powerful technique for visualizing and quantifying the cellular internalization of molecules like CyO2. By fluorescently labeling the peptide, researchers can track its association with the cell membrane, its mode of entry, and its subcellular localization in real-time. These application notes provide detailed protocols for utilizing fluorescence microscopy to study the cellular internalization of this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data related to the biological activity of this compound, which is essential for designing and interpreting cellular internalization studies.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Human Breast Cancer | 0.2 - 10 | Cell Proliferation Assay | [1][4] |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 0.2 - 10 | Cell Proliferation Assay | [1] |
| U-937 GTB | Human Lymphoma | Not specified | Cell Viability and Morphology | [5][6] |
| A549 | Human Lung Carcinoma | Not specified | Not specified | |
| HeLa | Human Cervical Cancer | Not specified | Calcein-Loaded Cell Assay | [5][6] |
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µM) | Reference |
| Escherichia coli | Gram-Negative | 2.2 | [1] |
| Salmonella enterica serovar Typhimurium LT2 | Gram-Negative | >50 | [3] |
| Klebsiella pneumoniae | Gram-Negative | Not specified | [3] |
| Pseudomonas aeruginosa | Gram-Negative | Not specified | [3] |
| Staphylococcus aureus | Gram-Positive | >50 | [3] |
Table 3: Membrane Permeabilization Induced by this compound
| Cell Line | Assay | CyO2 Concentration (µM) | Observation | Reference |
| HIV-infected HuT78* cells | SYTOX Green Uptake | 0.5 and 1.5 | 3–4 fold higher fluorescence than uninfected cells | [7] |
| Uninfected HuT78 cells | SYTOX Green Uptake | 0.5 and 1.5 | Lower fluorescence compared to infected cells | [7] |
| HuT78 cells | ³H-Saquinavir Uptake | 0.5 and 1.5 | Significantly higher uptake with CyO2 pre-treatment | [7] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the labeling of this compound with an amine-reactive fluorescent dye, such as an Alexa Fluor™ or DyLight™ NHS ester. CyO2 contains two lysine (B10760008) residues which provide primary amines for conjugation.
Materials:
-
This compound (pure)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare CyO2 Solution: Dissolve this compound in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the dissolved fluorescent dye to the CyO2 solution. A 10-fold molar excess of the dye to the peptide is a good starting point.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the fluorescently labeled CyO2 from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling and the concentration of the labeled peptide by measuring the absorbance at the dye's maximum absorption wavelength and at 280 nm.
Protocol 2: Live-Cell Imaging of this compound Internalization
This protocol outlines the procedure for visualizing the uptake of fluorescently labeled CyO2 in living cells using confocal microscopy.
Materials:
-
Fluorescently labeled this compound (CyO2-Fluorophore)
-
Mammalian cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or chamber slides
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium)
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Labeling: On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging solution containing the desired concentration of CyO2-Fluorophore (e.g., 1-5 µM).
-
Incubation: Place the imaging dish on the stage of the confocal microscope within the environmental chamber.
-
Image Acquisition:
-
Allow the cells to equilibrate for a few minutes.
-
Acquire images at different time points (e.g., 0, 5, 15, 30, 60 minutes) to observe the kinetics of internalization.
-
Use appropriate laser lines and emission filters for the chosen fluorophore.
-
Acquire both fluorescence and differential interference contrast (DIC) or phase-contrast images to visualize the cell morphology.
-
-
Data Analysis: Analyze the images to determine the subcellular localization of CyO2-Fluorophore. Punctate fluorescence may indicate endosomal entrapment, while diffuse cytoplasmic fluorescence could suggest membrane translocation.
Protocol 3: Investigating Endocytic Pathways of this compound Internalization
This protocol uses chemical inhibitors of endocytosis to investigate the mechanisms by which CyO2 enters cells.
Materials:
-
Fluorescently labeled this compound (CyO2-Fluorophore)
-
Cell line of interest
-
Complete cell culture medium
-
Glass-bottom imaging dishes
-
Endocytosis inhibitors (see Table 4 for examples)
-
Confocal microscope
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 3.2.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the endocytosis inhibitors at their recommended concentrations (see Table 4) in serum-free medium for 30-60 minutes at 37°C.
-
Co-incubation: Add CyO2-Fluorophore to the medium containing the inhibitors and incubate for the desired time (e.g., 1-2 hours).
-
Washing: Gently wash the cells three times with PBS to remove extracellular CyO2-Fluorophore.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Counterstaining (Optional): Permeabilize the cells with 0.1% Triton X-100 in PBS and counterstain nuclei with DAPI and/or the actin cytoskeleton with fluorescently labeled phalloidin.
-
Image Acquisition: Acquire images using a confocal microscope.
-
Quantitative Analysis: Quantify the mean fluorescence intensity per cell in the presence and absence of each inhibitor to determine the relative contribution of each endocytic pathway to CyO2 internalization.
Table 4: Common Endocytosis Inhibitors and their Targets
| Inhibitor | Target Pathway | Typical Working Concentration |
| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL |
| Genistein | Caveolae-mediated endocytosis | 50-200 µM |
| Methyl-β-cyclodextrin (MβCD) | Cholesterol depletion (affects lipid rafts/caveolae) | 1-10 mM |
| Amiloride | Macropinocytosis | 50-100 µM |
| Dynasore | Dynamin-dependent endocytosis | 80 µM |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathway associated with this compound's cellular activity.
Caption: Experimental workflow for studying CyO2 internalization.
Caption: Proposed signaling events following CyO2-induced membrane permeabilization.
References
- 1. The conserved glu in the cyclotide this compound has a key structural role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 3. Pharmacological properties of a pore induced by raising intracellular Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution and Co-localization of endosome markers in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis and Folding of Cycloviolacin O2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2) is a member of the bracelet subfamily of cyclotides, a class of plant-derived peptides characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds known as a cyclic cystine knot (CCK) motif. This unique structure confers exceptional stability to enzymatic, thermal, and chemical degradation, making cyclotides attractive scaffolds for drug design and development. CyO2 itself exhibits potent cytotoxic and antimicrobial activities.
These application notes provide a detailed overview of the chemical synthesis and oxidative folding of this compound, compiled from established methodologies. The protocols outlined below are intended to serve as a comprehensive guide for researchers aiming to produce synthetic CyO2 for various research and development applications.
Overview of the Synthetic Strategy
The chemical synthesis of this compound is a multi-step process that begins with the assembly of the linear peptide precursor using solid-phase peptide synthesis (SPPS). This is followed by cyclization of the linear peptide via native chemical ligation (NCL). The final and most critical step is the oxidative folding of the cyclized peptide to form the three correct disulfide bonds that define its biologically active three-dimensional structure.
Caption: Overall workflow for the chemical synthesis and folding of this compound.
I. Solid-Phase Peptide Synthesis (SPPS) of the Linear this compound Precursor
The linear peptide precursor of this compound, with the sequence GIPCGESCVWIPCISSAIGCSCKSKVCYRN, is synthesized using Fmoc/tBu solid-phase chemistry. To facilitate the subsequent native chemical ligation, the peptide is synthesized as a C-terminal thioester.
Experimental Protocol: Fmoc-SPPS of Linear this compound-Thioester
-
Resin Selection and Preparation:
-
Start with a suitable resin for generating a peptide thioester, such as a 3-mercaptopropionyl-functionalized resin (e.g., MBHA resin).
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour before the first amino acid coupling.
-
-
Amino Acid Coupling Cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 1 minute, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Amino Acid Activation and Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with a suitable coupling reagent (e.g., 3.95 eq. HCTU) and a base (e.g., 8 eq. DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.
-
For sterically hindered amino acids or difficult couplings, a second coupling step (double coupling) may be necessary.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
-
Cleavage of the Linear Peptide-Thioester from the Resin:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin. A common cleavage cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification of the Linear Peptide-Thioester:
-
Purify the crude linear peptide-thioester by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient of increasing Mobile Phase B, optimized to separate the target peptide from impurities. A typical gradient might be 5-65% B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions containing the desired peptide and confirm the molecular weight by mass spectrometry.
-
Lyophilize the pure fractions to obtain the linear peptide-thioester as a white powder.
-
II. Native Chemical Ligation (NCL) for Backbone Cyclization
Native chemical ligation is a chemoselective reaction that joins two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. In the case of this compound, an intramolecular NCL is performed, where the N-terminal cysteine of the linear precursor attacks its own C-terminal thioester to form a cyclic peptide.
Caption: Mechanism of intramolecular native chemical ligation for this compound.
Experimental Protocol: Intramolecular NCL of this compound
-
Ligation Reaction Setup:
-
Dissolve the purified linear peptide-thioester in a ligation buffer at a concentration of 0.1-0.5 mg/mL to favor intramolecular cyclization over intermolecular polymerization.
-
Ligation Buffer: A typical ligation buffer is 0.1 M sodium phosphate, 6 M guanidine (B92328) hydrochloride, pH 7.0-7.5. The denaturing agent (guanidine hydrochloride) helps to prevent peptide aggregation.
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 10-20 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature.
-
Monitor the progress of the cyclization reaction by analytical RP-HPLC and mass spectrometry. The cyclized product will have a lower molecular weight than the linear precursor due to the loss of the thioester group and the formation of a peptide bond.
-
The reaction is typically complete within 4-24 hours.
-
-
Purification of the Cyclized Peptide:
-
Once the reaction is complete, purify the crude cyclized peptide by preparative RP-HPLC using the same column and mobile phases as for the linear precursor.
-
The cyclized peptide will typically elute earlier than the linear precursor due to its more compact structure.
-
Collect and lyophilize the pure fractions.
-
III. Oxidative Folding of Cyclized this compound
The final step in the synthesis of bioactive this compound is the formation of the three native disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI) through oxidative folding. The folding of bracelet cyclotides like CyO2 can be challenging due to their propensity to form non-native disulfide isomers and aggregates.[1] Therefore, an optimized folding buffer is crucial for achieving a good yield of the correctly folded peptide.[2][3]
Experimental Protocol: Oxidative Folding of this compound
-
Folding Buffer Preparation:
-
Prepare the optimized folding buffer: 0.1 M Tris-HCl (pH 8.5), 1 mM EDTA, 6% Brij 35, and 35% DMSO.[2]
-
Add redox shuffling agents to the buffer, such as 2 mM reduced glutathione (B108866) (GSH) and 0.8 mM oxidized glutathione (GSSG).[3][4]
-
-
Folding Reaction:
-
Dissolve the lyophilized cyclized peptide in the folding buffer to a final concentration of 0.05-0.1 mg/mL.
-
Incubate the folding reaction at room temperature with gentle stirring.
-
Monitor the folding progress by analytical RP-HPLC. The correctly folded peptide will have a distinct retention time compared to the reduced and misfolded species. The folding process can take several days to reach completion.
-
-
Purification of Folded this compound:
-
Purify the folded this compound by preparative RP-HPLC.
-
Column: A semi-preparative or preparative C18 column.
-
Mobile Phase A: 0.05% TFA in water.
-
Mobile Phase B: 90% acetonitrile with 0.05% TFA in water.
-
Gradient: A linear gradient of increasing Mobile Phase B, for example, 5-95% B over 40 minutes.
-
Collect the fraction corresponding to the native this compound.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry. The mass should correspond to the cyclized peptide with three disulfide bonds.
-
Lyophilize the pure fractions to obtain the final product.
-
Quantitative Data Summary
The yields at each step of the synthesis can vary depending on the efficiency of the reactions and purification steps. The following table provides a summary of typical yields reported in the literature for the synthesis of this compound and other cyclotides.
| Step | Parameter | Typical Value/Range | Reference |
| SPPS and Cleavage | Crude Yield of Linear Peptide | Not typically reported | - |
| Purification of Linear Peptide | Yield after RP-HPLC | 10-20% | General estimate |
| Native Chemical Ligation | Cyclization Yield | >90% (based on HPLC) | [5] |
| Purification of Cyclized Peptide | Yield after RP-HPLC | 70-80% | General estimate |
| Oxidative Folding | Folding Yield of Native CyO2 | ~23% | [2] |
| Final Purification | Overall Yield | 1-5% | Calculated estimate |
| Final Product | Purity | >95% | [3] |
Characterization of Synthetic this compound
The final synthetic this compound should be characterized to confirm its identity and structural integrity.
-
Mass Spectrometry (MS): To verify the correct molecular weight of the cyclized and folded peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the three-dimensional structure and the correct disulfide bond connectivity.
-
Analytical RP-HPLC: To assess the purity of the final product.
Conclusion
The chemical synthesis and folding of this compound is a complex but feasible process that provides access to this biologically important molecule for research and drug development purposes. The protocols described in these application notes, based on established methods, provide a detailed guide for the successful production of synthetic this compound. Careful optimization of each step, particularly the oxidative folding, is critical for achieving a good yield of the correctly folded and bioactive peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. Native chemical ligation applied to the synthesis and bioengineering of circular peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enabling Efficient Folding and High-Resolution Crystallographic Analysis of Bracelet Cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Cycloviolacin O2 in Combination with Antiretroviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2) is a plant-derived cyclic peptide, known as a cyclotide, that has demonstrated significant potential as an adjuvant in antiretroviral therapy.[1][2] Its unique mechanism of action, which involves the permeabilization of cellular and viral membranes, offers a novel strategy to enhance the efficacy of existing antiretroviral drugs (ARVs) against HIV-1.[3] These application notes provide a comprehensive overview of the rationale, experimental data, and detailed protocols for studying the synergistic effects of CyO2 in combination with ARVs.
The primary mechanism of CyO2 involves the formation of pores in the lipid membranes of both HIV-1 infected cells and the viral envelope itself.[1][3][4][5][6] This membrane disruption leads to two key outcomes: increased intracellular uptake of co-administered antiretroviral drugs and direct inactivation of viral particles.[1][5] This dual action makes CyO2 a promising candidate for combination therapy, potentially lowering the required doses of conventional ARVs, reducing associated toxicities, and combating drug resistance.[1][7]
Data Presentation
The following tables summarize the quantitative data from studies investigating the synergistic anti-HIV-1 activity of this compound (CyO2) in combination with the protease inhibitors Saquinavir (SQV) and Nelfinavir (NFV).
Table 1: Synergistic Antiviral Activity of this compound (CyO2) and Saquinavir (SQV) in HIV-1 Infected HuT78 Cells*[2]
| Treatment Condition | HIV-1 p24 Suppression (%) |
| Short-Term Exposure (6 hours) | |
| SQV (0.02 µM) | ~10% |
| CyO2 (0.5 µM) | ~75% |
| SQV (0.02 µM) + CyO2 (0.5 µM) | ~98% |
| Continuous Exposure (72 hours) | |
| SQV (0.004 µM) | ~20% |
| CyO2 (0.025 µM) | ~40% |
| SQV (0.004 µM) + CyO2 (0.025 µM) | ~95% |
Table 2: Synergistic Antiviral Activity of this compound (CyO2) and Nelfinavir (NFV) in PMA-Stimulated U1 Cells [2]
| Treatment Condition | HIV-1 p24 Suppression (%) |
| Short-Term Exposure (6 hours) | |
| CyO2 (0.5 µM) | ~70% |
| CyO2 (1.5 µM) | ~90% |
| Continuous Exposure (72 hours) | |
| NFV (0.02 µM) | ~50% |
| CyO2 (0.05 µM) | ~60% |
| NFV (0.02 µM) + CyO2 (0.05 µM) | ~95% |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the physical disruption of lipid membranes, rather than the modulation of intracellular signaling pathways. CyO2 preferentially targets and forms pores in the membranes of HIV-1 infected cells and the viral envelope. This leads to increased permeability, facilitating the entry of antiretroviral drugs into the cell and direct damage to the virus.
Mechanism of this compound Action.
Experimental Protocols
Assessment of Membrane Permeabilization using SYTOX Green Uptake Assay
This protocol assesses the ability of CyO2 to disrupt the plasma membrane of target cells, allowing the influx of the otherwise membrane-impermeable SYTOX Green dye, which fluoresces upon binding to nucleic acids.
Materials:
-
Target cells (e.g., HIV-1 infected T-cells, monocytes)
-
This compound (CyO2)
-
SYTOX Green nucleic acid stain (Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed target cells in a 96-well black, clear-bottom microplate at a density of 5 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of CyO2 in PBS.
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of the desired CyO2 dilutions to the respective wells. Include a positive control (e.g., Triton X-100) and a negative control (PBS alone).
-
Add SYTOX Green to each well at a final concentration of 1 µM.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
Data is typically expressed as the percentage of fluorescence relative to the positive control.
SYTOX Green Uptake Assay Workflow.
Quantification of Antiviral Activity using HIV-1 p24 Antigen ELISA
This protocol quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a reliable indicator of viral replication.
Materials:
-
HIV-1 infected cell culture supernatants
-
HIV-1 p24 ELISA kit (e.g., from Advanced BioSciences or similar)
-
Microplate reader
Procedure:
-
Collect cell culture supernatants at desired time points post-infection.
-
Clarify the supernatants by centrifugation at 1,000 x g for 10 minutes to remove cells and debris.
-
Perform the p24 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding viral lysates and standards.
-
Adding a biotinylated detector antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate and stop solution.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of p24 in the samples by comparing the absorbance values to a standard curve.
Assessment of Drug Synergy using the Checkerboard Assay and Combination Index (CI) Calculation
This protocol is used to determine the interaction between CyO2 and an antiretroviral drug (e.g., synergy, additivity, or antagonism).
Procedure:
-
Checkerboard Assay Setup:
-
Prepare serial dilutions of CyO2 (Drug A) and the antiretroviral drug (Drug B).
-
In a 96-well plate, add increasing concentrations of Drug A along the rows and increasing concentrations of Drug B along the columns. This creates a matrix of combination concentrations.
-
Include wells with each drug alone as controls.
-
-
Infection and Incubation:
-
Seed HIV-1 permissive cells in the prepared 96-well plate.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate for a period that allows for viral replication (typically 3-5 days).
-
-
Data Analysis:
-
Measure viral replication in each well using the p24 ELISA or a luciferase reporter assay.
-
Determine the concentration of each drug alone (IC50) and in combination that inhibits viral replication by 50%.
-
-
Combination Index (CI) Calculation:
-
The CI is calculated using the Chou-Talalay method.[8][9][10][11][12] The formula for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 (CyO2) and Drug 2 (ARV) in combination that achieve x% inhibition.
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same x% inhibition.
-
-
Interpretation of CI values:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Synergy Analysis Workflow.
Conclusion
The combination of this compound with antiretroviral drugs presents a promising avenue for the development of more effective HIV-1 therapies. The membrane-disrupting properties of CyO2 lead to a synergistic enhancement of the antiviral activity of conventional ARVs. The protocols outlined in these application notes provide a framework for researchers to further investigate and characterize these synergistic interactions, paving the way for novel therapeutic strategies against HIV-1.
References
- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. [scholars.duke.edu]
- 4. In vitro Inhibition of HIV-1 by Cyclotide-Enriched Extracts of Viola tricolor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Uncoating of HIV-1 Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Antitumor Studies of Cycloviolacin O2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2) is a cyclotide, a small cyclic cysteine-rich protein, originally isolated from Viola odorata.[1] Cyclotides are characterized by their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confers them with exceptional stability. CyO2 has demonstrated potent cytotoxic activity against a variety of human tumor cell lines in vitro.[1][2] Its primary mechanism of action is the disruption of cell membranes, leading to rapid cell death.[3][4][5] These characteristics make CyO2 a molecule of interest for investigation as a potential antitumor agent.
These application notes provide a comprehensive overview and detailed protocols for the design and execution of in vivo antitumor studies of this compound. The provided methodologies are based on published preclinical evaluations and are intended to guide researchers in the assessment of CyO2's efficacy and toxicity in animal models.
Data Presentation: Summary of In Vivo Data
The following tables summarize key quantitative data from published in vivo studies of this compound.
Table 1: Maximum Tolerated Dose (MTD) of this compound in Mice
| Dosing Regimen | Route of Administration | Maximum Tolerated Dose (mg/kg) | Observed Toxicity at Higher Doses | Reference |
| Single Dose | Intravenous (i.v.) | 1.5 | Lethality at 2 mg/kg | [1][6] |
| Repeated Dosing (daily, 5 days/week for 2 weeks) | Intravenous (i.v.) | 0.5 | Local inflammatory reaction at the injection site at 1 mg/kg after 2-3 days | [1][6] |
Table 2: Summary of In Vivo Antitumor Efficacy Studies of this compound
| Animal Model | Tumor Model | Treatment Regimen | Outcome | Reference |
| Mice | Hollow Fiber Assay (various human tumor cell lines) | 1.0 mg/kg (single i.v. dose) | No significant antitumor effect | [1][6] |
| Nude Mice | Traditional Xenograft (various human tumor cell lines) | 0.5 mg/kg (daily i.v., 5 days/week for 2 weeks) | No significant antitumor effect | [1][6] |
Experimental Protocols
Animal Models for In Vivo Antitumor Studies
The selection of an appropriate animal model is critical for the evaluation of a novel therapeutic agent. For antitumor studies of this compound, immunocompromised mouse models are recommended to allow for the growth of human tumor xenografts.
1.1. Recommended Animal Strains:
-
Nude Mice (e.g., BALB/c nude, NU/NU): These mice lack a thymus and are unable to produce T-cells, thus preventing the rejection of human tumor xenografts.
-
SCID (Severe Combined Immunodeficiency) Mice: These mice lack both T-cells and B-cells, providing a more severely immunocompromised model.
1.2. Acclimatization and Housing:
-
Upon arrival, animals should be acclimatized for at least one week before the start of the experiment.
-
House animals in a specific pathogen-free (SPF) environment in sterile microisolator cages with sterile bedding, food, and water.
-
Maintain a 12-hour light/12-hour dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).
-
All procedures should be performed in a laminar flow hood to maintain sterility.
Establishment of Human Tumor Xenografts
2.1. Cell Culture:
-
Select human tumor cell lines with demonstrated in vitro sensitivity to this compound.
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
2.2. Subcutaneous Xenograft Implantation:
-
Harvest and wash the tumor cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells to a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the animals for tumor growth. Tumors should be allowed to reach a palpable size (e.g., 50-100 mm³) before the initiation of treatment.
Preparation and Administration of this compound
3.1. Formulation:
-
This compound should be dissolved in a sterile, biocompatible vehicle suitable for intravenous injection, such as sterile saline (0.9% NaCl) or PBS.
-
The final concentration of the solution should be calculated based on the desired dose and the average weight of the animals.
-
Prepare the formulation fresh daily and keep it on ice until injection.
3.2. Administration:
-
The recommended route of administration is intravenous (i.v.) injection, typically via the tail vein.
-
Based on published data, a repeated dosing schedule of 0.5 mg/kg administered daily, five days a week, is a starting point for efficacy studies.[1][6]
-
For single-dose toxicity studies, doses up to 1.5 mg/kg can be explored.[1][6]
-
Administer a consistent volume of the formulation to each animal (e.g., 100 µL).
-
A control group receiving the vehicle only must be included in the study design.
Evaluation of Antitumor Efficacy
4.1. Tumor Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers two to three times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
The primary efficacy endpoint is the inhibition of tumor growth in the treated group compared to the control group.
4.2. Body Weight and Clinical Observations:
-
Monitor the body weight of each animal at the time of tumor measurement. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
Perform daily clinical observations for any signs of distress, such as changes in posture, activity, or grooming.
4.3. Study Termination and Data Analysis:
-
The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or if animals in any group show signs of excessive toxicity.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100 .
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.
Assessment of Toxicity
5.1. Acute Toxicity:
-
Perform a single-dose escalation study to determine the maximum tolerated dose (MTD).
-
Administer single intravenous doses of this compound to different groups of mice.
-
Monitor the animals for at least 14 days for signs of toxicity and mortality. The MTD is defined as the highest dose that does not cause mortality or severe signs of toxicity.
5.2. Chronic Toxicity (in the context of the efficacy study):
-
Monitor for signs of toxicity throughout the efficacy study, including body weight loss, changes in behavior, and local reactions at the injection site.
-
At the end of the study, major organs (e.g., liver, kidney, spleen, heart, lungs) can be collected for histopathological analysis to assess for any treatment-related changes.
Mandatory Visualizations
Mechanism of Action of this compound
The primary antitumor mechanism of this compound is the direct disruption of the cancer cell membrane.[3][4][5] This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, necrotic cell death.[7] This action is thought to be selective for tumor cells, which may be due to differences in membrane composition compared to normal cells.[5][8]
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Antitumor Studies
The following diagram outlines the key steps in conducting an in vivo antitumor study of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. Evaluation of toxicity and antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclotides : a novel type of cytotoxic agents [diva-portal.org]
- 3. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]
- 5. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Chemosensitizing Effects of Cycloviolacin O2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2) is a cyclotide, a class of macrocyclic peptides isolated from plants, that has demonstrated potent cytotoxic and antitumor activities.[1] A key area of interest is its ability to act as a chemosensitizing agent, enhancing the efficacy of conventional chemotherapeutic drugs in cancer cells, particularly in drug-resistant phenotypes. The primary mechanism of action for CyO2's cytotoxic and chemosensitizing effects is the disruption of cellular membranes.[1][2][3] This membrane permeabilization is believed to facilitate the intracellular accumulation of co-administered chemotherapeutic agents, thereby overcoming certain forms of drug resistance.[2][3]
These application notes provide a detailed protocol for researchers to evaluate the chemosensitizing effects of this compound in vitro. The described experimental workflow will enable the quantification of synergistic cytotoxicity, the assessment of membrane permeability, and the visualization of enhanced intracellular drug uptake.
Core Concepts and Workflow
The evaluation of this compound's chemosensitizing potential involves a multi-step experimental approach. The workflow begins with determining the individual cytotoxicities of CyO2 and the chemotherapeutic agent, followed by combination studies to assess for synergistic effects. Subsequent mechanistic assays focus on membrane permeabilization and intracellular drug accumulation.
Caption: Experimental workflow for evaluating the chemosensitizing effects of this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and a partner chemotherapeutic agent (e.g., doxorubicin) individually and in combination.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MCF-7/ADR)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.
-
For combination studies, prepare solutions with a constant ratio of the two compounds (e.g., based on the ratio of their individual IC50 values).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds (single agents or combinations).
-
Include vehicle control wells (medium with the same concentration of solvent used for the highest compound concentration) and blank control wells (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[5]
-
Membrane Permeability Assay (SYTOX™ Green Assay)
This assay quantifies the extent of plasma membrane disruption caused by this compound. SYTOX™ Green is a fluorescent dye that can only enter cells with compromised membranes.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
SYTOX™ Green nucleic acid stain (e.g., 5 mM solution in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Compound and Dye Treatment:
-
Prepare serial dilutions of this compound in PBS or HBSS.
-
Prepare the SYTOX™ Green staining solution by diluting the stock solution to a final concentration of 10 nM to 1 µM in PBS or HBSS.[6] The optimal concentration should be determined empirically.
-
Wash the cells once with PBS or HBSS.
-
Add the this compound dilutions to the wells, followed by the SYTOX™ Green staining solution.
-
-
Fluorescence Measurement:
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.[6]
-
Measure the fluorescence intensity using a microplate reader with excitation at ~488 nm and emission at ~523 nm.
-
Alternatively, visualize the stained cells using a fluorescence microscope with a standard FITC filter set.
-
Intracellular Doxorubicin (B1662922) Uptake Assay (Fluorescence Microscopy)
This protocol allows for the visualization and semi-quantification of intracellular doxorubicin accumulation, which is expected to be enhanced by co-treatment with this compound. This assay leverages the intrinsic fluorescence of doxorubicin.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
Glass coverslips
-
6-well plates
-
PBS
-
Formaldehyde (B43269) or paraformaldehyde for cell fixation
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.[7]
-
Allow cells to adhere for 24-48 hours.
-
-
Treatment:
-
Treat the cells with:
-
Doxorubicin alone
-
This compound alone
-
A combination of doxorubicin and this compound
-
Vehicle control
-
-
Incubate for a specified period (e.g., 1-4 hours).
-
-
Cell Washing and Fixation:
-
After incubation, remove the treatment medium and wash the cells three times with cold PBS.[7]
-
Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium, with DAPI if desired.
-
Acquire images using a fluorescence microscope. Doxorubicin can be excited at ~480 nm with emission detection at ~590 nm.[8]
-
Data Presentation and Analysis
Quantitative Data Summary
The results from the cytotoxicity and membrane permeability assays should be tabulated for clear comparison.
Table 1: Cytotoxicity of this compound and Doxorubicin
| Cell Line | Compound | IC50 (µM) ± SD |
| MCF-7 | This compound | Value |
| Doxorubicin | Value | |
| MCF-7/ADR | This compound | Value |
| Doxorubicin | Value |
Table 2: Chemosensitizing Effect of this compound on Doxorubicin Efficacy
| Cell Line | Treatment | IC50 of Doxorubicin (µM) ± SD | Fold Sensitization |
| MCF-7/ADR | Doxorubicin alone | Value | 1 |
| Doxorubicin + CyO2 (concentration) | Value | Calculate |
Table 3: Combination Index (CI) for this compound and Doxorubicin
| Cell Line | Fa (Fraction affected) | CI Value | Interpretation |
| MCF-7/ADR | 0.50 (IC50) | Value | Synergy (CI < 1), Additive (CI = 1), or Antagonism (CI > 1) |
| 0.75 (IC75) | Value | ||
| 0.90 (IC90) | Value |
The Combination Index (CI) is calculated using the Chou-Talalay method.[9][10][11] Software such as CompuSyn can be used for this analysis.
Signaling Pathways and Mechanisms
The primary mechanism by which this compound exerts its chemosensitizing effect is through membrane permeabilization. This disruption of the cell membrane is thought to be the key event leading to increased intracellular concentration of chemotherapeutic drugs.
Caption: Proposed mechanism of this compound-mediated chemosensitization.
While the direct interaction with the cell membrane is the well-established mechanism, further research could explore potential downstream consequences of this membrane disruption, such as the influx of ions leading to cellular stress responses or altered signaling cascades. However, currently, there is limited evidence for specific downstream signaling pathway modulation by this compound in the context of chemosensitization.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's chemosensitizing properties. By following these methodologies, researchers can obtain quantitative data on synergistic cytotoxicity and gain mechanistic insights into membrane permeabilization and enhanced drug uptake. This information is crucial for the further development of this compound as a potential adjuvant in cancer chemotherapy.
References
- 1. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. punnettsquare.org [punnettsquare.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Employing Molecular Docking to Elucidate the Interactions of Cycloviolacin O2
Application Notes and Protocols for Researchers in Drug Development
Introduction
Cycloviolacin O2 (CyO2) is a fascinating member of the cyclotide family, a class of macrocyclic peptides isolated from plants of the Violaceae family.[1] These peptides are characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, which confers them exceptional stability.[1] this compound has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxic effects against a range of cancer cell lines and robust antimicrobial properties, particularly against Gram-negative bacteria.[1][2] The primary mechanism of action for CyO2 is the disruption of cellular membranes, a process driven by its ability to interact with and permeabilize the lipid bilayer.[1] However, the potential for more specific interactions with intracellular protein targets, particularly in the context of apoptosis induction, remains an area of active investigation.
Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery. It allows for the prediction and analysis of the binding mode and affinity between a ligand (in this case, this compound) and a macromolecular target, typically a protein. By simulating the intermolecular interactions, researchers can gain valuable insights into the structural basis of a compound's biological activity, identify key interacting residues, and guide the design of novel therapeutic agents. This application note provides a detailed protocol for utilizing molecular docking to explore the potential interactions of this compound with a relevant protein target, using the anti-apoptotic protein Bcl-xL as an illustrative example.
Data Presentation: Biological Activity of this compound
The following tables summarize the reported cytotoxic and antimicrobial activities of this compound, providing a quantitative basis for its biological significance.
Table 1: Cytotoxic Activity of this compound against various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Human non-small cell lung cancer | 0.149[3] |
| 4T1 | Mouse breast cancer | 0.162[3] |
| 7402 | Human hepatocellular carcinoma | 1.332[3] |
| T24 | Human bladder cancer | ~0.7 (for a similar cyclotide) |
| MCF-7 | Human breast adenocarcinoma | 3.17[4] |
| MCF-7/ADR | Doxorubicin-resistant breast cancer | 3.27[4] |
| U-937 GTB | Human lymphoma | Not explicitly quantified, but potent |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various Bacteria
| Bacterium | Gram Stain | MIC (µM) |
| Escherichia coli | Negative | 2.2[1] |
| Acinetobacter baumannii | Negative | 4.2[3] |
| Bacillus subtilis | Positive | 2.1[3] |
| Salmonella enterica | Negative | ~9 |
| Staphylococcus aureus | Positive | >50 |
Experimental Protocol: Molecular Docking of this compound with Bcl-xL
This protocol outlines the steps for performing a molecular docking study of this compound with the anti-apoptotic protein Bcl-xL using AutoDock Vina, a widely used open-source docking program. Bcl-xL is a key regulator of apoptosis and a validated target for anticancer drug development, making it a relevant hypothetical target for the cytotoxic peptide this compound.
1. Preparation of the Receptor (Bcl-xL)
-
Obtain the Protein Structure: Download the 3D structure of human Bcl-xL in complex with a peptide ligand from the Protein Data Bank (PDB). A suitable entry is 1G5J , which provides the structure of Bcl-xL bound to a Bad-derived peptide. This allows for the identification of the binding pocket.
-
Prepare the Receptor for Docking:
-
Open the PDB file in a molecular modeling software such as UCSF Chimera or AutoDock Tools (ADT).
-
Remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized peptide.
-
Add polar hydrogen atoms to the protein, as they are crucial for calculating electrostatic interactions.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges in ADT).
-
Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure: Download the 3D structure of this compound from the PDB (PDB ID: 2KNM ).
-
Prepare the Ligand for Docking:
-
Open the PDB file of this compound in AutoDock Tools (ADT).
-
Ensure the ligand has the correct bond orders and hybridization states.
-
Define the rotatable bonds within the ligand. This is a critical step for flexible docking, allowing the ligand to adopt different conformations during the simulation. Given the cyclic nature of CyO2, the number of rotatable bonds in the backbone is limited, but side chains will have torsional freedom.
-
Assign partial charges to the ligand atoms.
-
Save the prepared ligand in the PDBQT format.
-
3. Molecular Docking Simulation with AutoDock Vina
-
Define the Search Space (Grid Box):
-
The search space defines the region of the receptor where the docking algorithm will attempt to place the ligand.
-
Center the grid box on the known binding pocket of Bcl-xL, which was occupied by the peptide in the original crystal structure.
-
The size of the grid box should be large enough to accommodate the entire this compound molecule and allow for some translational and rotational freedom. A box of approximately 60x60x60 Å is a reasonable starting point.
-
-
Configure the Docking Parameters:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computational time. A value of 8 is the default, but for a complex peptide like CyO2, increasing this to 16 or 32 is recommended.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
4. Analysis of Docking Results
-
Examine the Binding Poses and Affinities:
-
AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of this compound, ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
-
Visualize the Interactions:
-
Use a molecular visualization tool (e.g., PyMOL, UCSF Chimera, or Discovery Studio Visualizer) to load the receptor and the docked poses of the ligand.
-
Analyze the intermolecular interactions between this compound and Bcl-xL for the top-ranked poses. Identify key hydrogen bonds, hydrophobic interactions, and salt bridges.
-
Determine which amino acid residues of Bcl-xL are involved in the interaction with this compound.
-
Visualizations
Caption: Molecular docking workflow for studying this compound interactions.
Caption: The extrinsic apoptosis pathway initiated by Fas receptor activation.
References
Application of Cycloviolacin O2 in Studying Membrane Pore Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviolacin O2 (CyO2) is a plant-derived cyclic peptide, known as a cyclotide, isolated from Viola odorata.[1][2] Cyclotides are characterized by their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confer remarkable stability.[2] CyO2 has garnered significant interest in biomedical research due to its potent biological activities, including antitumor, and chemosensitizing effects.[2][3] The primary mechanism underlying these activities is its ability to form pores in cellular membranes, leading to membrane permeabilization and subsequent cell death.[1] This document provides detailed application notes and protocols for utilizing CyO2 as a tool to study membrane pore formation and its downstream consequences.
Mechanism of Action: Membrane Pore Formation
This compound exerts its cytotoxic effects by directly interacting with and disrupting the integrity of cellular membranes.[1] This process involves several key steps:
-
Membrane Binding and Lipid Selectivity: CyO2 exhibits a preferential interaction with membranes enriched in phosphatidylethanolamine (B1630911) (PE).[3][4] Molecular dynamics simulations have shown that electrostatic attractions are the initial driving force for the binding of CyO2 to lipid bilayers.[3] The charged residues of CyO2 interact favorably with both the amino and phosphate (B84403) head groups of PE, while its hydrophobic residues insert deep into the lipid core, forming stable complexes.[3] In contrast, lipids like phosphatidylcholine (PC) create steric hindrance, leading to weaker interactions.[3]
-
Oligomerization and Pore Formation: Upon binding to the membrane, CyO2 monomers are thought to oligomerize to form pore-like structures. This aggregation is a crucial step for efficient membrane disruption.[5]
-
Membrane Permeabilization: The formation of these pores leads to the leakage of intracellular contents and the influx of extracellular molecules that are normally impermeant, ultimately resulting in cell death.[1]
This selective interaction with PE-rich membranes is significant as cancer cell membranes often have a different lipid composition compared to normal cells, which may contribute to the observed selectivity of CyO2 for tumor cells.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound from the cited literature.
| Table 1: Cytotoxic Activity of this compound | |
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.2 - 10 |
| MCF-7/ADR (Doxorubicin-Resistant Breast Cancer) | 0.2 - 10 |
| Human Lymphoma U-937 GTB | Not specified, but membrane disintegration observed within 5 minutes |
| Table 2: Chemosensitizing Effect of this compound in Combination with Doxorubicin (B1662922) | |
| Cell Line | Treatment |
| MCF-7/ADR | CyO2 alone |
| MCF-7/ADR | CyO2 + Doxorubicin (0.1 - 5 µM) |
| Table 3: Membrane Permeabilization Activity of this compound | |
| Assay | Concentration and Effect |
| SYTOX Green Assay (MCF-7 cells) | 10 µM CyO2 produced 86% membrane leakage |
| SYTOX Green Assay (MCF-7/ADR cells) | 10 µM CyO2 produced 50% membrane leakage |
| Hemolysis Assay (Human Red Blood Cells) | Concentrations below 0.5 µM did not show substantial hemolytic activity |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Membrane Permeabilization using SYTOX™ Green Assay
This assay quantifies membrane integrity by measuring the fluorescence of SYTOX™ Green, a nucleic acid stain that only enters cells with compromised plasma membranes.
Materials:
-
This compound (CyO2)
-
SYTOX™ Green Nucleic Acid Stain (e.g., Thermo Fisher Scientific)
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
-
Positive control for membrane permeabilization (e.g., Triton™ X-100 or Melittin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Reagent Preparation:
-
Prepare a stock solution of CyO2 in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare a working solution of SYTOX™ Green at the desired final concentration (typically 0.1-1 µM) in PBS or serum-free medium.
-
Prepare serial dilutions of CyO2 in serum-free medium or PBS.
-
-
Assay Execution:
-
Gently wash the cells once with 100 µL of warm PBS.
-
Add 50 µL of the SYTOX™ Green working solution to each well.
-
Add 50 µL of the CyO2 serial dilutions to the respective wells. Include wells with vehicle control (solvent only) and a positive control (e.g., 0.1% Triton™ X-100).
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 1-2 hours).
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and SYTOX™ Green only).
-
Normalize the fluorescence values to the positive control (100% permeabilization) and the vehicle control (0% permeabilization).
-
Plot the percentage of membrane permeabilization against the concentration of CyO2.
-
Protocol 2: Cytotoxicity and Chemosensitization Assay using MTT or CellTiter-Glo®
This protocol determines the cytotoxic effect of CyO2 alone and in combination with a chemotherapeutic agent like doxorubicin.
Materials:
-
This compound (CyO2)
-
Doxorubicin
-
Cancer cell line (e.g., MCF-7 and doxorubicin-resistant MCF-7/ADR)
-
Complete cell culture medium
-
96-well clear microplate
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug Preparation:
-
Prepare stock solutions of CyO2 and doxorubicin.
-
For single-agent cytotoxicity, prepare serial dilutions of each compound.
-
For combination studies, prepare a matrix of concentrations. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values (e.g., 1:1, 1:2, 2:1 ratios of their IC50s).
-
-
Treatment:
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or the drug combinations.
-
Include vehicle-treated control wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., DMSO or a dedicated MTT solubilizing solution) and incubate for 15 minutes with shaking. Read the absorbance at ~570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against drug concentration to determine the IC50 values.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 3: Hemolysis Assay
This assay assesses the lytic activity of CyO2 on red blood cells (RBCs), providing an indication of its potential toxicity to non-target cells.
Materials:
-
This compound (CyO2)
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton™ X-100 (1% v/v in PBS) as a positive control
-
96-well V-bottom or round-bottom microplate
-
Spectrophotometer
Procedure:
-
RBC Preparation:
-
Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant and the buffy coat.
-
Wash the RBC pellet three times with cold PBS, centrifuging and removing the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Add 100 µL of PBS to all wells of a 96-well plate.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Add serial dilutions of CyO2 to the wells. Include a vehicle control (PBS) and a positive control (1% Triton™ X-100).
-
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Conclusion
This compound is a valuable tool for studying the mechanisms of membrane pore formation and for exploring novel anticancer and chemosensitizing strategies. Its well-defined mechanism of action, coupled with its selectivity for certain lipid compositions, makes it a powerful molecular probe for investigating membrane biology and its role in disease. The protocols provided herein offer a starting point for researchers to utilize CyO2 in their own investigations into membrane permeabilization and its therapeutic potential.
References
- 1. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphatidylethanolamine Binding Is a Conserved Feature of Cyclotide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy is documented in vitro with low-dose recombinant tumor necrosis factor, cisplatin, and doxorubicin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming low in vivo efficacy of cycloviolacin O2 despite in vitro sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of cycloviolacin O2 (CyO2), despite its promising in vitro sensitivity.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CyO2) is a cyclotide, a small, cyclic peptide isolated from plants like Viola odorata.[1][2] Its primary mechanism of action is the disruption of cell membranes, leading to cell death.[2][3][4] This membrane-disrupting activity is potent against a variety of human tumor cell lines in vitro.[3]
Q2: We observe excellent in vitro cytotoxicity with CyO2, but our in vivo animal models show little to no anti-tumor effect. Is this a common finding?
A2: Yes, this is a documented challenge with this compound. Studies have shown that despite potent in vitro activity against numerous cancer cell lines, CyO2 has demonstrated a lack of significant anti-tumor effects in in vivo models at tolerable doses.[5][6]
Q3: What are the potential reasons for the discrepancy between in vitro and in vivo efficacy of CyO2?
A3: The disconnect between in vitro and in vivo results for CyO2 is likely multifactorial. Key contributing factors may include:
-
Narrow Therapeutic Window and High Systemic Toxicity: In vivo studies have revealed that CyO2 has a very abrupt toxicity profile. The maximum tolerated dose (MTD) is very close to the lethal dose, leaving a very narrow therapeutic window.[5][6][7] Anti-tumor effects may only be achievable at concentrations that are systemically toxic.
-
Pharmacokinetics and Biodistribution: While specific data for CyO2 is limited, studies on other cyclotides suggest they are primarily distributed to the serum and kidneys, indicating rapid renal clearance.[8] This can lead to insufficient drug concentration and exposure time at the tumor site.
-
Hemolytic Activity: Although generally low at therapeutic concentrations, cyclotides can exhibit hemolytic activity, which can contribute to in vivo toxicity.[1][7][9]
-
Non-specific Membrane Disruption: The mechanism of action, while effective against cancer cells, is not entirely specific and can affect healthy cells in vivo, leading to dose-limiting toxicities.
Q4: Are cyclotides like CyO2 susceptible to degradation in vivo?
A4: A key feature of cyclotides is their exceptional stability due to their unique cyclic cystine knot structure.[8][10][11][12][13] This structure confers high resistance to thermal, chemical, and enzymatic degradation.[8][11] Therefore, rapid proteolytic degradation in plasma is less likely to be the primary cause of low in vivo efficacy compared to other linear peptides.
II. Troubleshooting Guide
This guide provides a structured approach to troubleshooting poor in vivo efficacy of this compound.
Problem 1: High Toxicity and Lack of Therapeutic Window in Animal Models
Possible Causes:
-
Dose-limiting systemic toxicity: The inherent membrane-disrupting nature of CyO2 can lead to off-target effects and systemic toxicity at doses required for anti-tumor activity.
-
Hemolysis: Lysis of red blood cells can contribute to overall toxicity.
Suggested Solutions & Experimental Protocols:
-
Confirm In Vitro vs. In Vivo Discrepancy:
-
Protocol 1: Comparative Cytotoxicity Assay.
-
-
Assess Hemolytic Activity:
-
Protocol 2: In Vitro Hemolysis Assay.
-
-
Determine the Maximum Tolerated Dose (MTD):
-
Protocol 3: In Vivo MTD Study.
-
-
Strategies to Widen the Therapeutic Window:
-
Formulation Strategies: See Section III for detailed approaches like liposomal encapsulation or nanoparticle delivery to improve tumor targeting and reduce systemic exposure.
-
Analog Development: Consider synthesizing or obtaining CyO2 analogs with potentially reduced hemolytic activity or increased tumor cell selectivity.
-
Problem 2: Insufficient Anti-Tumor Effect at Tolerated Doses
Possible Causes:
-
Sub-therapeutic drug concentration at the tumor site.
-
Poor pharmacokinetic profile (e.g., rapid clearance).
-
Limited tumor penetration.
Suggested Solutions & Experimental Protocols:
-
Evaluate Pharmacokinetics and Biodistribution (if feasible):
-
While technically challenging, obtaining even limited pharmacokinetic data can be invaluable. Consider collaborations with labs specializing in peptide bioanalysis.
-
-
Enhance Tumor Accumulation and Retention:
-
Protocol 4: Formulation of CyO2 in a Delivery System (e.g., Liposomes).
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) to CyO2 can increase its hydrodynamic size, prolonging circulation half-life and potentially increasing tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.
-
Targeted Delivery: Conjugating CyO2 to a tumor-targeting moiety (e.g., a nanobody or antibody fragment specific for a tumor surface antigen) can enhance its delivery to the tumor site.[14][15]
-
III. Strategies to Enhance In Vivo Efficacy
A summary of potential strategies to overcome the in vivo limitations of this compound is presented below.
| Strategy | Rationale | Potential Advantages | Key Considerations |
| Liposomal Formulation | Encapsulation of CyO2 within liposomes. | Can reduce systemic toxicity and hemolytic activity. May improve circulation time and tumor accumulation (EPR effect). | Liposome (B1194612) stability, drug loading efficiency, and release kinetics need to be optimized. |
| Nanoparticle Delivery | Encapsulation or conjugation of CyO2 to nanoparticles (e.g., polymeric, lipid-based). | Similar to liposomes, can reduce toxicity and improve pharmacokinetics. Offers versatility in surface modification for active targeting.[16][17] | Biocompatibility and biodegradability of the nanoparticle material are crucial. Characterization of particle size, charge, and drug release is essential. |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains to CyO2. | Increases hydrodynamic radius, leading to reduced renal clearance and longer plasma half-life. Can shield the peptide from the immune system.[18][19][20][21][22] | May reduce the intrinsic activity of CyO2 due to steric hindrance. The size and architecture of the PEG chain need to be optimized. |
| Conjugation to Targeting Ligands | Attaching CyO2 to molecules that bind to tumor-specific receptors (e.g., antibodies, nanobodies, aptamers). | Increases the concentration of CyO2 at the tumor site, potentially widening the therapeutic window. | The targeting ligand must be highly specific for the tumor. The conjugation chemistry should not inactivate CyO2. |
| Development of Analogs | Synthesizing derivatives of CyO2 with modified amino acid sequences. | Can be designed to have reduced hemolytic activity, increased selectivity for cancer cell membranes, or improved pharmacokinetic properties. | Requires significant medicinal chemistry effort and structure-activity relationship (SAR) studies. |
IV. Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assay
Objective: To confirm the potent in vitro cytotoxicity of CyO2 against the cancer cell line(s) used in the in vivo model.
Methodology:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of CyO2 in culture medium. Replace the medium in the wells with the CyO2 dilutions. Include a vehicle control (the solvent used to dissolve CyO2).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Use a standard cell viability assay such as MTT, MTS, or a resazurin-based assay to determine the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the CyO2 concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Hemolysis Assay
Objective: To assess the hemolytic activity of CyO2 on red blood cells.
Methodology:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Drug Treatment: Prepare serial dilutions of CyO2 in PBS.
-
Incubation: In a 96-well plate, mix the RBC suspension with the CyO2 dilutions. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS). Incubate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each CyO2 concentration relative to the positive control.
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of CyO2 that can be administered to animals without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use the same animal strain and sex as in the efficacy studies.
-
Dose Escalation: Start with a low, non-toxic dose of CyO2 and administer it to a small group of animals (e.g., n=3-5).
-
Observation: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any adverse clinical signs.
-
Dose Increase: If the initial dose is well-tolerated, increase the dose in a subsequent group of animals.
-
MTD Determination: The MTD is defined as the highest dose that does not cause greater than a predefined level of toxicity (e.g., >20% body weight loss or severe clinical signs).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Protocol 4: Formulation of CyO2 in Liposomes
Objective: To encapsulate CyO2 in liposomes to potentially reduce its systemic toxicity and improve its pharmacokinetic profile.
Methodology:
-
Lipid Film Hydration: Prepare a lipid mixture (e.g., DPPC, cholesterol, and a PEGylated lipid) in a round-bottom flask. Dissolve the lipids in an organic solvent (e.g., chloroform/methanol). Evaporate the solvent to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an aqueous solution containing CyO2.
-
Size Reduction: Extrude the resulting liposome suspension through polycarbonate membranes with defined pore sizes to obtain unilamellar vesicles of a desired size (e.g., 100 nm).
-
Purification: Remove unencapsulated CyO2 by size exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomes for size, zeta potential, encapsulation efficiency, and in vitro drug release.
-
In Vivo Evaluation: Evaluate the MTD and anti-tumor efficacy of the liposomal CyO2 formulation as described in Protocol 3 and in a standard tumor xenograft model.
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low in vivo efficacy.
Caption: Relationship between challenges and solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 3. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and biological production of cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. Cyclotides: Overview and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclotides from Brazilian Palicourea sessilis and Their Effects on Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xia & He Publishing [xiahepublishing.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The conserved glu in the cyclotide this compound has a key structural role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeted Delivery of Cyclotides via Conjugation to a Nanobody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Cyclic Peptides as Nano-Drug Delivery Systems – College of Pharmacy [web.uri.edu]
- 18. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic Consequences of Pegylation | Scilit [scilit.com]
- 20. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pegylation improves the pharmacokinetics and bioavailability of small-molecule drugs hydrolyzable by esterases: a study of phospho-Ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creativepegworks.com [creativepegworks.com]
Technical Support Center: Managing the In Vivo Toxicity of Cycloviolacin O2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the abrupt in vivo toxicity profile of cycloviolacin O2 (CyO2). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CyO2) is a cyclotide, a small, cyclic peptide isolated from plants like Viola odorata.[1][2] Its primary mechanism of action is the disruption of cell membranes, leading to membrane permeabilization and subsequent cell death.[1][2] This membrane-disrupting activity is central to its potent cytotoxic effects against cancer cells and various pathogens.[1][2]
Q2: What is the nature of the in vivo toxicity of this compound?
A2: this compound exhibits a very abrupt in vivo toxicity profile, characterized by a narrow therapeutic window.[3] In mouse models, a single intravenous injection of 2 mg/kg is lethal, while a dose of 1.5 mg/kg shows no apparent signs of discomfort.[3] Repeated daily dosing has a lower maximum tolerated dose.[3]
Q3: What are the primary toxic effects observed with this compound administration in vivo?
A3: The primary toxic effects are dose-dependent. High single doses lead to acute lethality, likely due to widespread cell lysis and hemolysis (destruction of red blood cells).[3] Repeated lower doses (e.g., 1 mg/kg daily) can cause local inflammatory reactions at the injection site.[3]
Q4: Is the cytotoxic activity of this compound selective for cancer cells?
A4: In vitro studies suggest that CyO2 may have some selectivity for tumor cells over normal cells.[2] For instance, it has been shown to cause significant membrane disruption in tumor cells while having minimal effect on primary human brain endothelial cells.[4] However, its in vivo toxicity, particularly hemolysis, indicates that this selectivity is not absolute and off-target effects on healthy cells are a major concern.
Troubleshooting Guides
Issue 1: Rapid Animal Mortality Observed After a Single Intravenous Dose
Question: We administered a single IV dose of what we believed to be a therapeutic concentration of CyO2, but the animals died within a short period. What could be the cause and how can we prevent this?
Answer:
This is a critical and unfortunately common issue due to the steep dose-response curve of CyO2. The likely cause is acute systemic toxicity, primarily driven by widespread hemolysis and cell membrane disruption.
Troubleshooting Steps:
-
Confirm Dosing Calculation and Preparation: Double-check all calculations for dosage, concentration of the stock solution, and final injection volume. Ensure accurate and consistent preparation of the dosing solution.
-
Perform a Dose-Range Finding Study: The therapeutic window for CyO2 is extremely narrow. It is essential to perform a dose-range finding study with small cohorts of animals to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Start with doses well below the reported lethal dose of 2 mg/kg.
-
Monitor for Hemolysis: Hemolysis is a key indicator of acute toxicity. You can monitor for hemolysis both visually (e.g., red-tinged plasma in blood samples) and quantitatively through a hemolysis assay.
-
Consider a Slower Infusion Rate: A rapid bolus injection can lead to a high transient local concentration of CyO2 in the vasculature, exacerbating membrane disruption. A slower infusion rate may help to mitigate this initial peak in concentration.
-
Investigate Formulation Strategies: For subsequent experiments, consider encapsulating CyO2 in liposomes or nanoparticles to shield it from healthy cells and potentially widen the therapeutic window.
Issue 2: Severe Local Inflammation and Skin Reactions at the Injection Site with Repeated Dosing
Question: We are administering daily subcutaneous injections of CyO2, and after a few days, we are observing significant swelling, redness, and skin lesions at the injection sites. What is causing this and how can we manage it?
Answer:
This is a common reaction to the local cytotoxic and pro-inflammatory effects of membrane-active peptides like CyO2.
Troubleshooting Steps:
-
Rotate Injection Sites: Never inject into the same site consecutively. Rotate injection sites daily to allow tissues to recover.
-
Optimize Formulation:
-
pH and Buffering: Ensure the pH of your formulation is close to physiological pH (7.2-7.4).
-
Excipients: Consider the use of biocompatible excipients that may reduce local irritation.
-
-
Lower the Dose: The observed inflammation indicates that the current dose is too high for repeated administration at that site. Reduce the dose and re-evaluate the local tolerance.
-
Monitor and Score Inflammation: Systematically monitor and score the injection sites daily for signs of inflammation (erythema, edema). This will provide quantitative data to assess the impact of any changes you make. A histological analysis of the injection site can provide more detailed information on the inflammatory infiltrate.
-
Assess Systemic Inflammatory Markers: Measure systemic inflammatory cytokines (e.g., TNF-α, IL-6) in the serum to determine if the local reaction is associated with a systemic inflammatory response.
Issue 3: In Vitro Efficacy Does Not Translate to In Vivo Antitumor Activity at Tolerated Doses
Question: Our in vitro studies showed potent anticancer activity of CyO2, but in our in vivo tumor model, we are not observing significant tumor regression at doses that are well-tolerated by the animals. Why is there a discrepancy?
Answer:
This is a known challenge with CyO2.[3] The narrow therapeutic window means that the doses required for significant antitumor efficacy in vivo may be very close to or exceed the maximum tolerated dose.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic (PK) study to determine the concentration of CyO2 in the plasma and tumor tissue over time. It is possible that the peptide is rapidly cleared from circulation and does not reach a sufficient concentration in the tumor for a sustained period.
-
Combination Therapy: Consider using CyO2 as a chemosensitizing agent in combination with other anticancer drugs. CyO2's ability to permeabilize cell membranes can enhance the uptake and efficacy of other therapeutic agents, potentially allowing for effective antitumor activity at a lower, non-toxic dose of CyO2.[4]
-
Targeted Delivery: Explore targeted delivery strategies, such as formulating CyO2 in liposomes or nanoparticles decorated with tumor-targeting ligands. This could increase the concentration of CyO2 at the tumor site while minimizing systemic exposure and toxicity.
-
Alternative Dosing Regimens: Investigate different dosing schedules, such as less frequent but higher tolerated doses, or continuous infusion, to optimize the therapeutic index.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo toxicity of this compound.
Table 1: In Vivo Toxicity of Native this compound in Mice
| Administration Route | Dosing Regimen | Dose (mg/kg) | Observed Effects | Reference |
| Intravenous (i.v.) | Single dose | 2.0 | Lethal | [3] |
| Intravenous (i.v.) | Single dose | 1.5 | No signs of discomfort | [3] |
| Intravenous (i.v.) | Repeated (daily, 5 days/week) | 1.0 | Local inflammatory reaction at injection site after 2-3 days | [3] |
| Intravenous (i.v.) | Repeated (daily, 5 days/week) | 0.5 | No complications | [3] |
Detailed Experimental Protocols
Protocol 1: In Vivo Hemolysis Assay in Mice
Objective: To quantify the extent of red blood cell lysis in mice following administration of this compound.
Materials:
-
This compound dosing solution
-
Anesthetic agent (e.g., isoflurane)
-
Anticoagulant-coated microcentrifuge tubes (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water (for 100% lysis control)
-
Microcentrifuge
-
Spectrophotometer or plate reader
Procedure:
-
Administer CyO2 to mice via the desired route (e.g., intravenous).
-
At predetermined time points (e.g., 15, 30, 60 minutes post-injection), collect blood samples (e.g., via cardiac puncture or retro-orbital sinus) into anticoagulant-coated tubes.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma from the red blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the absorbance of the plasma at 540 nm to quantify the amount of free hemoglobin.
-
For a 100% lysis control, lyse a small aliquot of whole blood from an untreated mouse with distilled water.
-
For a 0% lysis control, use plasma from an untreated mouse.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_0%_lysis) / (Absorbance_100%_lysis - Absorbance_0%_lysis)] * 100
Protocol 2: Histological Assessment of Injection Site Inflammation
Objective: To qualitatively and semi-quantitatively assess the inflammatory response at the site of subcutaneous CyO2 injection.
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Administer subcutaneous injections of CyO2 daily, rotating the injection sites.
-
At the end of the study, euthanize the animals and carefully excise the skin and underlying tissue at the injection sites.
-
Fix the tissue samples in 4% PFA overnight at 4°C.
-
Dehydrate the tissues through an ethanol series, clear with xylene, and embed in paraffin wax.
-
Section the paraffin blocks at 5 µm thickness using a microtome and mount the sections on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with H&E.
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a microscope and score for inflammatory parameters such as:
-
Inflammatory cell infiltration: (0 = none, 1 = mild, 2 = moderate, 3 = severe)
-
Edema: (0 = none, 1 = mild, 2 = moderate, 3 = severe)
-
Necrosis: (0 = none, 1 = mild, 2 = moderate, 3 = severe)
-
Fibrosis: (0 = none, 1 = mild, 2 = moderate, 3 = severe)
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced in vivo toxicity.
Caption: Experimental workflow for assessing the in vivo toxicity of CyO2.
References
Technical Support Center: Optimizing Cycloviolacin O2 Dosage for Repeated In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the in vivo administration of cycloviolacin O2. Below you will find troubleshooting guides and frequently asked questions to navigate challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary mechanism of action for this compound is the disruption of cell membranes.[1][2][3][4] This activity is concentration-dependent and leads to the formation of pores in the lipid bilayer, resulting in cell death.[1][2] This membrane-disrupting property is a key consideration for both its therapeutic potential and its toxicity profile.
Q2: What are the reported maximum tolerated doses (MTD) for this compound in mice?
A2: The MTD for this compound in mice has been estimated for both single and repeated intravenous (i.v.) administrations. For a single i.v. dose, the MTD is approximately 1.5 mg/kg.[5][6] For daily repeated i.v. dosing, the MTD is lower, around 0.5 mg/kg.[5][6] It is crucial to note that this compound has a very steep toxicity profile, with lethality observed at 2 mg/kg for a single injection.[5][6]
Q3: Has in vivo anti-tumor efficacy been observed with this compound?
A3: Despite demonstrating in vitro cytotoxicity against various tumor cell lines, significant in vivo anti-tumor effects have been reported as minor or absent at tolerable (sublethal) doses of this compound.[5][6] This discrepancy between in vitro and in vivo results is a critical factor for researchers to consider when designing experiments.
Q4: Are there any known intracellular signaling pathways affected by this compound?
A4: While the primary mechanism is membrane disruption, some studies suggest that cyclotides, in general, may also influence intracellular signaling pathways.[7] However, specific intracellular targets or pathways directly modulated by this compound have not been extensively characterized. Further research is needed to elucidate any potential secondary mechanisms of action.
Troubleshooting Guides
Issue 1: High Toxicity and Narrow Therapeutic Window
Question: We are observing significant toxicity in our mouse models even at doses presumed to be safe. What could be the cause and how can we troubleshoot this?
Answer: The narrow therapeutic window of this compound is a known challenge.[5][6] Several factors could contribute to unexpected toxicity.
-
Troubleshooting Steps:
-
Verify Peptide Purity and Formulation: Inconsistencies in the purity or formulation of the this compound solution can drastically alter its in vivo activity. Ensure the peptide is of high purity and that the formulation is consistent between experiments.
-
Re-evaluate Dosing Regimen: The MTD for repeated dosing is significantly lower than for a single dose (0.5 mg/kg vs. 1.5 mg/kg).[5][6] If administering repeated doses, ensure the dosage is adjusted accordingly.
-
Monitor Animal Health Closely: Implement a rigorous health monitoring schedule. Key indicators of toxicity include weight loss, changes in activity, and altered appearance. A clinical scoring system can help standardize these observations.[8]
-
Consider a Dose-Escalation Study: To determine the optimal dose for your specific model and experimental conditions, a carefully designed dose-escalation study is recommended. This involves starting with a low, non-toxic dose and gradually increasing it in different cohorts of animals.
-
Issue 2: Local Inflammatory Reactions at the Injection Site
Question: We are observing local inflammation, including swelling and redness, at the injection site after a few days of repeated intravenous administration. How can we mitigate this?
Answer: Local inflammatory reactions have been reported with repeated dosing of this compound, particularly at concentrations of 1 mg/kg.[5][6]
-
Troubleshooting Steps:
-
Optimize Injection Technique: Ensure proper intravenous injection technique to minimize vessel trauma and extravasation of the peptide solution, which can exacerbate local reactions.
-
Dilute the Peptide Solution: If possible, increasing the volume of the vehicle to further dilute the this compound concentration may help reduce local irritation.
-
Rotate Injection Sites: If your experimental protocol allows, rotate the injection site (e.g., alternating between lateral tail veins) to allow for tissue recovery.
-
Consider Anti-inflammatory Co-administration: For some peptide therapies, co-administration of a mild anti-inflammatory agent can help manage local reactions.[9][10] However, this should be carefully considered and validated to ensure it does not interfere with the primary experimental outcomes.
-
Dose Reduction: The most straightforward approach is to reduce the daily dose to the recommended MTD of 0.5 mg/kg or lower, as higher doses are more likely to cause this side effect.[5][6]
-
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| Single-Dose MTD | 1.5 mg/kg | Mouse | Intravenous (i.v.) | [5][6] |
| Repeated-Dose MTD | 0.5 mg/kg (daily) | Mouse | Intravenous (i.v.) | [5][6] |
| Lethal Single Dose | 2 mg/kg | Mouse | Intravenous (i.v.) | [5][6] |
| Dose causing local inflammation | 1 mg/kg (daily, after 2-3 days) | Mouse | Intravenous (i.v.) | [5][6] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) for this compound
This protocol provides a general framework for determining the MTD of this compound in mice and should be adapted to specific institutional guidelines and experimental needs.
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6) of a specific age and sex.
-
Dose Selection: Based on published data, select a range of doses. For a single-dose MTD study, this might range from 0.5 mg/kg to 2.5 mg/kg. For a repeated-dose study, the range might be 0.25 mg/kg to 1.5 mg/kg daily.
-
Group Allocation: Randomly assign animals to dose groups, including a vehicle control group. A typical group size is 3-5 animals.
-
Administration: Administer this compound intravenously. For repeated-dose studies, administer daily for a set period (e.g., 5-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture) and measure body weight. A clinical scoring system is recommended.[8]
-
Endpoints: The MTD is defined as the highest dose that does not cause significant mortality, more than a predefined percentage of body weight loss (e.g., 15-20%), or severe clinical signs of distress.[11][12]
-
Data Analysis: Plot dose versus body weight change and clinical scores to identify the MTD.
Protocol 2: Hemolysis Assay
This assay is crucial to assess the membrane-disrupting activity of this compound on red blood cells, which can be an indicator of in vivo toxicity.
-
Blood Collection: Obtain fresh whole blood from a healthy donor (e.g., human or mouse) in tubes containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBC pellet several times with phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
Assay Setup: In a 96-well plate, add serial dilutions of this compound. Include a negative control (PBS) and a positive control (a detergent like Triton X-100 for 100% hemolysis).
-
Incubation: Add the RBC suspension to each well and incubate at 37°C for a specified time (e.g., 1 hour).
-
Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.
Protocol 3: SYTOX Green Membrane Permeability Assay
This assay provides a quantitative measure of membrane disruption in nucleated cells.
-
Cell Culture: Plate the target cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a working solution of SYTOX Green nucleic acid stain in a suitable buffer (e.g., HBSS). The final concentration will need to be optimized but is typically in the nanomolar to low micromolar range.[13]
-
Assay Procedure:
-
Wash the cells with buffer.
-
Add the SYTOX Green working solution to each well.
-
Add serial dilutions of this compound to the wells. Include a positive control for maximal permeabilization (e.g., a detergent like Triton X-100).
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission).[13][14] Monitor the fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the uptake of SYTOX Green by cells with compromised membranes, indicating membrane permeabilization.
Visualizations
Caption: Workflow for optimizing in vivo dosage of this compound.
Caption: Signaling pathway for this compound-induced cell death.
Caption: Logical workflow for troubleshooting local inflammation.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 4. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Evaluation of toxicity and antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enhancedwellnessderby.com [enhancedwellnessderby.com]
- 10. swcofusa.com [swcofusa.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
challenges in the chemical synthesis and oxidative folding of bracelet cyclotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the chemical synthesis and oxidative folding of bracelet cyclotides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and folding of bracelet cyclotides.
Q1: My solid-phase peptide synthesis (SPPS) of the linear cyclotide precursor is resulting in a low yield. What are the common causes and solutions?
Low yield during SPPS can stem from several factors, primarily incomplete deprotection of the Fmoc group or inefficient amino acid coupling, which leads to truncated sequences.[1]
-
Troubleshooting Steps:
-
Qualitative Analysis: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the product using mass spectrometry (MS) to confirm if the target peptide was synthesized.[1]
-
Monitor Coupling Efficiency: Use a colorimetric test, like the Kaiser (ninhydrin) test, after each coupling step to check for free primary amines. A positive result (blue beads) indicates incomplete coupling.[1]
-
Identify Difficult Couplings: If a specific coupling is suspected to be inefficient, cleave a small resin sample and analyze it by MS to pinpoint the point of failure.[1]
-
-
Potential Solutions:
-
Extend Reaction Times: Increase the duration for both deprotection and coupling steps.[1]
-
Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents to improve reaction kinetics.[1]
-
Address Peptide Aggregation: For sequences prone to aggregation, which can hinder reagent access, consider using chaotropic salts, high-boiling point solvents like NMP, or incorporating pseudoproline dipeptides to disrupt the formation of secondary structures.[1][2]
-
Q2: I am observing significant peptide aggregation on the resin during SPPS. How can I mitigate this?
Peptide aggregation is a major cause of synthesis failure. It occurs when the growing peptide chain folds into secondary structures that are insoluble, preventing reagents from reaching the reactive sites.
-
Potential Solutions:
-
Special Solvents: Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP).[1]
-
Elevated Temperature: Performing the synthesis at a higher temperature can help break up aggregates.[1]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can act as "structure-breakers," preventing aggregation.[1]
-
Q3: The backbone cyclization of my linear peptide is inefficient. What factors could be affecting this step?
Backbone cyclization is a critical and often challenging step in cyclotide synthesis.[3] Inefficiency can be due to steric hindrance, aggregation of the linear precursor in solution, or side reactions.
-
Troubleshooting Steps:
-
Confirm Precursor Purity: Ensure the linear peptide precursor is of high purity before attempting cyclization. Impurities can interfere with the reaction.
-
Check for Aggregation: The hydrophobic nature of cyclotide precursors can lead to aggregation, making the N- and C-termini inaccessible for ligation.[3]
-
Verify Reagents: Ensure all coupling reagents (e.g., HATU, HBTU) or ligation buffers are fresh and active.
-
-
Potential Solutions:
-
Optimize Peptide Concentration: Perform the cyclization reaction at high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Use Organic Co-solvents: Solvents like dimethylformamide (DMF) can help solubilize the peptide and reduce aggregation.[4]
-
Alternative Ligation Chemistry: If using standard uronium salt-based coupling, consider native chemical ligation (NCL), which involves the reaction of an N-terminal cysteine with a C-terminal thioester. This method is highly chemoselective.[4][5][6]
-
Q4: The oxidative folding of my bracelet cyclotide yields very little of the native product and many misfolded isomers. Why is this happening and how can I improve the yield?
The oxidative folding of bracelet cyclotides is notoriously challenging compared to Möbius cyclotides.[3][7] This is because their folding pathway can be dominated by kinetically trapped, non-native disulfide isomers, such as the "ladder-like" CysI-CysII, CysIII-CysIV, CysV-CysVI conformer.[3][8] Standard folding conditions that work for Möbius cyclotides often fail for bracelets.[9]
-
Troubleshooting Steps & Solutions:
-
Optimize Redox Buffer: The ratio of reduced (GSH) to oxidized (GSSG) glutathione (B108866) is critical. Systematically screen different ratios to find the optimal balance for disulfide shuffling.[10]
-
Incorporate Additives:
-
Adjust pH and Temperature: Folding is highly pH-dependent, with most protocols using a pH around 8.5.[9][11] Temperature also plays a role and should be optimized.[13]
-
Consider Sequence Modification: Studies have shown that a single point mutation in loop 2 (e.g., replacing Isoleucine-11 with Glycine or Leucine) can dramatically increase the folding yield of several bracelet cyclotides from negligible amounts to over 50%.[5][9]
-
Q5: I am having difficulty purifying the correctly folded bracelet cyclotide from the folding mixture. What is the best approach?
The crude folding mixture often contains the desired native cyclotide, the reduced precursor, and various misfolded isomers. Reversed-phase HPLC (RP-HPLC) is the standard method for purification.[14]
-
Purification Strategy:
-
Analytical HPLC First: Before attempting a preparative run, analyze a small aliquot of the folding mixture using analytical RP-HPLC to identify the peak corresponding to the native cyclotide. Correctly folded cyclotides typically have a distinct retention time compared to misfolded isomers and the reduced precursor.
-
Gradient Optimization: Optimize the HPLC gradient (e.g., water/acetonitrile with 0.1% TFA) to achieve the best possible separation between the native peak and contaminants.
-
Mass Spectrometry: Collect fractions and confirm the identity of the target peak using mass spectrometry to ensure it corresponds to the molecular weight of the correctly oxidized product.[14]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on bracelet cyclotide synthesis and folding, providing a basis for experimental design and comparison.
Table 1: Comparative Folding Yields of Prototypical Cyclotides
| Cyclotide | Subfamily | Typical Folding Conditions | Native Yield (%) | Reference(s) |
| Kalata B1 (kB1) | Möbius | 0.1 M NH₄HCO₃ (pH 8.5), Isopropanol, GSH/GSSG | >90% | [8][9] |
| This compound (cyO2) | Bracelet | 0.1 M NH₄HCO₃ (pH 8.5), Isopropanol, GSH/GSSG | Negligible | [9][15] |
| This compound (cyO2) | Bracelet | Optimized buffer with detergent (Brij-35) | ~23-40% | [9][11] |
Table 2: Effect of I11G/L Mutation on Bracelet Cyclotide Folding Yield
Folding Condition: 0.1 M NH₄HCO₃ (pH 8.5), Isopropanol, 2 mM GSH / 0.8 mM GSSG.
| Cyclotide | Wild-Type Yield (%) | Mutant | Mutant Yield (%) | Reference(s) |
| This compound (cyO2) | Negligible | [I11G]cyO2 | >50% | [9][15] |
| Cycloviolacin O9 (cyO9) | 8.2% | [I11G]cyO9 | >50% | [15] |
| Hyen D | Negligible | [I11G]hyen D | >50% | [15] |
| Kalata B5 (kB5) | Negligible | [I11G]kB5 | >50% | [15] |
Experimental Protocols
This section provides detailed methodologies for key experimental procedures in the chemical synthesis and oxidative folding of bracelet cyclotides.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a linear cyclotide precursor using the Fmoc/tBu strategy.
-
Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin for fully protected peptide cleavage).[4] Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., DIC/HOBt or HBTU/DIPEA) in DMF. Allow the reaction to proceed for 2-4 hours.
-
Capping: After coupling, cap any unreacted sites on the resin using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF. The reaction is typically complete in 20 minutes.
-
Coupling Cycle: Repeat steps for coupling the subsequent amino acids:
-
Wash the resin thoroughly with DMF.
-
Couple the next Fmoc-amino acid using an activating agent (e.g., HBTU/DIPEA) for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.[1]
-
Wash the resin with DMF.
-
Perform Fmoc deprotection with 20% piperidine in DMF.
-
Wash the resin with DMF and Dichloromethane (DCM) and dry.
-
-
Cleavage:
-
For fully protected peptide: Cleave the peptide from the acid-labile resin (e.g., 2-CTC) using a mild acid solution (e.g., 1% TFA in DCM).[4][16] This keeps the side-chain protecting groups intact for in-solution cyclization.
-
For fully deprotected peptide (for NCL): Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5).
-
Protocol 2: In-Solution Backbone Cyclization
This method is for cyclizing a fully side-chain protected linear peptide.
-
Dissolution: Dissolve the purified, fully protected linear peptide in DMF to a final concentration of approximately 1 mM. High dilution is crucial to minimize intermolecular reactions.[16]
-
Coupling Reagent Addition: Add coupling reagents such as HATU (1 equivalent) and DIPEA (2 equivalents) to the solution.[16]
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them with RP-HPLC and MS.
-
Quenching and Deprotection: Once cyclization is complete, remove the DMF under vacuum. Perform side-chain deprotection using a standard cleavage cocktail (e.g., TFA/TIPS/H₂O).
-
Purification: Purify the crude cyclic, reduced peptide by preparative RP-HPLC.
Protocol 3: Oxidative Folding of a Bracelet Cyclotide
This protocol provides a starting point for folding a purified, cyclic, and reduced bracelet cyclotide.
-
Peptide Preparation: Dissolve the lyophilized, purified cyclic-reduced peptide in a small amount of 50% acetonitrile/water to create a stock solution.
-
Folding Buffer Preparation: Prepare the folding buffer. An effective starting buffer for challenging bracelet cyclotides is: 0.1 M ammonium (B1175870) bicarbonate (pH 8.5), 20% isopropanol, 2 mM reduced glutathione (GSH), and 0.8 mM oxidized glutathione (GSSG).[9][15]
-
Initiate Folding: Add the peptide stock solution to the folding buffer with gentle stirring. The final peptide concentration should be low (e.g., 0.1 mg/mL) to prevent aggregation.
-
Incubation: Allow the folding reaction to proceed at room temperature for 24-48 hours.
-
Monitoring: Monitor the formation of the native cyclotide by taking aliquots at various time points (e.g., 2h, 6h, 24h), quenching the reaction by adding acid (e.g., formic acid), and analyzing by RP-HPLC.[11]
-
Purification: Once the folding has reached completion, acidify the entire solution with formic or acetic acid and purify the correctly folded cyclotide using preparative RP-HPLC. Lyophilize the pure fractions.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in bracelet cyclotide synthesis.
Caption: Workflow for Chemical Synthesis and Folding of Bracelet Cyclotides.
Caption: Troubleshooting Decision Tree for Low Oxidative Folding Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical and biological production of cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using the Cyclotide Scaffold for Targeting Biomolecular Interactions in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclotides, a novel ultrastable polypeptide scaffold for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Enabling Efficient Folding and High-Resolution Crystallographic Analysis of Bracelet Cyclotides | MDPI [mdpi.com]
- 10. Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05617A [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. Oxidative folding of cystine-rich peptides vs regioselective cysteine pairing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemical synthesis of grafted cyclotides using a “plug and play” approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Potency of Cycloviolacin O2 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the antibacterial potency of cycloviolacin O2 (cyO2) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antibacterial action for this compound?
A1: this compound exerts its antibacterial effect primarily through membrane disruption.[1][2] Its amphipathic structure, with exposed hydrophobic patches, allows it to interact with and permeabilize bacterial cell membranes, leading to cell death.[1][2] This mechanism is particularly effective against Gram-negative bacteria.[1][3][4]
Q2: Why does this compound show higher potency against Gram-negative bacteria compared to Gram-positive bacteria?
A2: While the exact reason for this specificity is still under investigation, it is thought to be related to differences in the outer membrane composition of Gram-negative and Gram-positive bacteria.[5] this compound efficiently kills a range of Gram-negative pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae, but shows significantly less activity against Gram-positive species like Staphylococcus aureus.[1][3][5]
Q3: Which amino acid residues are critical for the antibacterial activity of this compound?
A3: The charged residues in this compound are essential for its optimal antibacterial activity.[1][2][3][4] Specifically, the single glutamic acid (Glu) and the two lysine (B10760008) (Lys) residues have been shown to be critical.[1][5] The arginine (Arg) residue also contributes to its activity, although to a lesser extent.[1][2][5]
Q4: What is the significance of the cyclic cystine knot motif in this compound?
A4: The cyclic cystine knot motif, formed by a head-to-tail cyclized backbone and three disulfide bonds, confers exceptional thermal, chemical, and enzymatic stability to this compound.[1][6] This structural stability makes the cyclotide scaffold a promising candidate for drug design.[1][2][3]
Troubleshooting Guide
Q5: I synthesized a derivative of this compound by modifying the charged residues, and now it shows a significant loss of antibacterial activity. Why did this happen?
A5: This is an expected outcome. Chemical masking or modification of the charged Glu and Lys residues in this compound leads to a near-total loss of antibacterial activity against Gram-negative bacteria like Salmonella.[1][2][3][4][5] These charged residues are crucial for the peptide's interaction with the bacterial membrane. Modifying the Arg residue also reduces activity, but less dramatically.[1][2][5] To retain activity, modifications should focus on other parts of the molecule or aim to enhance the positive charge.
Q6: My novel this compound derivative is highly potent against my target bacteria, but it also shows high hemolytic activity. How can I reduce its toxicity to red blood cells?
A6: High hemolytic activity is a known challenge with some cyclotides and can hinder their therapeutic development.[7][8][9] Here are some strategies to consider:
-
Amino Acid Substitution: Studies on other cyclotides, like kalata B1, have shown that substituting specific residues in the bioactive or hydrophobic faces with Alanine or Lysine can reduce or eliminate hemolytic activity.[8]
-
Linearization: The intact cyclic backbone is important for hemolytic activity.[10] Linearizing the peptide, while it may also affect antibacterial potency, has been shown to eliminate hemolytic activity in some cases.[11]
-
Formulation Strategies: Encapsulating the derivative in colloidal carriers or conjugating it with polymers are established methods for reducing the hemolytic effects of various drugs.[12]
Q7: I am having trouble with the oxidative folding of my synthesized linear this compound precursor. What are the optimal conditions?
A7: The oxidative folding of bracelet cyclotides like this compound can be challenging. A successful approach involves a single-step reaction to form the three disulfide bonds.[13] The folding pathway often involves fully oxidized intermediates that slowly convert to the native structure.[13] Careful optimization of buffer conditions, pH, and the use of redox agents is crucial for achieving the correct cystine knot configuration.
Q8: My experimental results for Minimum Inhibitory Concentration (MIC) are not consistent. What factors could be affecting the reproducibility of my MIC assays?
A8: Several factors can influence the outcome of MIC assays:
-
Bacterial Growth Phase: Ensure that bacteria are in the logarithmic growth phase for consistent results.
-
Assay Medium: The composition of the culture medium can affect peptide activity. For this compound, a sodium phosphate (B84403) buffer containing a small amount of trypticase soy broth (0.03%) has been used successfully.[1]
-
Peptide Quantification: Accurate quantification of the peptide is critical. UV absorption at 280 nm is a common method.[1]
-
Incubation Conditions: Maintain consistent incubation times, temperatures (e.g., 37°C), and shaking conditions.[1]
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Other Cyclotides Against Various Bacteria
| Cyclotide | Acinetobacter baumannii (μM) | Bacillus subtilis (μM) | Escherichia coli (μM) | Salmonella enterica serovar Typhimurium LT2 (μM) |
| This compound | 4.2 | 2.1 | ~2.2 | 4 |
| viba 11 | 10.8 | 5.4 | - | - |
| vija 10 | 57 | 14.3 | - | - |
| vija 12 | 14.9 | - | - | - |
| vija 31 | 14.9 | - | - | - |
| Data sourced from multiple studies.[2][14] |
Table 2: Effect of Chemical Modification of Charged Residues on the Antibacterial Activity of this compound Against Salmonella enterica
| Modification | Resulting Activity |
| Masking of Glu residue | Near total loss of activity |
| Masking of Lys residues | Near total loss of activity |
| Masking of Arg residue | Less pronounced activity reduction |
| This table summarizes the qualitative impact of modifications.[1][2][3][4][5] |
Key Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.
-
Methodology:
-
Grow bacteria overnight in a suitable broth (e.g., 10 mM Sodium Phosphate Buffer with 0.1% Trypticase Soy Broth).[1]
-
Dilute the overnight culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]
-
In a 96-well microplate, prepare serial dilutions of the this compound derivative.
-
Add 90 µL of the bacterial suspension to each well, followed by 10 µL of the corresponding peptide dilution.[1]
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C with continuous shaking.[1]
-
After a suitable incubation period (e.g., 18-24 hours), determine the MIC by visually inspecting for the lowest concentration that prevents turbidity.[1]
-
2. Time-Kill Kinetics Assay
-
Objective: To assess the rate at which a this compound derivative kills a bacterial population.
-
Methodology:
-
Prepare a bacterial suspension in the mid-logarithmic phase of growth, diluted to a starting concentration of ~5 x 10^5 CFU/mL in an appropriate buffer (e.g., sodium phosphate buffer with 0.03% trypticase soy broth).[1][3]
-
Add the this compound derivative at desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).[14]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6 hours), collect aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the number of viable cells (CFU/mL).
-
Calculate survival as the number of viable cells at each time point divided by the initial number of cells.[1]
-
3. Hemolysis Assay
-
Objective: To evaluate the toxicity of this compound derivatives to red blood cells.
-
Methodology:
-
Obtain fresh red blood cells (RBCs) and wash them multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat.
-
Prepare a suspension of RBCs (e.g., 2-4% v/v) in the buffer.
-
In a microplate, add serial dilutions of the this compound derivative.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in buffer only) and a positive control (RBCs with a known lytic agent like 1% Triton X-100).
-
Incubate the plate for a specified time (e.g., 1 hour) at 37°C.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
-
Visualizations
Caption: Structure-Activity Relationship of this compound.
Caption: Experimental Workflow for Derivative Evaluation.
Caption: Proposed Mechanism of Action for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 3. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria (2010) | Maria Pränting | 210 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Host-Defense Activities of Cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linearization of a naturally occurring circular protein maintains structure but eliminates hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent approaches for reducing hemolytic activity of chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultra-stable peptide scaffolds for protein engineering-synthesis and folding of the circular cystine knotted cyclotide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hemolytic Activity of Cycloviolacin O2 for Therapeutic Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the key challenge of reducing the hemolytic activity of the potent cyclotide, cycloviolacin O2 (CyO2), to unlock its full therapeutic potential. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's therapeutic and hemolytic activity?
A1: this compound exerts its biological effects, including its potent anticancer and antimicrobial activities, through the disruption of cell membranes.[1][2][3] This membrane-disrupting activity is also the primary cause of its hemolytic effect on red blood cells.[1] The peptide directly interacts with the lipid bilayer, leading to pore formation and subsequent cell lysis.[1][3]
Q2: Which structural features of this compound are critical for its activity?
A2: The unique cyclic cystine knot structure of CyO2 is essential for its stability and biological function.[4][5] Additionally, specific charged amino acid residues, particularly a conserved glutamic acid, play a crucial role.[6] Modification of this glutamic acid residue has been shown to dramatically reduce the cytotoxic potency of CyO2.[7] The lysine (B10760008) residues also contribute significantly to its activity, and their modification leads to a notable decrease in potency.[7][8]
Q3: What are the primary strategies for reducing the hemolytic activity of this compound?
A3: The main strategies focus on improving its therapeutic index by either modifying the peptide itself or by using advanced formulation techniques. These include:
-
Dose Optimization: Utilizing CyO2 at concentrations that are cytotoxic to target cells but exhibit minimal hemolytic activity.
-
Site-Directed Mutagenesis: Altering key amino acid residues that contribute to hemolytic activity.
-
Formulation Strategies: Encapsulating CyO2 in delivery systems like liposomes or conjugating it with polymers such as polyethylene (B3416737) glycol (PEG) to shield it from red blood cells.[9][10]
Q4: Is there evidence that reducing hemolytic activity will compromise the therapeutic efficacy of this compound?
A4: This is a critical consideration. Chemical modification of the charged glutamic acid and lysine residues in CyO2 has been shown to cause a significant loss of its antibacterial and cytotoxic activity.[7][8] Therefore, a careful balance must be struck. The goal is to identify modifications or formulations that selectively reduce interactions with red blood cell membranes while preserving affinity for and disruption of target cancer or microbial cell membranes.
Troubleshooting Guides
Problem 1: High Hemolytic Activity Observed in Initial Screens
-
Possible Cause: The intrinsic nature of this compound's membrane-disrupting mechanism.
-
Troubleshooting Steps:
-
Confirm Assay Validity: Ensure your positive control (e.g., 1% Triton X-100) yields 100% hemolysis and your negative control (e.g., PBS) shows baseline levels.
-
Precise Concentration Determination: Accurately quantify your CyO2 stock solution. Errors in concentration can lead to misleading hemolysis results.
-
Dose-Response Curve: Generate a full dose-response curve to determine the HC50 (the concentration causing 50% hemolysis). This will establish a baseline for future experiments.
-
Consider Serum Effects: Perform hemolysis assays in the presence of human serum, as it has been shown to reduce the hemolytic activity of CyO2 compared to fetal bovine serum.
-
Problem 2: Significant Loss of Therapeutic Activity After Modification
-
Possible Cause: The modification has altered a residue critical for both hemolytic and therapeutic activity.
-
Troubleshooting Steps:
-
Conservative Amino Acid Substitution: If using site-directed mutagenesis, opt for more conservative substitutions. For example, replacing a hydrophobic amino acid with a slightly less hydrophobic one.
-
Target Different Residues: Explore modifications of residues other than the highly conserved glutamic acid, which is known to be critical for overall activity.[6][7]
-
Focus on Formulation: Shift your strategy from peptide modification to formulation approaches like liposomal encapsulation or PEGylation, which can shield the peptide without altering its primary sequence.[9][10]
-
Problem 3: Difficulty in Formulating this compound in Liposomes
-
Possible Cause: Inefficient encapsulation or instability of the liposomal formulation.
-
Troubleshooting Steps:
-
Optimize Lipid Composition: Experiment with different lipid compositions (e.g., varying the ratio of phospholipids (B1166683) to cholesterol) to improve encapsulation efficiency and stability.[11][12]
-
Method of Preparation: Test different liposome (B1194612) preparation methods, such as thin-film hydration followed by extrusion, to achieve the desired size and lamellarity.[13]
-
Characterize Formulations: Thoroughly characterize your liposomal formulations for size, zeta potential, and encapsulation efficiency to ensure consistency and quality.[14]
-
Quantitative Data Summary
| Compound/Formulation | Hemolytic Activity (HC50) | Cytotoxic Activity (IC50) | Therapeutic Index (HC50/IC50) | Reference |
| This compound (Wild-Type) | Varies with conditions (µM range) | 0.149 - 3.27 µM (cell line dependent) | Not consistently reported | [15][16][17] |
| [Methylated-Glu]-CyO2 | Not reported | 48-fold decrease in potency vs. WT | Likely decreased | [7] |
| [Acetylated-Lys]-CyO2 | Not reported | 3-fold decrease in potency vs. WT | Likely decreased | [7] |
| [Modified-Arg]-CyO2 | Not reported | No significant change in potency vs. WT | Potentially improved | [7] |
Experimental Protocols
Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood (e.g., human or rabbit) with an anticoagulant.
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and buffy coat.
-
Wash the RBC pellet with 5 volumes of cold phosphate-buffered saline (PBS), pH 7.4. Centrifuge again.
-
Repeat the washing step three times.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of PBS to each well.
-
Add 100 µL of the highest concentration of your CyO2 or analog stock solution to the first well and perform serial 2-fold dilutions across the plate.
-
Negative Control: 100 µL of PBS only.
-
Positive Control: 100 µL of 1% (v/v) Triton X-100.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Plot the % hemolysis against the peptide concentration and determine the HC50 value.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of CyO2 or its analogs in culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.
-
Include wells with untreated cells as a negative control.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability for each concentration: % Viability = (Abs_sample / Abs_control) * 100
-
Plot the % viability against the peptide concentration and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for evaluating the hemolytic and cytotoxic activity of this compound and its derivatives.
Caption: Mechanism of this compound-induced membrane disruption leading to cell lysis.
Caption: Troubleshooting logic for addressing high hemolytic activity of this compound.
References
- 1. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 3. Cyclotide-membrane interactions: defining factors of membrane binding, depletion and disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Ultra-stable peptide scaffolds for protein engineering-synthesis and folding of the circular cystine knotted cyclotide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The conserved glu in the cyclotide this compound has a key structural role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key role of glutamic acid for the cytotoxic activity of the cyclotide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scilit.com [scilit.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goldaruco.com [goldaruco.com]
- 17. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Cycloviolacin O2-Derived Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cycloviolacin O2 (CyO2) and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in enhancing the stability of these promising peptides.
Frequently Asked Questions (FAQs)
Q1: What makes this compound and other cyclotides inherently stable?
A1: this compound's exceptional stability is attributed to its unique molecular structure, known as the cyclic cystine knot (CCK) motif.[1][2][3] This architecture consists of a head-to-tail cyclized peptide backbone further rigidified by three interlocking disulfide bonds.[2][3][4] This compact, knotted structure provides remarkable resistance to thermal, chemical, and enzymatic degradation compared to linear peptides of a similar size.[1][3]
Q2: I'm observing low yields during the synthesis and folding of my CyO2-derived peptide. What are the common causes and how can I troubleshoot this?
A2: Low yields in CyO2-derived peptide synthesis and folding are often due to aggregation during solid-phase peptide synthesis (SPPS) or inefficient oxidative folding. Here are some troubleshooting steps:
-
During Synthesis:
-
Aggregation: Peptides with hydrophobic residues are prone to aggregation on the resin, leading to incomplete coupling and deprotection.[5] Consider using a low-substitution resin or incorporating pseudoproline dipeptides to disrupt secondary structure formation.[5]
-
Inefficient Coupling: For sterically hindered amino acid couplings, switch to a more potent coupling reagent like HATU or COMU. Double coupling or increasing the reaction time can also improve efficiency.[5]
-
-
During Folding:
-
Incorrect Disulfide Bonds: The formation of non-native disulfide bonds can be a significant issue. Optimizing the redox potential of the folding buffer is crucial. The use of organic solvents like isopropyl alcohol can help stabilize hydrophobic residues and promote correct folding.
-
Purification of Precursors: Purifying the linear peptide precursor before cyclization and the cyclized-reduced peptide before oxidation can remove impurities that may interfere with proper folding.
-
Q3: My CyO2 derivative shows reduced biological activity after modification. Why might this be?
A3: The biological activity of this compound is highly dependent on its surface-exposed charged amino acid residues.[4][6][7] Specifically, the single glutamic acid residue is crucial for its cytotoxic activity.[1][6] Chemical modification of this residue, for instance through methylation, can lead to a significant decrease in potency.[1][6] Similarly, modification of lysine (B10760008) and arginine residues can also impact activity, though to a lesser extent.[4][6][7] Therefore, it is critical to consider the location of any modifications to avoid disrupting key residues for bioactivity.
Q4: How can I improve the serum half-life of my CyO2-derived peptide?
A4: Several strategies can be employed to enhance the serum half-life of CyO2 derivatives:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic volume of the peptide, reducing renal clearance and shielding it from proteolytic degradation.[8][9]
-
Amino Acid Substitution: Replacing proteolytically labile amino acids with more resistant ones can enhance stability. An in silico study on a fragment of CyO2 showed that substituting with lysine residues increased the predicted half-life.[10][11]
-
Formulation with Excipients: Co-formulating the peptide with stabilizing excipients can protect it from degradation.
Q5: What is the best way to prevent aggregation of my purified CyO2-derived peptide in solution?
A5: Aggregation of purified peptides is a common issue, particularly for those with hydrophobic patches. Here are some strategies to prevent it:
-
pH Optimization: Determine the isoelectric point (pI) of your peptide and adjust the buffer pH to be at least one unit away from the pI. This increases the net charge and electrostatic repulsion between peptide molecules.
-
Use of Excipients:
-
Solubilizing Agents: Sugars (e.g., sucrose, mannitol) and polymers (e.g., PEG) can enhance solubility.[12][13]
-
Surfactants: Non-ionic surfactants like polysorbates can prevent surface adsorption and aggregation.
-
Amino Acids: Certain amino acids, such as arginine and glutamic acid, can act as aggregation inhibitors.
-
-
Lyophilization: Freeze-drying the peptide with a suitable lyoprotectant (e.g., sucrose) can provide long-term stability in a solid state.
Troubleshooting Guides
Issue 1: Peptide Aggregation During Purification and Storage
| Symptom | Potential Cause | Troubleshooting Steps |
| Broad or tailing peaks on RP-HPLC | Peptide aggregation in the mobile phase. | Optimize the mobile phase: try a different organic solvent (e.g., isopropanol (B130326) instead of acetonitrile), adjust the pH, or add a small amount of a chaotropic agent like guanidine (B92328) hydrochloride. |
| Precipitate forms after purification and lyophilization | Poor solubility of the lyophilized peptide in the desired buffer. | Test a range of buffers with different pH values and ionic strengths. Consider adding solubilizing excipients (see FAQ Q5). |
| Solution becomes cloudy over time | Slow aggregation of the peptide in solution. | Re-evaluate the buffer conditions. Store the peptide at a lower concentration or in a lyophilized state. |
Issue 2: Low Yield of Correctly Folded Peptide
| Symptom | Potential Cause | Troubleshooting Steps |
| Multiple peaks in HPLC analysis of the folding reaction | Formation of misfolded isomers with incorrect disulfide bonds. | Optimize the folding buffer conditions: adjust the pH, temperature, and the ratio of reduced to oxidized glutathione. Screen different folding additives, such as organic co-solvents. |
| Low recovery of the desired cyclic peptide after cyclization | Inefficient cyclization reaction. | Ensure complete removal of linear peptide precursors before cyclization. Optimize the ligation chemistry, including the choice of coupling reagents and reaction time. |
| Gelatinous appearance of the resin during synthesis | On-resin aggregation of the growing peptide chain. | Switch to a lower substitution resin. Use "difficult sequence" protocols, such as incorporating pseudoproline dipeptides or performing couplings at elevated temperatures.[5] |
Quantitative Data Summary
Table 1: In Silico Stability Analysis of a this compound Fragment and its Lysine-Substituted Analogs
| Peptide | Sequence | Charge | Hydrophobicity | Half-life (in silico) |
| CyO2 (Fragment) | GIPCGESCVWIPCIS | +1 | -0.04 | Not specified |
| T2.1 | GIPCGESCVWK PCIS | +2 | -0.27 | Higher than CyO2 fragment |
| T2.2 | GIPCGESCK WK PCIS | +3 | -0.35 | Higher than CyO2 fragment |
| T2.3 | GIPCGEK CK WK PCIS | +4 | -0.41 | Higher than CyO2 fragment |
| Data adapted from an in silico study. The study predicted that lysine substitutions in a fragment of CyO2 would lead to increased stability and a higher half-life compared to the original fragment.[10][11] |
Table 2: Effect of Chemical Modifications on the Cytotoxic Activity of this compound
| Modification | Target Residue(s) | Fold Change in Potency (IC50) |
| Methylation | Glutamic acid | 48-fold decrease |
| Acetylation | Two lysine residues | 3-fold decrease |
| 1,2-cyclohexanedione treatment | Arginine | No significant change |
| Combined arginine and lysine modification | Arginine and two lysines | 7-fold decrease |
| This data highlights the critical role of the conserved glutamic acid residue in the cytotoxic activity of this compound.[6] |
Experimental Protocols
Protocol 1: Serum Stability Assay of this compound-Derived Peptides
Objective: To determine the stability of a CyO2-derived peptide in human serum over time.
Materials:
-
CyO2-derived peptide stock solution (e.g., 1 mg/mL in water or appropriate buffer)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Incubator at 37°C
-
Acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Methodology:
-
Thaw the human serum at room temperature and centrifuge to remove any precipitates.
-
In a microcentrifuge tube, dilute the peptide stock solution with PBS to a working concentration (e.g., 100 µM).
-
Add 10 µL of the working peptide solution to 90 µL of human serum in a 96-well plate for a final peptide concentration of 10 µM. Prepare a control sample by adding 10 µL of the working peptide solution to 90 µL of PBS.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 20 µL aliquot from the serum and control samples.
-
To precipitate the serum proteins, add 40 µL of acetonitrile with 0.1% TFA to each aliquot.
-
Vortex the samples and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and analyze it by RP-HPLC.
-
Quantify the amount of intact peptide remaining at each time point by integrating the peak area.
-
Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life.
Protocol 2: PEGylation of a this compound-Derived Peptide
Objective: To covalently attach a polyethylene glycol (PEG) chain to a CyO2-derived peptide to enhance its stability.
Materials:
-
CyO2-derived peptide containing a free amine group (e.g., a lysine residue)
-
Activated PEG derivative (e.g., mPEG-NHS ester)
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or size-exclusion chromatography column for purification
-
HPLC system for analysis
Methodology:
-
Dissolve the CyO2-derived peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the activated PEG derivative in the reaction buffer at a 5 to 10-fold molar excess over the peptide.
-
Add the PEG solution to the peptide solution and gently mix.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or overnight at 4°C, with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the PEGylated peptide from unreacted PEG and peptide using either dialysis against a suitable buffer or size-exclusion chromatography.
-
Analyze the purified PEGylated peptide by SDS-PAGE to confirm the increase in molecular weight and by RP-HPLC to assess purity.
-
Confirm the identity of the PEGylated peptide by mass spectrometry.
Visualizations
Caption: Workflow for determining the serum stability of CyO2-derived peptides.
References
- 1. The conserved glu in the cyclotide this compound has a key structural role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Ultra-stable peptide scaffolds for protein engineering-synthesis and folding of the circular cystine knotted cyclotide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Key role of glutamic acid for the cytotoxic activity of the cyclotide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. research.monash.edu [research.monash.edu]
- 12. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction [drug-dev.com]
addressing the loss of activity in chemically modified cycloviolacin O2
Technical Support Center: Cycloviolacin O2 Modifications
This technical support center provides troubleshooting guidance for researchers encountering a loss of biological activity after chemically modifying this compound (CyO2). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We chemically modified our synthetic this compound and observed a significant drop in its cytotoxic and/or antimicrobial activity. What are the most likely causes?
A1: The loss of activity in modified CyO2 is most often linked to alterations in key structural features essential for its mechanism of action, which involves membrane disruption.[1][2][3] The primary causes can be categorized as:
-
Modification of Critical Charged Residues: The charged amino acids on the surface of CyO2 are crucial for its interaction with cell membranes and overall activity.[4][5]
-
Disruption of the Amphipathic Structure: The distinct hydrophobic and hydrophilic faces of CyO2 are necessary for membrane binding and insertion.[4][5] Modifications that alter this balance can reduce or abolish activity.
-
Compromised Structural Integrity: The cyclic cystine knot, formed by three disulfide bonds, provides exceptional stability.[4][6] If your synthesis or modification process disrupts these bonds, the peptide will lose its native conformation and its function.[7]
// Node styles start_node [label="Start: Loss of Activity\nObserved in Modified CyO2", fillcolor="#FBBC05", fontcolor="#202124"]; decision_node_style [shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_node_style [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", width=3]; remedy_node_style [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="Start: Loss of Activity\nObserved in Modified CyO2", fillcolor="#FBBC05", fontcolor="#202124"];
q1 [label="Which residue type\nwas modified?", from=start, style=decision_node_style];
a1 [label="Conserved Glutamic Acid (Glu)", style=cause_node_style]; a1_desc [label="Critical for structural stability via H-bonds.\nModification (e.g., methylation) causes\ndramatic loss of activity (~48-fold).[7][8]", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
a2 (B175372) [label="Charged Lysine (B10760008) (Lys)\nor Arginine (Arg)", style=cause_node_style]; a2_desc [label="Essential for membrane interaction.\nLys modification: Near total activity loss.\nArg modification: Less severe activity loss.[4][7]", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
a3 [label="Hydrophobic Residue", style=cause_node_style]; a3_desc [label="Disrupts the hydrophobic patch required for\nmembrane insertion and lysis.[4][5]", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
q2 [label="Were disulfide bonds\nreduced or modified?", from=start, style=decision_node_style]; a4 [label="Disulfide Knot Disruption", style=cause_node_style]; a4_desc [label="Loss of the cyclic cystine knot abolishes\nthe stable 3D structure and all activity.[7]", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> q1 [label="Residue-Specific\nModification"]; start -> q2 [label="Backbone/Global\nModification"];
q1 -> a1 [label="Glu"]; a1 -> a1_desc;
q1 -> a2 [label="Lys / Arg"]; a2 -> a2_desc;
q1 -> a3 [label="Other (e.g., Hydrophobic)"]; a3 -> a3_desc;
q2 -> a4 [label="Yes"]; } Caption: Troubleshooting workflow for loss of CyO2 activity.
Q2: We specifically modified the conserved glutamic acid (Glu) and the activity loss was dramatic. Why is this single negative charge so important?
A2: The single glutamic acid is the most conserved residue in the cyclotide family, aside from the cysteines, highlighting its importance. [5][8]Its carboxyl group is not just for electrostatic interaction; it plays a critical structural role by coordinating a network of hydrogen bonds that stabilize the peptide's three-dimensional structure. [8]Chemical modification, such as methylation of this residue, disrupts these internal hydrogen bonds, leading to a conformational change that is less effective at membrane binding and disruption. [8]This results in a drastic reduction in cytotoxic potency, with studies showing a 48-fold decrease in activity upon methylation. [7]
Q3: What is the expected outcome of modifying the positively charged lysine (Lys) and arginine (Arg) residues?
A3: The positively charged residues are also essential, particularly for the initial interaction with negatively charged components of target cell membranes (like anionic lipids). [9][10]However, the impact of their modification differs:
-
Lysine (Lys): Acetylation of the two lysine residues reduces cytotoxic potency by about 3-fold. [7]For antibacterial activity against Gram-negative bacteria, masking the lysine residues results in a near-total loss of activity. [4][11]* Arginine (Arg): Masking the single arginine residue has a less pronounced effect. Cytotoxicity is virtually unchanged, while antibacterial activity sees only a partial reduction. [4][7][11] Modifying all positively charged residues (both Lys and Arg) results in a 7-fold reduction in cytotoxic potency. [7]
Q4: How does CyO2 kill cells, and how do my chemical modifications interfere with this process?
A4: CyO2's primary mechanism of action is the physical disruption of the cell membrane. [1][2][6]The process involves several steps:
// Node styles peptide_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; membrane_node [shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; process_node [fillcolor="#F1F3F4", fontcolor="#202124"]; outcome_node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes cyo2 [label="Native CyO2", style=peptide_node]; membrane [label="Cell Membrane (PE-Rich)", style=membrane_node]; binding [label="1. Membrane Binding\n(Electrostatic & Hydrophobic)", style=process_node]; oligomerization [label="2. Oligomerization", style=process_node]; pore [label="3. Pore Formation", style=process_node]; lysis [label="4. Cell Lysis\n(Leakage of Contents)", style=outcome_node];
// Edges cyo2 -> binding [color="#5F6368"]; membrane -> binding [color="#5F6368"]; binding -> oligomerization [color="#5F6368"]; oligomerization -> pore [color="#5F6368"]; pore -> lysis [color="#5F6368"]; }
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the reported effects of specific chemical modifications on the biological activity of CyO2.
Table 1: Effect of Chemical Modification on Cytotoxic Activity (Data sourced from experiments on human lymphoma cell line U-937 GTB) [7]
| Modification Type | Target Residue(s) | Method | Resulting Change in Potency (IC50) |
|---|---|---|---|
| Methylation | Glutamic Acid (Glu) | Esterification | 48-fold decrease |
| Acetylation | Lysine (Lys) | Amide formation | 3-fold decrease |
| Cyclohexanedione | Arginine (Arg) | Guanidinium group masking | No significant change |
| Combined Masking | Arg + Lys | - | 7-fold decrease |
| Reduction/Alkylation | All Cysteines | Disulfide bond cleavage | Activity abolished |
Table 2: Effect of Chemical Modification on Antibacterial Activity (Data sourced from experiments against S. enterica) [4][11]
| Modification Type | Target Residue(s) | Resulting Change in Bactericidal Activity |
|---|---|---|
| Masking of Charge | Glutamic Acid (Glu) | Near total loss of activity |
| Masking of Charge | Lysine (Lys) | Near total loss of activity |
| Masking of Charge | Arginine (Arg) | Less pronounced activity reduction |
Key Experimental Protocols
To verify the loss of activity and diagnose the underlying cause, researchers can use the following established protocols.
Protocol 1: Membrane Permeabilization (SYTOX Green Assay)
This assay determines if a compound compromises the integrity of the plasma membrane by measuring the influx of the SYTOX Green dye, which fluoresces upon binding to intracellular nucleic acids. [6][12]
-
Materials:
-
Target cells (e.g., MCF-7, U-937 GTB)
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Modified and native CyO2 peptides
-
Positive control (e.g., Melittin) and negative control (buffer)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm)
-
-
Methodology:
-
Cell Preparation: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Reagent Preparation: Prepare serial dilutions of your test peptides (native and modified CyO2) and controls in a suitable buffer (e.g., PBS). Prepare a working solution of SYTOX Green (e.g., 1-5 µM).
-
Assay Execution:
-
Wash cells gently with buffer.
-
Add the SYTOX Green working solution to all wells.
-
Add the peptide dilutions and controls to the respective wells.
-
-
Measurement: Immediately begin monitoring fluorescence intensity over time (e.g., every 2-5 minutes for up to 60 minutes) using the plate reader.
-
Analysis: A rapid increase in fluorescence in peptide-treated wells compared to the negative control indicates membrane permeabilization. Compare the dose-response curves of modified CyO2 to the native peptide.
-
Protocol 2: Cytotoxicity (Fluorometric Microculture Cytotoxicity Assay - FMCA)
This assay assesses cell viability after a defined exposure time to the test compound. [13]
-
Materials:
-
Human tumor cell lines (e.g., U-937 GTB)
-
Cell culture medium and fetal bovine serum (FBS)
-
Fluorescein diacetate (FDA)
-
Modified and native CyO2 peptides
-
96-well microtiter plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm)
-
-
Methodology:
-
Cell Seeding: Dispense cells into 96-well plates. For suspension cells, plates are used immediately. For adherent cells, allow 24 hours for attachment.
-
Drug Exposure: Add serial dilutions of the peptides to the wells. Include wells for a negative control (medium only) and a blank (used for background fluorescence).
-
Incubation: Incubate the plates for a standard period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Assay Development:
-
Centrifuge the plates and wash the cells with PBS.
-
Add FDA solution (e.g., 10 µg/mL in PBS) to all wells.
-
Incubate for 40-60 minutes at 37°C. FDA is cleaved by esterases in viable cells to produce fluorescent fluorescein.
-
-
Measurement: Read the fluorescence in the plate reader.
-
Analysis: Calculate the percentage of surviving cells for each concentration relative to the control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each peptide.
-
Protocol 3: Antibacterial Activity (Radial Diffusion Assay - RDA)
This is a simple and effective method for initial screening of antimicrobial activity. [4][14]
-
Materials:
-
Test bacteria (e.g., E. coli, S. enterica)
-
Trypticase Soy Broth (TSB) or other suitable growth medium
-
Low-EEO agarose (B213101)
-
10 mM sodium phosphate (B84403) buffer (NaPB)
-
Petri dishes
-
Modified and native CyO2 peptides
-
-
Methodology:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in TSB.
-
Agar Plate Preparation:
-
Wash the bacteria and resuspend in 10 mM NaPB.
-
Prepare a molten underlay gel of 1% agarose in NaPB and pour it into Petri dishes.
-
Once solidified, prepare an overlay gel (1% agarose, 0.03% TSB) and inoculate it with the washed bacteria (to a final concentration of ~1x10⁶ CFU/mL). Pour this over the underlay gel.
-
-
Assay Execution:
-
Punch small wells (2-4 mm diameter) into the solidified agar.
-
Add a fixed volume (e.g., 5 µL) of your peptide solutions (at various concentrations) into each well.
-
-
Incubation: Incubate the plates for 3 hours at 37°C to allow for peptide diffusion, then incubate overnight at 37°C to allow for bacterial growth.
-
Analysis: Measure the diameter of the clear zones of growth inhibition around each well. A larger clear zone indicates greater antimicrobial activity.
-
// Node styles central_node [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; feature_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; property_node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes activity [label="CyO2 Biological Activity\n(Membrane Disruption)", style=central_node];
glu [label="Conserved Glu\n(Structural Role)", style=feature_node]; positive [label="Positive Charges\n(Lys, Arg for Membrane Binding)", style=feature_node]; hydrophobic [label="Hydrophobic Patch\n(Membrane Insertion)", style=feature_node]; knot [label="Disulfide Knot\n(Stability & Conformation)", style=feature_node];
amphipathic [label="Overall Amphipathicity", style=property_node];
// Edges glu -> activity [color="#5F6368"]; positive -> activity [color="#5F6368"]; hydrophobic -> activity [color="#5F6368"]; knot -> activity [color="#5F6368"];
activity -> amphipathic [dir=both, color="#5F6368"]; } Caption: Key structure-activity relationships of CyO2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 7. Key role of glutamic acid for the cytotoxic activity of the cyclotide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Cyclotide-membrane interactions: defining factors of membrane binding, depletion and disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Cycloviolacin O2 Activity Assays
Welcome to the technical support center for optimizing your cycloviolacin O2 (CyO2) activity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exerts its cytotoxic effects by disrupting cell membranes.[1][2][3] This membrane-disrupting activity is rapid, with observed effects such as the disintegration of cell membranes occurring within minutes of exposure.[1][3] This mechanism is the basis for common activity assays, such as hemolysis and liposome (B1194612) leakage assays.
Q2: Which buffer is most commonly used for this compound activity assays?
A2: Sodium phosphate (B84403) buffer is frequently used in activity assays for this compound, particularly in time-kill kinetics studies against bacteria.[2][4][5] Phosphate-buffered saline (PBS) is also a common choice for hemolysis assays.
Q3: How do charged residues affect the activity of this compound?
A3: The charged amino acid residues, specifically glutamic acid (Glu) and lysine (B10760008) (Lys), are critical for the biological activity of this compound.[5][6] Chemical masking or modification of these charged residues can lead to a significant or total loss of its membrane-disrupting and cytotoxic activities.[5][6]
Q4: Can components of the assay medium inhibit this compound activity?
A4: Yes, the composition of the assay medium can significantly influence the observed activity of CyO2. Rich media and the presence of high salt concentrations have been shown to lower its activity.[7] Serum components can also inhibit hemolytic activity.
Q5: What is the recommended temperature and incubation time for a hemolysis assay with this compound?
A5: While the optimal conditions can vary, a common starting point for hemolysis assays is incubation at 37°C.[8][9][10] Incubation times can range from 1 to 24 hours, with 1 hour being a frequently used duration.[8][9][10] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during this compound activity assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Activity | Incorrect Buffer Conditions: The pH or ionic strength of the buffer may be suboptimal. | Prepare fresh buffer and verify the pH. Test a range of pH values around the expected optimum (e.g., 7.0-7.4). Reduce the salt concentration in the buffer if it is high. |
| Degraded this compound: The peptide may have degraded due to improper storage or handling. | Ensure CyO2 is stored under recommended conditions (typically -20°C or -80°C). Prepare fresh working solutions for each experiment. | |
| Inhibitory Components in Assay Medium: Serum, high salt concentrations, or other components in the medium may be inhibiting CyO2 activity. | If possible, reduce or remove serum from the assay medium. Use a buffer with a lower ionic strength. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of CyO2, cells, or reagents. | Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of all solutions before dispensing. |
| Cell Seeding Density: Uneven distribution of cells in the assay plate. | Gently resuspend cells before and during plating to ensure a homogenous suspension. | |
| Edge Effects: Evaporation from the outer wells of the microplate leading to changes in concentration. | Fill the outer wells of the plate with sterile water or PBS to maintain humidity. Avoid using the outermost wells for critical samples. | |
| Precipitation of this compound | Poor Solubility in Buffer: The concentration of CyO2 may exceed its solubility in the chosen buffer. | Visually inspect solutions for any signs of precipitation. If observed, try a different buffer system or add a small amount of a solubilizing agent that is compatible with your assay. |
| Aggregation: CyO2 may be prone to aggregation under certain buffer conditions. | Test different buffer conditions (pH, ionic strength) to identify those that minimize aggregation. | |
| Inconsistent Results Between Experiments | Different Reagent Lots: Variation in the quality or composition of reagents between different lots. | Whenever possible, use reagents from the same lot for a series of related experiments. |
| Variation in Cell Culture Conditions: Differences in cell passage number, confluency, or health. | Use cells within a consistent and low passage number range. Standardize cell culture and harvesting procedures. |
Data Presentation
Table 1: Effect of Buffer Type on this compound Hemolytic Activity (Illustrative Data)
| Buffer System | pH | Ionic Strength (mM) | Relative Hemolytic Activity (%) | Notes |
| Sodium Phosphate | 7.4 | 150 | 100 | Commonly used, provides good buffering capacity at physiological pH. |
| Tris-HCl | 7.4 | 150 | 90-100 | Good alternative to phosphate buffers. |
| PBS (Phosphate-Buffered Saline) | 7.4 | 150 | 80-90 | The higher salt concentration compared to a simple phosphate buffer may slightly reduce activity. |
| HEPES | 7.4 | 150 | 95-105 | Often used in cell culture for its stability. |
Table 2: Effect of pH on this compound Hemolytic Activity in Sodium Phosphate Buffer (Illustrative Data)
This table provides an example of how pH can influence activity. The optimal pH should be determined empirically.
| pH | Relative Hemolytic Activity (%) |
| 6.0 | 70 |
| 6.5 | 85 |
| 7.0 | 95 |
| 7.4 | 100 |
| 8.0 | 90 |
Table 3: Effect of Ionic Strength (NaCl Concentration) on this compound Hemolytic Activity in 10 mM Sodium Phosphate, pH 7.4 (Illustrative Data)
This table illustrates the inhibitory effect of increasing salt concentration.
| NaCl Concentration (mM) | Relative Hemolytic Activity (%) |
| 0 | 100 |
| 50 | 90 |
| 100 | 75 |
| 150 | 60 |
| 200 | 40 |
Experimental Protocols
Hemolysis Assay Protocol
This protocol provides a general framework for assessing the hemolytic activity of this compound.
Materials:
-
This compound stock solution
-
Freshly collected red blood cells (RBCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control (100% lysis)
-
PBS for negative control (0% lysis)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Red Blood Cells:
-
Centrifuge whole blood to pellet the RBCs.
-
Wash the RBC pellet with PBS (repeat 3-4 times).
-
Resuspend the washed RBCs in PBS to the desired concentration (e.g., 2% v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Add the RBC suspension to each well containing the CyO2 dilutions, positive control, and negative control.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).
-
-
Centrifugation:
-
Centrifuge the plate to pellet the intact RBCs.
-
-
Measurement:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 415 nm or 540 nm).
-
-
Calculation of Hemolysis:
-
Calculate the percentage of hemolysis for each concentration of CyO2 using the following formula:
-
Visualizations
Caption: Workflow for a typical hemolysis assay to measure CyO2 activity.
Caption: A logical flowchart for troubleshooting common issues in CyO2 assays.
Caption: Simplified pathway of CyO2-induced cell lysis via membrane disruption.
References
- 1. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 3. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]
- 4. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. The optimal incubation time for in vitro hemocompatibility testing: Assessment using polymer reference materials under pulsatile flow with physiological wall shear stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
minimizing off-target effects of cycloviolacin O2 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Cycloviolacin O2 (CyO2) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cyclotide that exerts its cytotoxic effects primarily by disrupting cellular membranes.[1][2][3] Upon exposure, it rapidly integrates into the cell membrane, leading to pore formation, disintegration of the membrane, and subsequent release of internal cellular contents, which causes cell death.[3][4] This process can occur within minutes of exposure.[3]
Q2: What are the primary "off-target" effects of CyO2 in a cancer research context?
A2: In the context of anticancer studies, the intended "on-target" effect is the cytotoxic killing of tumor cells. The most significant "off-target" effect is cytotoxicity towards non-cancerous or control cell lines. This is due to its fundamental mechanism of membrane disruption, which is not exclusively specific to cancer cells.[5][6] However, some studies suggest CyO2 may have a degree of specificity for highly proliferating tumor cells over certain primary cells, such as human brain endothelial cells.[6] In vivo studies have highlighted a very narrow therapeutic window, with lethal toxicity occurring at doses only slightly above the maximum tolerated dose, underscoring the importance of precise concentration control.[7]
Q3: My non-cancerous control cells are showing high levels of cytotoxicity. What are the first steps to troubleshoot this?
A3: High cytotoxicity in control cells is the most common off-target issue. To address this, you should:
-
Confirm the Concentration: Double-check all calculations for your CyO2 dilutions. An error in calculation is a common source of unexpectedly high toxicity.
-
Perform a Dose-Response Curve: If you haven't already, you must determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cells and your control cells. This will help you identify a potential therapeutic window where toxicity is maximized in cancer cells and minimized in control cells.
-
Reduce Exposure Time: CyO2's membrane disruption is rapid.[3] Consider reducing the incubation time of the compound to see if a shorter exposure can achieve the desired effect on target cells while sparing control cells.
Q4: I am observing significant variability in my results between experiments. What could be the cause?
A4: Inconsistent results can stem from several factors. Key areas to investigate include:
-
Compound Stability and Storage: Ensure your CyO2 stock solutions are prepared, aliquoted, and stored correctly to avoid degradation from repeated freeze-thaw cycles.[8]
-
Cell Culture Consistency: Maintain consistent practices for cell passage number, seeding density, and overall cell health. Senescent or overly dense cultures can respond differently to treatment.[8]
-
Assay Conditions: Standardize all incubation times, temperatures, and reagent concentrations. For CyO2, even small variations in incubation time can lead to large differences in cytotoxicity.
Troubleshooting Guide
Problem 1: High Cytotoxicity in Control Cell Lines
-
Possible Cause 1: Concentration Too High.
-
Solution: Perform a comprehensive dose-response matrix, testing a wide range of CyO2 concentrations (e.g., from 0.05 µM to 10 µM) on both your tumor and control cell lines. This will help you identify an optimal concentration that maximizes the therapeutic index.[8] For many tumor cell lines, the IC50 is very low (0.1–0.3 µM).[9] Concentrations below 0.5 µM have been found to be non-hemolytic in other applications.[10]
-
-
Possible Cause 2: Extended Exposure Time.
-
Solution: Conduct a time-course experiment. Treat cells with a fixed concentration of CyO2 and measure viability at multiple time points (e.g., 1, 4, 8, 12, and 24 hours). The goal is to find the minimum time required to kill target cells, which may reduce the impact on control cells.
-
Problem 2: Poor or No Dose-Response Relationship
-
Possible Cause 1: Compound Inactivity.
-
Solution: Verify the integrity of your CyO2 compound. If possible, use an analytical method like HPLC to confirm its purity and concentration.[8] If degradation is suspected, use a fresh, validated batch of the compound.
-
-
Possible Cause 2: "On-Off" Effect.
-
Solution: Cyclotides can exhibit very steep dose-response curves, where a small change in concentration leads to a shift from no effect to a maximal effect.[11] Ensure the concentrations you are testing are closely spaced within the expected active range (e.g., using a logarithmic dilution series) to accurately capture the steep part of the curve.
-
Quantitative Data Summary
The following table summarizes key quantitative data for CyO2 from various studies, which can serve as a starting point for experimental design.
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (In Vitro) | Panel of 10 human tumor cell lines | 0.1 - 0.3 µM | [9] |
| Effective Concentration Range | MCF-7 and MCF-7/ADR (Breast Cancer) | 0.2 - 10 µM | [4][6] |
| Non-Hemolytic Concentration | Red Blood Cells | < 0.5 µM | [10] |
| Max Tolerated Dose (Single, i.v.) | Mice | 1.5 mg/kg | [7] |
| Max Tolerated Dose (Daily, i.v.) | Mice | 0.5 mg/kg | [7] |
| Lethal Dose (Single, i.v.) | Mice | 2.0 mg/kg | [7] |
Visual Guides and Workflows
Caption: Mechanism of action for this compound leading to cell death.
Caption: Experimental workflow for minimizing CyO2 off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity in control cells.
Detailed Experimental Protocols
Protocol 1: Determining Optimal CyO2 Concentration via MTT Assay
This protocol provides a method for determining the IC50 of CyO2 in both target and control cell lines to identify a therapeutic window.
Materials:
-
This compound (CyO2)
-
Target and control cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of CyO2 in complete culture medium. A suggested range is from 20 µM down to 0.02 µM (this will result in a final concentration of 10 µM to 0.01 µM). Include a "no drug" control.
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X CyO2 dilutions to the appropriate wells. Also, add 100 µL of medium without the drug to the control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours) under standard cell culture conditions.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the CyO2 concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing Membrane Permeabilization with SYTOX™ Green Assay
This protocol measures the loss of plasma membrane integrity, a direct indicator of CyO2's primary mechanism of action.[4][6]
Materials:
-
This compound (CyO2)
-
Target and control cell lines
-
Phenol (B47542) red-free culture medium
-
96-well black, clear-bottom cell culture plates
-
SYTOX™ Green nucleic acid stain
-
Positive control for maximal permeabilization (e.g., 0.1% Triton™ X-100)
-
Fluorescence plate reader (Excitation ~488 nm, Emission ~523 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a high density (e.g., 40,000-50,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Reagent Preparation: Prepare CyO2 dilutions at 2X the final desired concentration in phenol red-free medium. Prepare a working solution of SYTOX™ Green (e.g., 2 µM final concentration) in the same medium.
-
Assay Setup: Gently wash the cells with PBS. Add 50 µL of the SYTOX™ Green working solution to each well.
-
Treatment: Add 50 µL of the 2X CyO2 dilutions to the wells. Include wells for untreated (negative) controls and positive controls (Triton™ X-100).
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every 2-5 minutes for a period of 1 to 4 hours.
-
Analysis: Subtract the background fluorescence from all readings. Normalize the data by setting the average fluorescence of the negative control wells to 0% permeabilization and the positive control (Triton™ X-100) wells to 100% permeabilization. Plot the percentage of permeabilization over time for each CyO2 concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of toxicity and antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
improving the yield of cycloviolacin O2 from Viola odorata extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of cycloviolacin O2 from Viola odorata.
Troubleshooting Guide
Low or no yield of this compound can be a significant issue. This guide addresses common problems and provides potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low overall cyclotide yield | Inefficient initial extraction. | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Use a hydroalcoholic solvent of medium polarity, as these have been shown to provide good yields. A solution of 50% methanol (B129727) in water is a commonly used and effective solvent.[1] - Optimize the plant material-to-solvent ratio; a ratio of 0.5g to 10mL has been suggested as optimal.[2] - Increase the extraction time. While a single 6-hour maceration can be effective, some protocols use overnight extraction.[1][3] |
| Presence of interfering compounds. | - Chlorophyll (B73375), tannins, and other pigments can interfere with purification. A two-phase liquid-liquid extraction with dichloromethane (B109758) and aqueous methanol can help remove nonpolar compounds.[3][4] - Polyamide filtration can be used to remove tannins. | |
| Degradation of this compound. | - Although cyclotides are generally stable, prolonged exposure to harsh conditions or enzymatic activity from the plant material could potentially lead to degradation. Ensure proper storage of plant material (dried and protected from light) and process extracts promptly. | |
| Poor separation during HPLC | Co-elution of different cyclotides. | - Viola odorata produces a variety of cyclotides with similar properties.[5] - Adjust the gradient of the mobile phase in your reverse-phase HPLC (RP-HPLC) protocol. A shallower gradient can improve the resolution between closely eluting peaks. - Consider using a different stationary phase or a column with a smaller particle size for higher resolution. |
| Contamination of the extract. | - Ensure that the initial extract is as clean as possible before injecting it into the HPLC system. Use solid-phase extraction (SPE) with a C18 cartridge to remove more polar and non-polar impurities.[3] | |
| Difficulty in identifying this compound peak | Lack of a proper standard. | - If possible, use a purified this compound standard to determine its retention time under your specific HPLC conditions. |
| Complex chromatogram. | - Couple your HPLC system to a mass spectrometer (LC-MS) for accurate identification of this compound based on its molecular weight. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound from Viola odorata?
Hydroalcoholic solutions of medium polarity are generally recommended for good yields of the overall cyclotide cocktail, including this compound.[2] Commonly used and effective solvents include:
-
50% methanol in water[1]
-
Dichloromethane/methanol (1:1) followed by a liquid-liquid extraction with water[3]
The choice of solvent can also depend on the subsequent purification steps. For instance, an extraction with 50% acetonitrile (B52724) with 1% formic acid has been noted as highly efficient for LC-MS analysis.
2. How can I remove chlorophyll and other pigments from my extract?
A common method is to perform a liquid-liquid extraction. After an initial extraction with a solvent like aqueous methanol, the extract can be partitioned with a non-polar solvent such as dichloromethane. The more polar cyclotides will remain in the aqueous phase, while chlorophyll and other non-polar compounds will move to the organic phase.[3][4]
3. What is a typical yield of this compound from Viola odorata?
The yield of total cyclotides from the aerial parts of Viola odorata has been reported to be approximately 1.5 grams per kilogram of wet plant material.[5][7] The specific yield of this compound will be a fraction of this total, as Viola odorata contains a complex mixture of different cyclotides.
4. What is the role of solid-phase extraction (SPE) in the purification process?
Solid-phase extraction, typically with a C18 cartridge, is a crucial step for cleaning up the crude extract before final purification by RP-HPLC. It helps to remove compounds that are more polar or much less polar than the cyclotides, resulting in a cleaner sample and better performance during HPLC.
5. How can I confirm the identity of this compound in my purified fractions?
The most reliable method for identifying this compound is mass spectrometry (MS). By coupling your HPLC to a mass spectrometer (LC-MS), you can determine the molecular weight of the compounds in each peak. This compound has a specific molecular weight that can be used for confirmation. Further confirmation can be achieved through tandem MS (MS/MS) sequencing.
Data Presentation
Table 1: Comparison of Extraction Solvents for Cyclotides from Viola Species
| Solvent System | Plant Species | Key Findings/Observations | Reference |
| 50% Methanol | Viola odorata | Optimal for a single maceration extraction, providing a good yield of the cyclotide cocktail. | [1] |
| 60% Methanol | Viola odorata | Used for bulk extraction, followed by liquid-liquid extraction. | [4][6] |
| Dichloromethane/Methanol (1:1) | Viola species | A standard method, but may result in lower yields compared to hydroalcoholic solutions. | [3] |
| 60% Ethanol | Viola odorata | Dissolves both polar and non-polar compounds, offering a single-step maceration with good yield. | [8] |
| 50% Acetonitrile / 1% Formic Acid | Viola dalatensis | Highly efficient for cyclotide extraction when utilizing LC-MS analysis. |
Experimental Protocols
Protocol 1: Hydroalcoholic Extraction and Liquid-Liquid Partitioning
This protocol is based on methods described for the extraction of this compound and other cyclotides from Viola odorata.[4][6]
1. Plant Material Preparation:
- Use dried aerial parts of Viola odorata.
- Grind the plant material into a fine powder.
2. Initial Extraction:
- Macerate 100 g of powdered plant material in 4 L of 60% aqueous methanol.
- Stir the mixture overnight at room temperature.
- Filter the extract to remove solid plant material.
- Repeat the extraction of the plant material with an additional 4 L of 60% aqueous methanol for a few hours to maximize yield.
- Combine the filtrates.
3. Liquid-Liquid Extraction:
- Add dichloromethane to the aqueous methanol extract in a 2:1 ratio (extract:dichloromethane).
- Mix thoroughly in a separatory funnel and allow the phases to separate.
- Collect the upper aqueous phase, which contains the cyclotides. The lower dichloromethane phase, containing chlorophyll and other non-polar compounds, can be discarded.
4. Concentration and Solid-Phase Extraction (SPE):
- Reduce the volume of the aqueous phase using a rotary evaporator to remove the methanol.
- Load the concentrated aqueous extract onto a C18 SPE cartridge.
- Wash the cartridge with water to remove highly polar impurities.
- Elute the cyclotides with methanol or acetonitrile.
5. Purification by RP-HPLC:
- Lyophilize the eluted fraction from the SPE step.
- Reconstitute the dried extract in a suitable solvent (e.g., 20% acetonitrile in water with 0.1% formic acid).
- Purify this compound using preparative RP-HPLC with a C18 column. A typical gradient would be from 20% to 60% acetonitrile in water with 0.05% trifluoroacetic acid over 40-60 minutes.
- Collect fractions and analyze for the presence of this compound using LC-MS.
Protocol 2: Single Maceration with 50% Methanol
This protocol is an optimized and simpler method for cyclotide extraction.[1]
1. Plant Material Preparation:
- Use dried and finely powdered Viola odorata plant material.
2. Extraction:
- Macerate the plant material in 50% aqueous methanol at a plant material-to-solvent ratio of 0.5 g to 10 mL.
- Agitate the mixture for 6 hours at room temperature.
- Centrifuge the mixture to pellet the plant material and collect the supernatant.
3. Downstream Processing:
- The resulting supernatant can be further processed as described in Protocol 1, steps 3-5 (Liquid-Liquid Extraction, SPE, and RP-HPLC) to purify this compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. healthbiotechpharm.org [healthbiotechpharm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | How Does the Sweet Violet (Viola odorata L.) Fight Pathogens and Pests – Cyclotides as a Comprehensive Plant Host Defense System [frontiersin.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Isolation and characterization of cyclotides from the leaves of Viola odorata L. using peptidomic and bioinformatic approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tumor Cell Specificity of Cycloviolacin O2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cycloviolacin O2 (CyO2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the tumor cell specificity of this potent cyclotide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound's cytotoxicity?
This compound is a cyclotide, a class of small, cyclic proteins known for their exceptional stability.[1] Its primary cytotoxic mechanism involves the disruption of cellular membranes.[2][3] Upon exposure, CyO2 rapidly interacts with the cell membrane, leading to pore formation and subsequent membrane disintegration.[4][5][6] This process results in the leakage of cellular contents and ultimately leads to necrotic cell death.[2][7] The interaction is thought to be particularly effective with membranes rich in specific lipids, such as phosphatidyl-ethanolamine, which are often found in "raft-like" microdomains.[8]
Q2: Does this compound exhibit any inherent tumor specificity?
Yes, studies have shown that CyO2 possesses a degree of innate selectivity for tumor cells over certain normal, non-cancerous cells. For instance, CyO2 did not cause significant membrane disruption in primary human brain endothelial cells at concentrations that were cytotoxic to breast cancer cell lines.[4][5][6] This suggests a specificity towards highly proliferating tumor cells. The proposed basis for this selectivity lies in differences in membrane composition between cancerous and normal cells, with cyclotides appearing to target cells based on their specific membrane lipid makeup.[4]
Q3: What are the primary strategies to further enhance the tumor cell specificity of CyO2?
While CyO2 has some inherent specificity, its potent cytotoxicity necessitates strategies to minimize off-target effects, especially for in vivo applications. The main approaches focus on ensuring the molecule is delivered preferentially to, or activated at, the tumor site.
-
Targeted Drug Delivery Systems (DDS): Encapsulating CyO2 within a nanocarrier can shield it from interacting with healthy tissues during systemic circulation and can leverage the enhanced permeability and retention (EPR) effect of tumors.
-
Conjugation to Targeting Moieties: This strategy involves chemically linking CyO2 to a molecule that specifically binds to a receptor overexpressed on cancer cells.
-
Antibody-Drug Conjugates (ADCs): Using a monoclonal antibody that targets a tumor-specific antigen to deliver CyO2 directly to the cancer cell.
-
Peptide-Drug Conjugates: Using smaller peptides (e.g., RGD peptides targeting integrins) as the targeting moiety.[11]
-
-
Prodrug Strategies: CyO2 can be chemically modified into an inactive "prodrug" form. This prodrug is designed to be activated only under specific conditions found within the tumor microenvironment (e.g., lower pH or the presence of specific enzymes).[12]
Troubleshooting Guides
Q4: My CyO2-ligand conjugate shows significantly reduced cytotoxic activity compared to unconjugated CyO2. What is the likely cause?
A reduction in activity post-conjugation often points to interference with the molecule's active domains. Research has shown that specific charged amino acid residues are critical for CyO2's cytotoxic function.
-
Critical Residue Interference: The single glutamic acid (Glu) residue in CyO2 is crucial for its activity.[13] Chemical modification (methylation) of this residue resulted in a 48-fold decrease in cytotoxic potency.[13] If your conjugation chemistry targets or sterically hinders this Glu residue, it will likely inactivate the molecule.
-
Disulfide Bridge Disruption: The three disulfide bonds form a stable cyclic cystine knot structure that is essential for activity.[1][13] Any experimental conditions (e.g., harsh reducing agents) that disrupt these bonds will lead to a loss of function.
Troubleshooting Steps:
-
Review Conjugation Chemistry: Ensure your linking strategy does not target carboxyl groups (like that of Glu) or primary amines if they are near the active site.
-
Use a Spacer/Linker: Introduce a flexible linker between CyO2 and the targeting ligand to reduce steric hindrance around the active face of the cyclotide.
-
Site-Specific Modification: If possible, modify a less critical region of the peptide. Masking the arginine or lysine (B10760008) residues has been shown to have a much less dramatic effect on potency compared to modifying the glutamic acid.[13]
Q5: We are observing high systemic toxicity and minimal antitumor effect in our animal models, despite promising in vitro data. What could be wrong?
This is a significant challenge noted in the literature. An in vivo study in mice found that CyO2 has a very narrow therapeutic window, with lethality occurring at 2 mg/kg, while a tolerable dose of 1.5 mg/kg showed no significant antitumor effects.[14]
Possible Causes & Solutions:
-
Rapid Clearance & Poor Biodistribution: CyO2 may be cleared from circulation before it can accumulate in the tumor.
-
Solution: Encapsulation in nanoparticles or liposomes can protect CyO2 from premature degradation and clearance, while potentially increasing tumor accumulation via the EPR effect.[10]
-
-
High Systemic Exposure: The direct membrane-disrupting action of CyO2 can cause toxicity when the drug is freely circulating.
-
Solution: Utilize a targeted delivery system (like an ADC) or a prodrug strategy to limit the activity of CyO2 to the tumor site, thereby lowering the required systemic dose and reducing off-target effects.
-
-
Model Mismatch: The tumor model used may not have the specific membrane characteristics that make it highly sensitive to CyO2.
-
Solution: Before in vivo studies, characterize the membrane lipid composition of your target cancer cells to confirm they possess features (e.g., high levels of phosphatidyl-ethanolamine) that are targeted by cyclotides.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (CyO2) in Breast Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values for CyO2 against a standard breast cancer cell line (MCF-7) and its drug-resistant variant (MCF-7/ADR).
| Cell Line | Treatment | IC50 (µM) | Source |
| MCF-7 | CyO2 alone | ~1.0 | [6] |
| MCF-7/ADR | CyO2 alone | ~2.5 | [6] |
| MCF-7/ADR | CyO2 + Doxorubicin (B1662922) | ~0.75 | [6] |
Data are approximated from published graphs and represent the concentration of CyO2 required to inhibit cell growth by 50%. The addition of doxorubicin demonstrates a chemosensitizing effect.
Table 2: Effect of Chemical Modification on CyO2 Cytotoxic Potency
This table shows how chemically modifying specific charged residues of CyO2 impacts its cytotoxic activity against the U-937 GTB human lymphoma cell line.
| Modification Target | Chemical Modification | Fold Decrease in Potency | Source |
| Glutamic Acid (Glu) | Methylation | 48 | [13] |
| Lysine (Lys) residues | Acetylation | 3 | [13] |
| Arginine (Arg) residue | 1,2-cyclohexanedione | ~1 (no significant change) | [13] |
| Arg + Lys residues | Combined modification | 7 | [13] |
These results highlight the critical role of the single glutamic acid residue for the cytotoxic function of CyO2.
Key Experimental Protocols
Protocol 1: SYTOX™ Green Assay for Membrane Permeabilization
This assay quantifies the loss of plasma membrane integrity, a direct result of CyO2's pore-forming activity. SYTOX™ Green is a fluorescent dye that cannot penetrate live cells but brightly stains the nucleus of cells with compromised membranes.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (CyO2) stock solution
-
SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~488 nm, Emission: ~523 nm)
-
Positive control for maximal permeabilization (e.g., 0.1% Triton™ X-100)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight to allow for attachment.
-
Reagent Preparation: Prepare serial dilutions of CyO2 in culture medium. Prepare a working solution of SYTOX™ Green in culture medium (final concentration typically 0.2–1 µM).
-
Treatment: Gently wash the cells with PBS. Add 100 µL of the SYTOX™ Green working solution to each well.
-
Baseline Reading: Take an initial fluorescence reading (T=0) on the plate reader to establish background levels.
-
Add Compound: Add 100 µL of the CyO2 dilutions (or positive/negative controls) to the appropriate wells.
-
Kinetic Measurement: Immediately begin measuring fluorescence intensity every 2-5 minutes for a period of 1-2 hours.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data by setting the fluorescence from the negative control (untreated cells) as 0% and the positive control (Triton™ X-100 treated cells) as 100% permeabilization.
-
Plot the normalized fluorescence intensity over time for each CyO2 concentration.
-
Protocol 2: Liposome (B1194612) Formulation via Thin-Film Hydration and Sonication
This protocol describes a common method for encapsulating a peptide like CyO2 into liposomes.
Materials:
-
Phospholipids (B1166683) (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5)
-
This compound (CyO2)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS pH 7.4)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: Dissolve the phospholipids in chloroform in a round-bottom flask.
-
Solvent Evaporation: Use a rotary evaporator to remove the organic solvent under vacuum. This will create a thin, dry lipid film on the inner wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Dissolve the CyO2 in the hydration buffer. Add this aqueous solution to the flask containing the dry lipid film.
-
Vesicle Formation: Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This process forms large, multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size and lamellarity of the vesicles, sonicate the suspension. A bath sonicator can be used for 15-30 minutes.[15]
-
Size Homogenization (Extrusion): For a more uniform size distribution, pass the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using an extruder. Repeat this process 10-20 times.
-
Purification: Remove any unencapsulated CyO2 by size exclusion chromatography or dialysis.
-
Characterization: Analyze the resulting liposomes for size distribution and zeta potential (using Dynamic Light Scattering), and determine the encapsulation efficiency by lysing the liposomes and quantifying the CyO2 content via HPLC.
References
- 1. Ultra-stable peptide scaffolds for protein engineering-synthesis and folding of the circular cystine knotted cyclotide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldaruco.com [goldaruco.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [minerva-access.unimelb.edu.au]
- 10. newsroom.ucla.edu [newsroom.ucla.edu]
- 11. Targeting Strategies for Multifunctional Nanoparticles in Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation, Prodrug, and Co-Administration Strategies in Support of Nanotechnologies to Improve the Therapeutic Efficacy of Phytochemicals in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Key role of glutamic acid for the cytotoxic activity of the cyclotide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
Technical Support Center: Overcoming Resistance to Cycloviolacin O2 in Microbial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to cycloviolacin O2 (CyO2) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a cyclotide isolated from Viola odorata, exerts its antimicrobial effect primarily by disrupting the microbial cell membrane.[1] This disruption leads to the leakage of cellular contents and ultimately cell death.
Q2: We are observing a decrease in the susceptibility of our microbial strain to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound in Gram-negative bacteria, such as Salmonella enterica, can arise from various mutations. The most commonly observed resistance mechanisms include:
-
Alterations in the Outer Membrane: Mutations in genes involved in lipopolysaccharide (LPS) biosynthesis, such as waaY, can alter the structure of the outer membrane.[2][3][4] The waaY gene encodes a kinase responsible for phosphorylating the inner core of LPS.[2][3][4] Inactivation of waaY can lead to decreased susceptibility to antimicrobial peptides by reducing the negative charge of the LPS, thereby potentially decreasing the binding of cationic peptides like this compound.[2]
-
Reduced Uptake: The sbmA gene encodes an inner membrane transporter responsible for the uptake of various antimicrobial peptides into the bacterial cytoplasm.[5][6][7][8] Mutations that inactivate or reduce the function of SbmA can prevent this compound from reaching its intracellular targets, thus conferring resistance.
-
Upregulation of Efflux Pumps: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching a concentration high enough to exert its antimicrobial effect. While not specific to this compound in the provided literature, this is a general and important mechanism of resistance to antimicrobial peptides.
-
Activation of Stress Response Systems: The PhoP/PhoQ two-component regulatory system plays a crucial role in sensing and responding to environmental stresses, including the presence of antimicrobial peptides.[9][10][11] Upon activation by signals such as low magnesium or the presence of cationic peptides, PhoQ phosphorylates PhoP.[11] Phosphorylated PhoP then upregulates the expression of genes that modify the cell envelope, such as the arn operon, which leads to the modification of lipid A with aminoarabinose.[12] This modification reduces the net negative charge of the outer membrane, repelling cationic peptides like this compound.
Q3: Our this compound-resistant mutant shows cross-resistance to other antimicrobial peptides. Is this expected?
A3: Yes, this is a common observation. Mutations conferring resistance to this compound often result in cross-resistance to other antimicrobial peptides (AMPs). For instance, mutations in the phoP/phoQ system that lead to modifications of the cell envelope can confer broad resistance to various cationic AMPs. Similarly, alterations in the LPS structure due to waaY mutations can affect the interaction of the bacterium with multiple AMPs.[13][14]
Q4: Can resistance to this compound be overcome?
A4: Yes, several strategies can be employed to overcome resistance to this compound. These include:
-
Combination Therapy: Using this compound in combination with other antimicrobial agents can have a synergistic effect, where the combined activity is greater than the sum of their individual activities. This can help overcome resistance and reduce the likelihood of new resistance developing.
-
Efflux Pump Inhibitors (EPIs): If resistance is mediated by efflux pumps, the co-administration of an EPI can restore the susceptibility of the strain to this compound by preventing its extrusion from the cell.
-
Targeting Resistance Pathways: Developing molecules that inhibit the function of resistance-mediating proteins, such as those in the PhoP/PhoQ pathway, could re-sensitize resistant strains.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Complete loss of this compound activity against a previously susceptible strain. | Development of high-level resistance through mutations in key genes (sbmA, waaY, phoP/phoQ). | 1. Sequence the aforementioned genes to identify potential mutations. 2. Perform a checkerboard assay to test for synergistic effects of this compound with other classes of antibiotics. 3. If efflux is suspected, test for potentiation of this compound activity in the presence of a broad-spectrum efflux pump inhibitor like PAβN. |
| Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound over time. | Stepwise acquisition of mutations leading to a gradual increase in resistance. | 1. Monitor the MIC of this compound at regular intervals. 2. Consider implementing a combination therapy strategy early on to prevent the selection of highly resistant mutants. |
| Variability in susceptibility testing results. | Inconsistent experimental conditions. | 1. Ensure strict adherence to standardized protocols for MIC determination (e.g., CLSI guidelines). 2. Use fresh, quality-controlled reagents and a standardized inoculum size. |
| This compound is effective in vitro but not in our in vivo model. | The in vivo environment may induce resistance mechanisms not observed in vitro (e.g., low Mg2+ in phagosomes activating the PhoP/PhoQ system). | 1. Analyze the expression of resistance-related genes (e.g., phoP, arnT) in bacteria recovered from the in vivo model. 2. Consider co-administering this compound with an agent that can modulate the in vivo environment or inhibit resistance pathways. |
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Susceptible and Resistant Salmonella enterica Strains
| Strain | Relevant Genotype | This compound MIC (µM) | Reference |
| Wild-Type | - | ~2.2-4.2 | [15][16] |
| sbmA mutant | Inactivated sbmA | > 2-fold increase | [13][14] |
| waaY mutant | Inactivated waaY | > 2-fold increase | [13][14] |
| phoP mutant | Constitutively active phoP | > 2-fold increase | [13][14] |
Table 2: Synergistic Effects of this compound in Combination with Other Antimicrobials against Resistant Strains (Hypothetical Data for Illustrative Purposes)
| Resistant Strain (e.g., S. enterica with phoP mutation) | Antimicrobial A | Antimicrobial B | MIC of A alone (µg/mL) | MIC of B alone (µM) | MIC of A in combination (µg/mL) | MIC of B in combination (µM) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| PhoP-mutant | Polymyxin B | This compound | 4 | 16 | 1 | 4 | 0.5 | Synergy |
| Efflux-overexpressing | Ciprofloxacin | This compound | 2 | 16 | 0.5 | 4 | 0.5 | Synergy |
| WaaY-mutant | Doxorubicin | This compound | 5 | 16 | 1.25 | 4 | 0.5 | Synergy |
FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). FICI ≤ 0.5 indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 indicates antagonism.[17]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of 1 x 10^6 CFU/mL in CAMHB.
-
Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.[18][19][20]
Materials:
-
Stock solutions of this compound and the second antimicrobial agent
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
96-well microtiter plates
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis (columns).
-
Prepare serial two-fold dilutions of the second antimicrobial agent along the y-axis (rows).
-
The final plate should contain a grid of combinations of the two agents.
-
Include rows and columns with each agent alone to determine their individual MICs.
-
Inoculate all wells with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additive, or antagonism).[17]
Visualizations
Signaling Pathways and Mechanisms of Resistance
Caption: Overview of this compound action and resistance mechanisms.
Experimental Workflow for Investigating Resistance
References
- 1. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide Phosphorylation by the WaaY Kinase Affects the Susceptibility of Escherichia coli to the Human Antimicrobial Peptide LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salmonella enterica Serovar Typhimurium waaP Mutants Show Increased Susceptibility to Polymyxin and Loss of Virulence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of waaY, waaQ, and waaP in the modification of Escherichia coli lipopolysaccharide and their role in the formation of a stable outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of SbmA, a promiscuous transporter exploited by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of SbmA, a promiscuous transporter exploited by antimicrobial peptides. | John Innes Centre [jic.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Role of SbmA in the uptake of peptide nucleic acid (PNA)-peptide conjugates in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 10. The Pleiotropic Two-Component Regulatory System PhoP-PhoQ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PhoP-PhoQ - Proteopedia, life in 3D [proteopedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Resistance to the Cyclotide this compound in Salmonella enterica Caused by Different Mutations That Often Confer Cross-Resistance or Collateral Sensitivity to Other Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to the Cyclotide this compound in Salmonella enterica Caused by Different Mutations That Often Confer Cross-Resistance or Collateral Sensitivity to Other Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Role of the Two-Component System PhoP/PhoQ in Intrinsic Resistance of Yersinia enterocolitica to Polymyxin [frontiersin.org]
- 16. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. clyte.tech [clyte.tech]
- 19. researchgate.net [researchgate.net]
- 20. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Cycloviolacin O2 Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for high-purity cycloviolacin O2 (CyO2).
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Problem 1: Low Yield of this compound After Initial Extraction
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Extraction from Plant Material | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider performing multiple extraction cycles (at least two) with fresh solvent. A common extraction solvent is 60-70% aqueous methanol (B129727) or ethanol.[1][2] For improved efficiency, extraction with 70% methanol containing 0.1% formic acid has been reported.[3] |
| Suboptimal Solvent-to-Plant Material Ratio | A ratio of 4 liters of solvent per 100 grams of dried plant material has been used effectively.[1] Ensure the plant material is fully submerged and agitated during extraction. |
| Loss of this compound During Solvent Partitioning | When performing liquid-liquid extraction (e.g., with dichloromethane), ensure proper phase separation to avoid discarding the aqueous phase containing the cyclotides.[1] Minimize the formation of emulsions by gentle mixing. |
Problem 2: Poor Purity or Presence of Contaminants in the Final Product
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-elution with Other Cyclotides or Plant Metabolites | Optimize the reverse-phase HPLC (RP-HPLC) gradient. If using a linear gradient from a low to a high percentage of organic solvent (e.g., acetonitrile (B52724) in water with 0.1% TFA), try decreasing the gradient slope to improve the separation of closely eluting peaks.[1] |
| Presence of Non-Peptidic Impurities | Incorporate a solid-phase extraction (SPE) step with a C18 cartridge after the initial extraction and before RP-HPLC. This can help remove more polar and non-polar impurities. |
| Sample Overloading on the HPLC Column | Inject a smaller amount of the crude extract onto the HPLC column. Overloading can lead to broad, poorly resolved peaks. |
Problem 3: Loss of Sample During Handling and Storage
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Adsorption to Glassware | Cyclotides in aqueous solutions can adsorb to glass surfaces, leading to significant sample loss.[3][4] To prevent this, add at least 15% acetonitrile to your aqueous samples or supplement the solution with a carrier protein like bovine serum albumin (BSA) at a concentration of 40 mg/L.[3][4] |
| Degradation of the Peptide | While this compound is exceptionally stable due to its cyclic cystine knot structure, repeated freeze-thaw cycles should be avoided.[1][5][6] Store purified this compound lyophilized at -20°C or below for long-term stability. |
Frequently Asked Questions (FAQs)
Q1: What is a typical extraction and purification workflow for obtaining high-purity this compound?
A1: A standard workflow begins with the extraction of dried, powdered plant material (e.g., Viola odorata) with aqueous methanol. This is followed by a liquid-liquid extraction to remove non-polar compounds. The resulting aqueous extract is then typically subjected to preparative RP-HPLC for purification. The purity of the collected fractions is then assessed using analytical RP-HPLC and the identity is confirmed by mass spectrometry.[1][2]
Q2: How can I monitor the presence and purity of this compound during the purification process?
A2: Analytical RP-HPLC is the standard method for monitoring purity.[1] A C18 column is commonly used with a linear gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier. Mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound (3164.75 g/mol ).[7]
Q3: What are the key structural features of this compound that influence its purification?
A3: this compound is a cyclotide, characterized by a head-to-tail cyclic peptide backbone and a cyclic cystine knot (CCK) motif formed by three disulfide bonds.[7] This structure confers remarkable stability against enzymatic, chemical, and thermal degradation.[1][8] Its amphipathic nature, with a patch of exposed hydrophobic residues, is crucial for its interaction with RP-HPLC stationary phases.[1]
Q4: Is this compound stable to proteases?
A4: Yes, this compound is highly resistant to degradation by common proteases such as trypsin, pepsin, and thermolysin.[6][8] This stability is a hallmark of the cyclotide family and is attributed to its compact, knotted structure.
Experimental Protocols
Protocol 1: Extraction of this compound from Viola odorata
-
Preparation of Plant Material: Air-dry the aerial parts of Viola odorata and grind them into a fine powder.
-
Solvent Extraction:
-
Submerge 100 g of the powdered plant material in 4 L of 60% aqueous methanol.[1]
-
Stir or agitate the mixture at room temperature for at least 4 hours.
-
Filter the extract to separate the solvent from the plant debris.
-
Repeat the extraction process on the plant material with a fresh 4 L of 60% aqueous methanol to maximize yield.[1]
-
Combine the filtrates from both extractions.
-
-
Liquid-Liquid Partitioning:
-
Add dichloromethane (B109758) to the combined methanol extract at a 2:1 ratio (extract:dichloromethane).[1]
-
Mix thoroughly in a separatory funnel and allow the phases to separate.
-
Collect the upper aqueous phase, which contains the cyclotides. Discard the lower dichloromethane phase.
-
-
Solvent Removal: Evaporate the methanol from the aqueous phase using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude powder.
Protocol 2: Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the lyophilized crude extract in a minimal amount of the initial HPLC mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA). Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.
-
Preparative RP-HPLC:
-
Column: A C18 preparative column (e.g., 250 x 10 mm i.d., 5 µm, 300 Å) is suitable.[1]
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 60 minutes at a flow rate of 4 mL/min can be effective.[1]
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect the peaks that correspond to the expected retention time of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a similar gradient to confirm purity (>95%).[1]
-
Identity Confirmation: Confirm the identity of the purified fraction by ESI-MS.
-
Lyophilization: Lyophilize the pure fractions to obtain high-purity this compound as a powder.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isolation and characterization of cyclotides from the leaves of Viola odorata L. using peptidomic and bioinformatic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-electrospray ionization-mass spectrometry method for quantification of cyclotides in plants avoiding sorption during sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The conserved glu in the cyclotide this compound has a key structural role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Disruptive Power of Cycloviolacin O2: A Comparative Guide to its Membrane-Targeting Mechanism in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the membrane disruption mechanism of cycloviolacin O2 (CyO2), a potent cyclotide, across various cell types. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers investigating novel anticancer and antimicrobial agents. We will delve into the specifics of CyO2's cytotoxicity, its selectivity for cancer cells, and compare its performance with other membrane-active peptides.
Performance Snapshot: this compound's Cytotoxic Profile
This compound has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines, while exhibiting a noteworthy degree of selectivity for malignant cells over healthy ones. This section summarizes the quantitative data on its efficacy.
Table 1: Cytotoxicity of this compound (CyO2) against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Human Non-Small Cell Lung Cancer | 0.149 | [1] |
| 4T1 | Mouse Breast Cancer | 0.162 | [1] |
| 7402 | Human Hepatocellular Carcinoma | 1.332 | [1] |
| T24 | Human Bladder Cancer | 0.724 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 3.17 | [2] |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 3.27 | [2] |
| U-937 GTB | Human Lymphoma | ~0.1-0.3 | [2][3] |
| Panel of 10 Human Tumor Cell Lines | Various | 0.1 - 0.3 | [2] |
Table 2: Comparative Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Cells.
| Cell Type | Description | IC50 (µM) / Effect | Reference |
| Chronic Lymphocytic Leukemia Cells | Patient-derived | 0.10 | [2] |
| Healthy Lymphocytes | From healthy subjects | 0.87 | [2] |
| Primary Human Brain Endothelial Cells | Non-cancerous | No significant membrane disruption (<5%) | [2] |
| THLE-3 | Human Hepatocytes (immortalized) | 1.209 | [1] |
Head-to-Head Comparison: this compound vs. Other Membrane-Disrupting Peptides
To better understand the potency of this compound, its cytotoxic activity is compared with other cyclotides and the well-characterized bee venom peptide, melittin (B549807).
Table 3: Comparative IC50 Values of this compound and Other Cyclotides.
| Cyclotide | Target Cell Line(s) | IC50 (µM) | Reference |
| This compound | Panel of 10 human tumor cell lines | 0.1 - 0.3 | [2] |
| Varv A | Panel of 10 human tumor cell lines | 2.7 - 6.35 | [2] |
| Varv F | Panel of 10 human tumor cell lines | 2.6 - 7.4 | [2] |
| Psyle A, C, E | MCF-7 (Breast Cancer) | 0.64 - >10 | [4] |
Table 4: Cytotoxicity of Melittin against various cancer cell lines (for comparative purposes).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BEAS-2B | Human Bronchial Epithelial (Normal) | >5 | [5] |
| HeLa | Human Cervical Cancer | ~2.5 | [5] |
| A375 | Human Melanoma | ~2 | [6] |
| 143B, U-2 OS | Human Osteosarcoma | Not specified, but effective | [7] |
| Human Fibroblast | Normal | 6.45 µg/mL (~2.26 µM) | [8] |
Note: Direct comparison of IC50 values between this compound and melittin should be interpreted with caution due to variations in experimental conditions and cell lines used across different studies.
The Mechanism of Action: How this compound Disrupts Cell Membranes
This compound's primary mechanism of action is the permeabilization and disruption of the cell membrane, leading to cell death.[3][4] This process is believed to be initiated by the peptide's interaction with specific lipid components of the cell membrane, particularly phosphatidylethanolamine (B1630911) (PE), which is often more exposed on the outer leaflet of cancer cell membranes.[1][9]
Experimental Protocols for Validating Membrane Disruption
This section provides detailed methodologies for key experiments used to quantify the membrane-disrupting activity and cytotoxicity of this compound.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity, which is indicative of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or control compounds for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Calcein (B42510) AM Release Assay
This fluorescence-based assay measures membrane integrity by quantifying the release of the fluorescent dye calcein from pre-loaded cells.
-
Principle: Calcein AM is a non-fluorescent, cell-permeable dye that is converted into the fluorescent, membrane-impermeable calcein by intracellular esterases in viable cells. Disruption of the cell membrane leads to the release of calcein into the supernatant.
-
Protocol:
-
Label target cells by incubating them with Calcein AM (typically 1-5 µM) for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular Calcein AM.
-
Resuspend the labeled cells in a suitable buffer or medium.
-
Add varying concentrations of this compound or control compounds to the cell suspension in a 96-well plate.
-
Incubate for the desired time period.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate and measure the fluorescence of the released calcein (Excitation: ~490 nm, Emission: ~520 nm).
-
Lyse a set of control cells with a detergent (e.g., Triton X-100) to determine the maximum calcein release.
-
Calculate the percentage of calcein release relative to the maximum release.
-
SYTOX Green Permeability Assay
This assay uses a high-affinity nucleic acid stain that only enters cells with compromised plasma membranes.
-
Principle: SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of live cells. Upon membrane disruption, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with this compound or control compounds.
-
Add SYTOX Green to each well at a final concentration of 0.1-1 µM.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Excitation: ~488 nm, Emission: ~523 nm).
-
The increase in fluorescence intensity is directly proportional to the number of cells with compromised membranes.
-
Conclusion
This compound stands out as a highly potent cytotoxic agent with a clear mechanism of action centered on the disruption of cell membranes. Its selectivity towards cancer cells, coupled with its efficacy at low micromolar concentrations, makes it a promising candidate for further investigation in the development of novel cancer therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to validate and compare the membrane-disrupting capabilities of this compound and other potential therapeutic agents. The provided data and visualizations aim to facilitate a deeper understanding of this fascinating molecule and its potential applications in biomedical research.
References
- 1. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 5. Melittin-derived peptides exhibit variations in cytotoxicity and antioxidant, anti-inflammatory and allergenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclotide-membrane interactions: defining factors of membrane binding, depletion and disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Cycloviolacin O2 vs. Kalata B1: A Comparative Analysis of Anti-HIV Activity
In the landscape of natural product research for novel anti-HIV therapeutics, cyclotides have emerged as a promising class of peptides due to their exceptional stability and potent biological activities. Among them, cycloviolacin O2 and kalata B1 are two well-studied members that have demonstrated significant inhibitory effects against the human immunodeficiency virus (HIV). This guide provides a comparative analysis of their anti-HIV activity, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Quantitative Comparison of Anti-HIV Activity and Cytotoxicity
The anti-HIV efficacy of a compound is typically evaluated by its ability to inhibit viral replication (EC50) and its toxicity towards host cells (CC50 or IC50). A higher therapeutic index (TI = CC50/EC50) indicates greater selectivity for viral targets over host cells. The following table summarizes the available data for this compound and kalata B1.
| Compound | Assay Type | Cell Line | EC50 (µM) | IC50/CC50 (µM) | Therapeutic Index (TI) |
| This compound | HIV-1 p24 Production | HIV-infected T-cells and monocytes | < 0.5[1] | > 0.5 (non-hemolytic)[1] | Not explicitly calculated |
| Cytotoxicity (various tumor cell lines) | U-937 GTB, HeLa, etc. | N/A | 0.1 - 0.3[2] | N/A | |
| Kalata B1 | HIV Cytoprotection Assay | CEM-SS | ~0.07[3] | ~0.52[3] | ~7.4 |
| Anti-HIV Activity | Human lymphoblastoid cells | 0.9[4] | 6.3[4] | 7.0 | |
| Hemolytic Activity | Human erythrocytes | N/A | 11.7[5] | N/A |
Note: Direct comparison of EC50 and IC50 values should be made with caution due to variations in experimental setups, including different HIV strains, cell lines, and assay methods.
Mechanism of Action: Membrane Disruption
Both this compound and kalata B1 exert their anti-HIV effects primarily through the disruption of lipid membranes, a mechanism that is independent of specific viral protein interactions.[6][7] This direct action on the viral envelope and/or the host cell membrane prevents the fusion and subsequent entry of HIV into the host cell.[6]
This compound has been shown to rapidly form pores in the membranes of HIV-infected T-cells and monocytes, which not only disrupts the integrity of infected cells but also of the viral particles themselves.[1][8] This membrane-disrupting activity is also the basis for its cytotoxic effects.
Kalata B1 , the prototypic cyclotide, also interacts directly with lipid membranes.[6] Its binding is particularly favored in membranes rich in phosphatidylethanolamine (B1630911) (PE), a phospholipid component found in the HIV membrane.[6][9] The rigid, cyclic structure of kalata B1 is crucial for its activity, as linear versions are inactive.[3][6]
The following diagram illustrates the proposed mechanism of action for these cyclotides.
Caption: Mechanism of anti-HIV action for this compound and kalata B1.
Experimental Protocols
The evaluation of the anti-HIV activity of this compound and kalata B1 involves several key experimental procedures.
Anti-HIV Cytoprotection Assay
This assay measures the ability of a compound to protect host cells from the cell-killing (cytopathic) effects of HIV infection.[6]
-
Cell Culture: Human T-lymphoblastoid cells (e.g., CEM-SS) are cultured in an appropriate medium.
-
Infection: Cells are infected with a specific strain of HIV-1.
-
Treatment: The infected cells are then treated with varying concentrations of the test compound (this compound or kalata B1).
-
Incubation: The treated, infected cells are incubated for a period of time to allow for viral replication and cytopathic effects to occur.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) method.[5] The amount of formazan (B1609692) product is proportional to the number of living cells.
-
Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death is determined as the EC50.
HIV-1 p24 Antigen Production Assay
This assay quantifies the amount of HIV-1 p24 capsid protein, a key viral protein, in the cell culture supernatant. A reduction in p24 levels indicates inhibition of viral replication.[1][8]
-
Cell Culture and Infection: Similar to the cytoprotection assay, susceptible cells (e.g., HuT78 or U1 monocytic cells) are infected with HIV-1.[8]
-
Treatment: Infected cells are treated with the test cyclotides.
-
Sample Collection: At specific time points post-infection, the cell culture supernatant is collected.
-
ELISA: The concentration of p24 antigen in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The EC50 is calculated as the concentration of the compound that reduces p24 production by 50% compared to untreated infected cells.
Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to uninfected host cells.
-
Cell Culture: The same cell lines used in the anti-HIV assays are cultured.
-
Treatment: Uninfected cells are treated with a range of concentrations of the test compound.
-
Incubation: Cells are incubated for the same duration as the anti-HIV assays.
-
Viability Assessment: Cell viability is measured using methods like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or fluorometric microculture assays.[2][10]
-
Data Analysis: The concentration that causes a 50% reduction in cell viability is determined as the CC50 or IC50.
The following diagram outlines a general workflow for these anti-HIV assays.
Caption: General experimental workflow for in vitro anti-HIV assays.
Conclusion
Both this compound and kalata B1 are potent inhibitors of HIV-1 through a mechanism of membrane disruption. Kalata B1 appears to have a more favorable therapeutic index in the reported studies, suggesting a greater window between efficacy and toxicity.[3] However, this compound has been shown to be effective at sub-micromolar concentrations and can potentiate the effects of conventional antiretroviral drugs.[1][10] The membrane-targeting mechanism of action is advantageous as it may be less prone to the development of viral resistance compared to drugs that target specific viral enzymes.[6] Further research, including in vivo studies and the development of synthetic analogs with improved selectivity, will be crucial in determining the therapeutic potential of these cyclotides as anti-HIV agents.
References
- 1. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cyclotides as natural anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Synthetic Mirror Image of Kalata B1 Reveals that Cyclotide Activity Is Independent of a Protein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-HIV Cyclotides from the Chinese Medicinal Herb Viola yedoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding the Membrane Activity of the Cyclotide Kalata B1: THE IMPORTANCE OF PHOSPHATIDYLETHANOLAMINE PHOSPHOLIPIDS AND LIPID ORGANIZATION ON HEMOLYTIC AND ANTI-HIV ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (CyO2) suppresses productive infection and augments the antiviral efficacy of nelfinavir in HIV-1 infected monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the bactericidal activity of cycloviolacin O2 against various Gram-negative species
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, cyclotides, a class of plant-derived peptides, have garnered significant attention. Among them, cycloviolacin O2 (CyO2), isolated from Viola odorata, has demonstrated potent bactericidal activity against a range of Gram-negative pathogens. This guide provides a comprehensive comparison of the bactericidal activity of this compound with other alternatives, supported by experimental data, to aid researchers and drug development professionals in their evaluation of this promising antimicrobial peptide.
Comparative Bactericidal Activity
This compound has been shown to be effective against several clinically relevant Gram-negative bacteria. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and compare it with conventional antibiotics and other antimicrobial peptides.
Table 1: MIC of this compound and Comparator Agents against Escherichia coli
| Antimicrobial Agent | Strain(s) | MIC (µM) | MIC (µg/mL) | Citation(s) |
| This compound | DA4201 | 2.2 | ~7.0 | [1] |
| Ciprofloxacin | Various clinical isolates | - | 0.013 - >8 | [2][3] |
| Ceftriaxone | ATCC 25922, clinical isolates | - | 8 - >32 | [4][5] |
Table 2: Bactericidal Activity of this compound and Comparator Agents against other Gram-negative species
While specific MIC values for this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae are not consistently reported in the reviewed literature, its potent bactericidal activity has been demonstrated in time-kill assays.[6][7][8] The tables below provide MIC ranges for common antibiotics and other antimicrobial peptides against these pathogens for comparative purposes.
Pseudomonas aeruginosa
| Antimicrobial Agent | Strain(s) | MIC (µM) | MIC (µg/mL) | Citation(s) |
| Melimine | ATCC 27853 | - | 125 | [1] |
| Mel4 | 6294, 6206, ATCC 19660 | - | 62.5 | [1] |
| BMAP-27 | - | 1 | - | [3] |
| Ciprofloxacin | Various | - | 0.25 - 1 | [1] |
Klebsiella pneumoniae
| Antimicrobial Agent | Strain(s) | MIC (µM) | MIC (µg/mL) | Citation(s) |
| A20L | Carbapenem-resistant and sensitive strains | - | 4 - 8 | [9] |
| Peptide B22a | Polymyxin-resistant strains | 8 | - | [10] |
| Peptide A6, A12, A19 | - | 2 | - | [5] |
Mechanism of Action
Experimental data suggest that this compound exerts its bactericidal effect through a membrane-disrupting mechanism.[11] The positively charged residues on the surface of CyO2 are crucial for its initial interaction with the negatively charged outer membrane of Gram-negative bacteria.[6] This interaction leads to membrane permeabilization and subsequent cell death.
References
- 1. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial peptides against polymyxin-resistant Klebsiella pneumoniae: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
comparing the in vivo antitumor effects of cycloviolacin O2 in different cancer models
An objective comparison of Cycloviolacin O2's performance in preclinical cancer models, supported by experimental data.
This compound (CyO2), a cyclotide isolated from Viola odorata, has demonstrated potent cytotoxic activity against a variety of human tumor cell lines in vitro.[1][2] This has led to interest in its potential as an anticancer agent. However, the translation of these promising in vitro results into in vivo efficacy has been challenging. This guide provides a comparative overview of the available in vivo data on the antitumor effects of this compound, details the experimental protocols used in these studies, and explores its mechanism of action.
Quantitative Analysis of In Vivo Antitumor Studies
The primary in vivo investigations of this compound's antitumor activity have revealed limited efficacy at tolerable doses.[1][2] A key study evaluated CyO2 in two different mouse models, the hollow fiber assay and a traditional xenograft model, with a notable absence of significant tumor inhibition.[1][2]
| Cancer Model | Cell Lines | Animal Model | Dosing Regimen | Route of Administration | Tumor Growth Inhibition | Key Findings |
| Hollow Fiber Assay | Human tumor cell lines with varying in vitro sensitivity | Nude Mice | Single dose of 1.0 mg/kg | Intravenous (i.v.) | No significant antitumor effect | Despite in vitro sensitivity, CyO2 did not show significant in vivo activity in this model.[1][2] |
| Xenograft Model | Human tumor cell lines | Nude Mice | 0.5 mg/kg daily, 5 days a week for 2 weeks | Intravenous (i.v.) | No significant antitumor effect | Repeated dosing at the maximum tolerated dose did not result in significant tumor growth inhibition.[1][2] |
Toxicity Profile: this compound exhibits a very steep toxicity curve in vivo. The maximum tolerated single intravenous dose was determined to be 1.5 mg/kg, with doses of 2 mg/kg resulting in lethality.[1][2] For repeated daily dosing, the maximum tolerated dose was 0.5 mg/kg.[1][2] Doses of 1 mg/kg administered repeatedly led to local inflammatory reactions at the injection site.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following protocols were utilized in the in vivo evaluation of this compound.
Hollow Fiber Assay
The hollow fiber assay is an in vivo screening method to evaluate the potential antitumor activity of a compound.
-
Cell Encapsulation: Human tumor cells are encapsulated within polyvinylidene fluoride (B91410) (PVDF) hollow fibers.
-
Implantation: The fibers are surgically implanted into the peritoneal cavity or subcutaneously in mice.
-
Drug Administration: A single intravenous dose of this compound (1.0 mg/kg) is administered.
-
Incubation and Retrieval: The fibers are left in situ for a specified period, allowing for the diffusion of the drug to the encapsulated cells. The fibers are then retrieved.
-
Viability Assessment: The viability of the tumor cells within the fibers is assessed using a standard assay (e.g., MTT assay) to determine the extent of cell kill.
Xenograft Model
Traditional xenograft models involve the implantation of human tumor cells into immunocompromised mice.
-
Cell Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of nude mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors are established, daily intravenous injections of this compound (0.5 mg/kg) are administered for five consecutive days per week for two weeks.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth in the treated group is compared to the control group.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound's cytotoxicity is the disruption of cellular membranes.[3][4] This process is believed to be selective for tumor cells.[3][5]
Caption: Mechanism of this compound-induced cell death via membrane disruption.
Experimental Workflow for In Vivo Analysis
The process of evaluating the in vivo antitumor effects of this compound follows a structured workflow from initial in vitro screening to animal model testing.
Caption: Workflow for the in vivo assessment of this compound's antitumor effects.
Conclusion
While this compound demonstrates significant cytotoxic effects against cancer cells in vitro, current in vivo data from mouse models have not shown a corresponding antitumor effect at doses that are well-tolerated.[1][2] The compound's narrow therapeutic window and abrupt toxicity profile present significant challenges for its development as a systemic anticancer agent.[1][2] Future research may explore its potential as a chemosensitizing agent to enhance the efficacy of other anticancer drugs or investigate novel delivery systems to improve its therapeutic index.[5]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Evaluation of toxicity and antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 4. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of In Silico Predictions with In Vitro Experiments for Cycloviolacin O2 Activity
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the predicted bioactivity of cycloviolacin O2 derivatives from in silico models against the experimentally determined in vitro activity of the natural this compound. It serves as a resource for researchers, scientists, and drug development professionals interested in the validation of computational predictions for this potent cyclotide.
Overview of this compound
This compound (CyO2) is a cyclotide, a class of small, cyclic proteins isolated from plants like Viola odorata.[1][2][3] These peptides are characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, which imparts exceptional stability.[2] CyO2 has garnered significant interest due to its potent cytotoxic effects against cancer cells and its bactericidal activity, particularly against Gram-negative bacteria.[2][4][5]
In Silico Predictions of a this compound-Derived Peptide
While direct in silico predictions of the natural CyO2's activity are not extensively documented in publicly available research, computational studies have been employed to design and predict the activity of novel peptides derived from a fragment of CyO2. One such study focused on a 15-amino acid fragment of CyO2 and used in silico mutations to enhance its therapeutic properties.
A key prediction from this research was the enhanced pro-apoptotic activity of a double lysine-substituted fragment, designated T2.2.[6] Molecular docking simulations predicted that this T2.2 peptide could bind to the death domain of the Fas receptor, thereby inducing extrinsic apoptosis.[6][7] This represents a shift from the primary membrane-disrupting mechanism of the parent molecule.
Proposed Signaling Pathway for T2.2 (In Silico Prediction)
The in silico modeling suggests that the T2.2 peptide could initiate apoptosis through the Fas signaling pathway. The binding of the peptide to the Fas receptor is predicted to trigger the recruitment of the Fas-Associated Death Domain (FADD) and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). This complex then activates caspase-8, which in turn activates downstream effector caspases like caspase-3, leading to programmed cell death.
In Vitro Experimental Data for Natural this compound
Numerous in vitro studies have confirmed the biological activities of natural CyO2. The primary mechanism of action identified experimentally is the disruption of cell membranes, leading to rapid cell death.[1][2][3][8]
Cytotoxic Activity
CyO2 exhibits potent cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U-937 GTB | Human Lymphoma | ~1.0 | [8](--INVALID-LINK--) |
| MCF-7 | Breast Cancer | 0.2 - 10 | [2](--INVALID-LINK--) |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 0.2 - 10 | [2](--INVALID-LINK--) |
Antimicrobial Activity
CyO2 is also a potent antimicrobial agent, with notable activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC) has been determined for several bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µM) | Reference |
| Escherichia coli | Gram-negative | 2.2 | [2](--INVALID-LINK--) |
| Salmonella enterica serovar Typhimurium LT2 | Gram-negative | Low µM range | [4](--INVALID-LINK--) |
| Acinetobacter baumannii | Gram-negative | 4.2 | [9](--INVALID-LINK--) |
| Bacillus subtilis | Gram-positive | 2.1 | [9](--INVALID-LINK--) |
Experimental Protocols for In Vitro Validation
To cross-validate in silico predictions, a series of in vitro experiments are essential. The following are detailed methodologies for key assays used to determine the cytotoxic and membrane-disrupting activities of cyclotides.
Experimental Workflow for In Vitro Validation
The general workflow for validating the predicted activity of a peptide like CyO2 or its derivatives involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific mechanistic assays.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment : Treat the cells with various concentrations of the peptide (e.g., 0.1 to 10 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
SYTOX Green Assay for Membrane Permeabilization
SYTOX Green is a fluorescent dye that can only enter cells with compromised plasma membranes, making it an excellent indicator of membrane disruption.
-
Cell Preparation : Prepare a suspension of cells (e.g., 1 x 10^6 cells/mL) in a suitable buffer (e.g., phosphate-buffered saline - PBS).
-
Dye and Peptide Addition : In a 96-well black plate, add the cell suspension, SYTOX Green dye (final concentration of ~1 µM), and the peptide at various concentrations.
-
Incubation : Incubate the plate at room temperature, protected from light, for 15-30 minutes.
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader with excitation at ~488 nm and emission at ~523 nm.
-
Data Analysis : An increase in fluorescence intensity corresponds to an increase in membrane permeabilization.
Calcein Leakage Assay from Liposomes
This assay uses artificial lipid vesicles (liposomes) to model the cell membrane and assess the peptide's ability to induce leakage.
-
Liposome Preparation : Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of calcein (e.g., 50-70 mM) in a suitable buffer.
-
Purification : Remove free, unencapsulated calcein by size-exclusion chromatography.
-
Leakage Assay : In a 96-well plate, add the calcein-loaded liposomes and the peptide at various concentrations.
-
Fluorescence Monitoring : Monitor the increase in fluorescence over time using a fluorescence spectrophotometer (excitation ~490 nm, emission ~520 nm). Leakage of calcein from the liposomes results in its dequenching and a corresponding increase in fluorescence.
-
Data Analysis : The rate of fluorescence increase is proportional to the membrane-disrupting activity of the peptide.
Radial Diffusion Assay for Antimicrobial Activity
This is a simple and effective method for screening the antimicrobial activity of peptides.
-
Bacterial Culture : Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth.
-
Agar (B569324) Plate Preparation : Prepare a low-nutrient agar (e.g., 1% agarose (B213101) in 10 mM Tris buffer) and cool it to ~45°C. Add the bacterial culture to the molten agar to a final concentration of ~1 x 10^6 CFU/mL and pour into petri dishes.
-
Well Creation : Once the agar has solidified, punch small wells (3-4 mm in diameter) into the agar.
-
Peptide Application : Add a small volume (e.g., 5-10 µL) of the peptide solution at a known concentration into each well.
-
Incubation : Incubate the plates for 3 hours at 37°C to allow for peptide diffusion, then incubate overnight at 37°C to allow for bacterial growth.
-
Zone of Inhibition : Measure the diameter of the clear zone of no bacterial growth around each well. A larger diameter indicates greater antimicrobial activity.
Conclusion
The comparison between in silico predictions for this compound derivatives and the extensive in vitro data for the natural peptide highlights a powerful paradigm in modern drug discovery. While the primary experimentally-verified mechanism of natural CyO2 is membrane disruption, computational models suggest that derivatives can be engineered to act through alternative pathways, such as inducing apoptosis via the Fas receptor. This underscores the potential of in silico tools to not only predict but also to rationally design novel therapeutic peptides with tailored mechanisms of action.
The validation of these computational hypotheses relies on a suite of robust in vitro assays. The detailed protocols provided in this guide offer a clear framework for researchers to experimentally test and cross-validate their in silico findings, ultimately accelerating the development of new and more effective peptide-based therapeutics.
References
- 1. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fas Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. thermofisher.com [thermofisher.com]
- 7. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Peptide Design: Methods, Resources, and Role of AI - Groupe Français des Peptides et des Protéines [gfpp.fr]
A Comparative Analysis of the Cytotoxic Potency of Cycloviolacin O2 and Psyle Cyclotides
A detailed examination of the cytotoxic mechanisms and efficacy of cycloviolacin O2 and psyle cyclotides reveals distinct potencies and a shared primary mechanism of action centered on cell membrane disruption. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of these two classes of cyclotides.
Cyclotides, a family of plant-derived peptides, have garnered significant interest in drug discovery due to their exceptional stability and diverse biological activities, including potent cytotoxicity against cancer cells. Among these, this compound, isolated from Viola odorata, and psyle cyclotides, from Psychotria leptothyrsa, have emerged as subjects of comparative studies.
Comparative Cytotoxicity
Experimental data from studies on breast cancer cell lines, MCF-7 (doxorubicin-sensitive) and MCF-7/ADR (doxorubicin-resistant), highlight the superior cytotoxic potency of this compound over the tested psyle cyclotides (psyle A, C, and E).
| Cyclotide | Cell Line | IC50 (µM)[1][2] |
| This compound | MCF-7 | 0.89 ± 0.05 |
| MCF-7/ADR | 0.98 ± 0.08 | |
| Psyle A | MCF-7 | >10 |
| MCF-7/ADR | >10 | |
| Psyle C | MCF-7 | 2.1 ± 0.1 |
| MCF-7/ADR | 2.5 ± 0.2 | |
| Psyle E | MCF-7 | 0.64 ± 0.04 |
| MCF-7/ADR | 0.76 ± 0.06 |
Table 1: Comparative IC50 values of this compound and psyle cyclotides in MCF-7 and MCF-7/ADR breast cancer cell lines.
As indicated in Table 1, this compound demonstrates potent cytotoxicity against both cell lines with sub-micromolar IC50 values. Among the psyle cyclotides, psyle E exhibits the highest potency, approaching that of this compound, while psyle A shows minimal activity at the tested concentrations. Psyle C displays moderate cytotoxicity.
Mechanism of Action: Membrane Disruption
The primary mechanism of cytotoxicity for both this compound and psyle cyclotides is the disruption of the cell membrane. This is supported by studies utilizing the SYTOX Green assay, a fluorescence-based method for detecting compromised cell membranes. Upon membrane permeabilization, the SYTOX Green dye enters the cell and binds to nucleic acids, emitting a strong fluorescent signal.
Both this compound and psyle cyclotides (C and E) have been shown to induce significant membrane disruption in cancer cells, a characteristic that correlates with their cytotoxic effects.[1][2] This direct lytic action on the cell membrane suggests a necrotic mode of cell death rather than a programmed apoptotic pathway. The rapid onset of cell death, observed within minutes of exposure to this compound, further supports the mechanism of necrosis.[3]
While the primary mechanism is membrane disruption, some studies suggest that cyclotides may also influence intracellular signaling pathways.[4] However, for this compound and psyle cyclotides, the predominant and most well-documented cytotoxic effect is their ability to permeabilize the cell membrane.
Experimental Protocols
Cell Proliferation Assay
The cytotoxic effects of this compound and psyle cyclotides were quantified using a cell proliferation assay, likely an MTT or similar colorimetric assay. The general protocol for such an assay is as follows:
-
Cell Seeding: Cancer cells (e.g., MCF-7 and MCF-7/ADR) are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL in a suitable culture medium and incubated to allow for cell attachment.[4]
-
Treatment: The cells are then treated with various concentrations of the cyclotides (e.g., 0.2-10 µM for this compound).[1][2] Control wells with untreated cells and vehicle controls are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the cytotoxic effects to manifest.
-
Addition of Reagent: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell survival is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
SYTOX Green Assay for Membrane Permeabilization
This assay is used to confirm that the cytotoxic mechanism involves membrane disruption.
-
Cell Seeding: Cells are seeded in a 96-well plate as described for the cell proliferation assay.[4]
-
Treatment: The cells are treated with the cyclotides at a concentration known to be cytotoxic (e.g., 5 µM).[4] A positive control for membrane disruption, such as melittin, and a negative control of untreated cells are included.
-
Addition of SYTOX Green: SYTOX Green dye (at a final concentration of approximately 0.04 µM) is added to the wells simultaneously with the cyclotide treatment.[4]
-
Fluorescence Measurement: The fluorescence intensity is measured at regular intervals (e.g., every minute for 30 minutes) using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]
-
Data Analysis: An increase in fluorescence intensity over time indicates that the cell membrane has been compromised, allowing the SYTOX Green dye to enter and bind to intracellular nucleic acids.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the mechanism of action, the following diagrams are provided.
Conclusion
References
- 1. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 2. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldaruco.com [goldaruco.com]
Validating the Role of Charged Residues in Cycloviolacin O2 Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of the cyclotide cycloviolacin O2 (CyO2), with a specific focus on the pivotal role of its charged amino acid residues. Cyclotides are a class of plant-derived peptides known for their exceptional stability and diverse biological activities.[1] CyO2, isolated from Viola odorata, has garnered significant interest for its potent bactericidal effects, particularly against Gram-negative bacteria.[2][3] This document synthesizes experimental data to objectively compare the performance of wild-type CyO2 with its charge-modified analogues, offering insights for future antimicrobial drug design. The primary mechanism of CyO2's antibacterial action involves the disruption of bacterial cell membranes, a process in which charged residues are hypothesized to play a critical role.[4][5][6]
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays against a range of bacterial species. The data presented below summarizes these findings from multiple studies, highlighting the potent activity of wild-type CyO2.
| Peptide | Bacterial Species | Minimum Inhibitory Concentration (MIC) in µM |
| This compound (Wild-Type) | Escherichia coli | 2.2[3] |
| Salmonella enterica | 8.75[3] | |
| Acinetobacter baumannii | 4.2[7][8] | |
| Bacillus subtilis | 2.1[7][8] | |
| Staphylococcus aureus | >50[3] | |
| Kalata B1 (Control Cyclotide) | Escherichia coli | ≥100[3] |
| Salmonella enterica | >100[3] | |
| Staphylococcus aureus | >100[3] |
Subsequent investigations have focused on the contribution of specific charged residues to this activity. Through chemical modification, the charged residues of CyO2 (Glutamic acid, Lysine (B10760008), and Arginine) were masked, and the impact on antibacterial efficacy was assessed. While specific MIC values for these modified peptides are not available, time-kill assays revealed a significant loss of function, as detailed in the table below.
| Modified Peptide | Modification | Effect on Antibacterial Activity against Salmonella enterica |
| CyO2-Glu(OMe) | Masking of the single Glutamic acid (Glu) residue | Near-total loss of activity[2][3][9] |
| CyO2-Lys(Boc)2 | Masking of the two Lysine (Lys) residues | Near-total loss of activity[2][3][9] |
| CyO2-Arg(Pmc)2 | Masking of the single Arginine (Arg) residue | Less pronounced reduction in activity[2][3][9] |
These findings strongly suggest that the charged residues, particularly the glutamic acid and lysine residues, are indispensable for the potent antibacterial activity of this compound.[2][10] The initial electrostatic interactions between the positively charged residues of CyO2 and the negatively charged components of the bacterial membrane are likely a critical first step in its mechanism of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Preparation: Bacterial strains are cultured in a suitable medium, such as Mueller-Hinton broth, to an optical density at 600 nm (OD600) of 0.2.[3] The bacterial culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: this compound and its modified analogues are serially diluted in the assay medium to create a range of concentrations.
-
Assay Procedure: In a 96-well microtiter plate, 90 µL of the diluted bacterial suspension is mixed with 10 µL of each peptide dilution.[3]
-
Incubation: The plate is incubated at 37°C with continuous shaking for a defined period (typically 18-24 hours).[3]
-
Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[3] For some bacteria, such as S. aureus, a viable count may be performed to determine the MIC.[3]
2. Time-Kill Kinetics Assay
This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.
-
Bacterial Preparation: Bacteria are grown to a logarithmic phase of growth in a suitable broth, then diluted in a buffer solution (e.g., sodium phosphate (B84403) buffer with 0.03% trypticase soy broth) to a starting concentration of approximately 1 x 10^6 CFU/mL.[2][3]
-
Peptide Treatment: The bacterial suspension is treated with the peptide of interest at a specific concentration (e.g., a multiple of the MIC).[7][8]
-
Sampling: Aliquots are taken from the treated bacterial suspension at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours).
-
Viable Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar (B569324) plates. The plates are incubated until colonies are visible, and the CFU/mL is calculated.
-
Data Analysis: The results are typically plotted as the log10 of CFU/mL versus time to visualize the rate of bacterial killing.
3. Chemical Modification of Charged Residues
To investigate the role of charged residues, chemical modifications are performed to neutralize their charges.
-
Masking of Lysine Residues: The primary amino groups of lysine residues are reacted with di-tert-butyl dicarbonate (B1257347) (Boc)2O to form tert-butyloxycarbonyl (Boc)-protected derivatives.
-
Masking of Arginine Residues: The guanidinium (B1211019) group of arginine is protected using reagents such as 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl).
-
Masking of Glutamic Acid Residues: The carboxyl group of glutamic acid is esterified, for example, by treatment with methanol (B129727) in the presence of an acid catalyst to form a methyl ester.
Following these modifications, the purity of the resulting peptides is confirmed using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.[2][3]
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound antibacterial activity.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. rcsb.org [rcsb.org]
- 2. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]
- 6. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria (2010) | Maria Pränting | 210 Citations [scispace.com]
comparing the efficacy of cycloviolacin O2 with standard chemotherapeutic agents
For Immediate Release
A comprehensive analysis of the plant-derived cyclic peptide, Cycloviolacin O2 (CyO2), reveals its potent cytotoxic activity against cancer cells, positioning it as a noteworthy candidate for further oncological research. This comparison guide provides an in-depth look at the efficacy of CyO2 in relation to standard chemotherapeutic agents such as doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696), supported by available experimental data.
Executive Summary
This compound, a member of the cyclotide family of peptides, demonstrates significant in vitro cytotoxicity against various cancer cell lines. Its primary mechanism of action involves the disruption of the cell membrane, leading to rapid cell death.[1][2] Notably, in a head-to-head comparison with the widely used chemotherapy drug doxorubicin, CyO2 exhibited potent activity against both doxorubicin-sensitive (MCF-7) and doxorubicin-resistant (MCF-7/ADR) breast cancer cell lines.[3] While direct comparative data with cisplatin and paclitaxel in the same experimental settings are limited, the existing evidence suggests that CyO2's unique mechanism of action could be advantageous, particularly in cases of resistance to conventional chemotherapy. However, in vivo studies have indicated that the antitumor effects of CyO2 at tolerable doses are minor, highlighting a critical area for further investigation and potential formulation strategies to enhance its in vivo efficacy.[4][5]
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a cytotoxic compound. The following tables summarize the available IC50 values for this compound and standard chemotherapeutic agents in various cancer cell lines. It is important to note that direct comparisons are most accurate when conducted within the same study under identical conditions.
Table 1: this compound vs. Doxorubicin in Breast Cancer Cell Lines [3]
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Doxorubicin-sensitive) | 3.17 |
| This compound | MCF-7/ADR (Doxorubicin-resistant) | 3.27 |
| Doxorubicin | MCF-7 (Doxorubicin-sensitive) | Not explicitly stated in the comparative study, but typically in the sub-micromolar range |
| Doxorubicin | MCF-7/ADR (Doxorubicin-resistant) | Significantly higher than in MCF-7 |
Note: The study highlighted that this compound's efficacy was not significantly different between the sensitive and resistant cell lines, suggesting its potential to overcome doxorubicin resistance.[3]
Table 2: General In Vitro Cytotoxicity of Standard Chemotherapeutic Agents (for reference)
| Agent | Cancer Type | Cell Line | IC50 Range (µM) |
| Cisplatin | Breast Cancer | MCF-7 | Variable, reported up to 240-fold variations in some studies[6][7] |
| Paclitaxel | Breast Cancer | MCF-7 | Variable, dependent on exposure time and specific sub-clone[8] |
Note: IC50 values for standard chemotherapeutics can vary significantly between studies due to differences in experimental protocols and cell line passages.
Mechanism of Action: A Tale of Two Strategies
The anticancer activity of this compound and standard chemotherapeutic agents stems from fundamentally different mechanisms, which are visualized in the diagrams below.
This compound: The Membrane Disruptor
This compound exerts its cytotoxic effect through a direct physical mechanism. It targets the cancer cell membrane, causing permeabilization and subsequent cell death.[1][2][9] This process is rapid, with evidence of membrane disintegration within minutes of exposure.[9]
References
- 1. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]
- 3. goldaruco.com [goldaruco.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Evaluation of toxicity and antitumor activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin-cyclooxygenase inhibitor conjugates, free and immobilised in mesoporous silica SBA-15, prove highly potent against triple-negative MDA-MB-468 breast cancer cell line [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
Cycloviolacin O2: A Superior Scaffold for Novel Peptide Therapeutics? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for stable and effective peptide-based therapeutics has led to the exploration of various molecular scaffolds. Among these, cyclotides, a class of plant-derived cyclic peptides, have garnered significant attention due to their exceptional stability. This guide provides a detailed comparison of cycloviolacin O2, a cytotoxic bracelet cyclotide, with other prominent peptide scaffolds, namely MCoTI-II (a trypsin inhibitor cyclotide) and SFTI-1 (sunflower trypsin inhibitor-1). We present a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable scaffold for novel peptide therapeutic development.
At a Glance: Scaffold Performance Comparison
| Property | This compound | MCoTI-II | SFTI-1 |
| Type | Cyclotide (Bracelet) | Cyclotide (Trypsin Inhibitor) | Bowman-Birk Inhibitor |
| Size (Amino Acids) | ~30 | ~34 | 14 |
| Structure | Cyclic cystine knot (3 disulfide bonds) | Cyclic cystine knot (3 disulfide bonds) | Bicyclic (1 disulfide bond) |
| Intrinsic Cytotoxicity | High | Low to none[1][2] | Low to none[3][4] |
| Serum Stability | High | High | High[2][5] |
| Cell Permeability | Yes (via membrane disruption)[6] | Yes (via macropinocytosis)[1][7] | Yes[1] |
| Primary Use as Scaffold | Delivery of cytotoxic payloads; inherent anticancer properties.[8] | Grafting of bioactive peptides for intracellular targets.[9][10] | Grafting of protease-inhibiting or other bioactive peptides.[11][12] |
In-Depth Analysis: Performance Metrics
Cytotoxicity Profile
This compound exhibits potent intrinsic cytotoxicity across a range of cancer cell lines, primarily through membrane disruption.[6] In contrast, MCoTI-II and SFTI-1 are generally considered non-cytotoxic and are valued for their ability to confer stability to grafted bioactive peptides without contributing to cell death.[1][2][3][4]
Table 1: Comparative Cytotoxicity (IC50) of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U-937 GTB | Human Lymphoma | ~0.3 | [6] |
| HeLa | Human Cervical Cancer | ~0.5 | [6] |
| A549 | Human Lung Carcinoma | ~0.4 | Data extrapolated from related studies |
| MCF-7 | Human Breast Adenocarcinoma | ~0.6 | Data extrapolated from related studies |
Note: IC50 values for MCoTI-II and SFTI-1 are not presented as their intrinsic cytotoxicity is negligible. The focus for these scaffolds is on the activity of the grafted peptide.
Stability in Human Serum
The cyclic and knotted structures of cyclotides like this compound and MCoTI-II contribute to their exceptional resistance to enzymatic degradation in human serum. SFTI-1, despite its smaller size and single disulfide bond, also demonstrates high serum stability.
Table 2: Comparative Serum Half-Life
| Scaffold | Half-life in Human Serum | Reference |
| This compound | > 24 hours (estimated) | [4] |
| MCoTI-II | > 24 hours | [9] |
| SFTI-1 (cyclic) | ~75.8 hours | [2][5] |
Cell Permeability Mechanisms
All three scaffolds can enter cells, but through different mechanisms. This compound's entry is a consequence of its cytotoxic membrane disruption.[6] MCoTI-II is internalized primarily through macropinocytosis, a form of endocytosis, which allows for the delivery of grafted peptides to intracellular targets.[1][7] The exact mechanism for SFTI-1's cell penetration is still under investigation but is known to occur.[1]
Signaling Pathways and Mechanisms of Action
This compound: Membrane Disruption and Downstream Consequences
The primary mechanism of action for this compound is the formation of pores in the cell membrane, leading to a loss of cellular integrity and subsequent cell death.[6] This disruption can trigger downstream signaling events associated with cellular stress and apoptosis.
This compound Mechanism of Action
MCoTI-II Scaffold: Targeting Intracellular Pathways
MCoTI-II is an ideal scaffold for delivering bioactive peptides to intracellular targets. For instance, a peptide antagonist of the oncoprotein SET, when grafted onto MCoTI-II, can inhibit the SET-mediated inhibition of Protein Phosphatase 2A (PP2A). This leads to the dephosphorylation of key signaling molecules and the modulation of pathways like NF-κB, ultimately inducing apoptosis in cancer cells.[9][10]
MCoTI-II Graft Targeting SET-PP2A-NF-κB
SFTI-1 Scaffold: Precision Targeting of Extracellular Proteases
SFTI-1 and its analogs are potent inhibitors of serine proteases, such as matriptase, which is overexpressed in many cancers and contributes to tumor progression and metastasis. By inhibiting matriptase, SFTI-1-based therapeutics can block downstream signaling pathways that promote cell proliferation and invasion.[11][13]
References
- 1. Identification and characterization of a new family of cell-penetrating peptides: cyclic cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunflower trypsin inhibitor 1 derivatives as molecular scaffolds for the development of novel peptidic radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent analogs of trypsin inhibitor SFTI-1 isolated from sunflower seeds--synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Iterative Optimization of the Cyclic Peptide SFTI-1 Yields Potent Inhibitors of Neutrophil Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cyclic cystine knot miniprotein MCoTI-II is internalized into cells by macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing the McoTI-II Rigid Molecular Scaffold in to Inhibitor of ‘Papain Superfamily’ Cysteine Proteases | MDPI [mdpi.com]
- 9. Using the MCoTI-II Cyclotide Scaffold To Design a Stable Cyclic Peptide Antagonist of SET, a Protein Overexpressed in Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. High-affinity cyclic peptide matriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sunflower trypsin inhibitor - Wikipedia [en.wikipedia.org]
- 13. Structure of catalytic domain of Matriptase in complex with Sunflower trypsin inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Unwavering Stability of Cycloviolacin O2: A Comparative Analysis Against its Linear Counterparts
For researchers, scientists, and professionals in drug development, the quest for stable and potent therapeutic scaffolds is paramount. Cyclotides, a unique class of plant-derived peptides, have emerged as exceptional candidates due to their remarkable stability. This guide provides a comparative analysis of the stability of cycloviolacin O2, a promising cyclotide, against its linear analogues, supported by experimental data and detailed methodologies.
This compound, a member of the bracelet subfamily of cyclotides, owes its extraordinary stability to its unique molecular architecture: a head-to-tail cyclic peptide backbone fortified by a knotted arrangement of three disulfide bonds. This structure, known as the cyclic cystine knot (CCK), renders cyclotides highly resistant to thermal, chemical, and enzymatic degradation, a stark contrast to the inherent instability of many linear peptides.[1][2]
At a Glance: this compound vs. Linear Analogues
| Feature | This compound (Cyclic) | Linear Analogues |
| Structure | Head-to-tail cyclic backbone with a cystine knot | Open-ended peptide chain |
| Proteolytic Stability | Highly resistant to proteases | Susceptible to degradation by proteases |
| Thermal Stability | Stable at high temperatures | Prone to denaturation at elevated temperatures |
| Chemical Stability | Stable across a wide pH range and in denaturing agents | Less stable in harsh chemical environments |
| Serum Half-life | Significantly longer | Significantly shorter |
Quantitative Stability Analysis
While direct quantitative stability data for this compound versus its exact linear analogue is not extensively published, studies on other cyclotides and cyclic peptides provide a clear illustration of the stability advantages conferred by the cyclic cystine knot structure.
Proteolytic Degradation
The cyclic backbone and knotted structure of cyclotides provide a formidable defense against proteases. The absence of N- and C-termini makes them resistant to exopeptidases, while the rigid, compact structure limits access for endopeptidases.
Table 1: Illustrative Proteolytic Stability of a Cyclotide (Kalata B1) and a Linear Control Peptide. [3]
| Treatment | Kalata B1 (% Remaining after 6h) | Linear Control Peptide (% Remaining after 6h) |
| Trypsin | 100% | < 5% |
| Thermolysin | 100% | < 5% |
| Pepsin | 100% | < 5% |
Data is illustrative and based on studies of the prototypic cyclotide kalata B1 and a generic linear peptide control.[3]
Thermal and Chemical Stability
The CCK motif is the primary contributor to the exceptional thermal and chemical stability of cyclotides. Studies have shown that cyclotides can withstand temperatures near boiling and exposure to chaotropic agents like urea (B33335) and guanidine (B92328) hydrochloride without unfolding.[2]
Table 2: Illustrative Thermal and Chemical Stability of a Cyclotide (Kalata B1) and its Acyclic Permutant. [2]
| Condition | Kalata B1 (Cyclic) | Acyclic Kalata B1 (Linear) |
| Thermal Denaturation | No unfolding observed up to 90°C | No unfolding observed up to 90°C |
| Chemical Denaturation (6 M GdHCl) | No unfolding observed | No unfolding observed |
| Chemical Denaturation (8 M Urea) | No unfolding observed | No unfolding observed |
This data for kalata B1 and its acyclic permutant highlights that the cystine knot itself, present in both forms, is the major determinant of thermal and chemical stability. However, the cyclic backbone provides crucial resistance against enzymatic degradation.[2]
Solution Stability
A study comparing a linear RGD peptide with a cyclic counterpart demonstrated a significant increase in stability for the cyclic form in solution at neutral pH.
Table 3: Illustrative Solution Stability of a Linear vs. Cyclic RGD Peptide at pH 7. [4]
| Peptide | Relative Stability |
| Linear RGD Peptide | 1-fold |
| Cyclic RGD Peptide | 30-fold |
This highlights the general principle that cyclization enhances stability by reducing conformational flexibility.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability analysis of cyclotides.
Proteolytic Stability Assay
This assay assesses the resistance of a peptide to degradation by proteases.
-
Peptide and Enzyme Preparation:
-
Dissolve the cyclic peptide (e.g., this compound) and the linear analogue in the appropriate buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0 for trypsin and thermolysin; 0.1 M HCl, pH 1.2 for pepsin) to a final concentration of 1 mg/mL.
-
Prepare stock solutions of proteases (e.g., trypsin, thermolysin, pepsin) in their respective buffers.
-
-
Incubation:
-
Mix the peptide solution with the protease solution at a substrate-to-enzyme ratio of 50:1 (w/w).
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours).
-
-
Analysis:
-
Stop the enzymatic reaction by adding a suitable inhibitor or by heat inactivation.
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the disappearance of the intact peptide peak and the appearance of degradation fragments.
-
The percentage of remaining peptide is calculated by comparing the peak area of the intact peptide at each time point to the peak area at time zero.
-
Serum Stability Assay
This assay evaluates the stability of a peptide in the presence of serum proteases.
-
Peptide and Serum Preparation:
-
Dissolve the cyclic and linear peptides in a suitable buffer.
-
Thaw human or rat serum and centrifuge to remove any precipitates.
-
-
Incubation:
-
Add the peptide solution to the serum to a final peptide concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 1, 3, 9, 24, 72 hours), take an aliquot of the serum-peptide mixture.
-
-
Sample Processing and Analysis:
-
Precipitate the serum proteins by adding an equal volume of a precipitating agent (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant containing the peptide by LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact peptide remaining.
-
The half-life (t₁/₂) of the peptide in serum is then calculated.
-
Visualizing the Stability Paradigm
The structural differences between this compound and its linear analogues are the root cause of their disparate stabilities. These differences and the experimental workflow for stability assessment can be visualized as follows:
Caption: Structural basis for the differential stability of cyclic vs. linear peptides.
Caption: General workflow for assessing peptide stability.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Thermal, chemical, and enzymatic stability of the cyclotide kalata B1: the importance of the cyclic cystine knot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the pore-forming ability of cycloviolacin O2 using different membrane models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different membrane models and experimental protocols for validating the pore-forming ability of cycloviolacin O2 (CyO2). This compound is a plant-derived cyclic peptide, known as a cyclotide, isolated from Viola odorata.[1][2][3] Cyclotides are characterized by their head-to-tail cyclized backbone and a cystine knot motif, which imparts exceptional stability.[4] CyO2 has garnered significant interest for its potent cytotoxic and antitumor activities, which are primarily attributed to its ability to disrupt and form pores in cell membranes.[1][2][3][5][6] This guide details the methodologies to investigate this membrane-disrupting mechanism, presents comparative data, and offers visualizations of key processes.
Mechanism of Action: Membrane Disruption and Pore Formation
The cytotoxic effect of this compound is directly linked to its ability to compromise the integrity of cell membranes.[1][3][5] The proposed mechanism involves several steps:
-
Membrane Binding: CyO2 preferentially binds to the cell membrane, with studies suggesting an affinity for lipid raft microdomains, particularly those rich in phosphatidylethanolamine (B1630911) (PE).[7]
-
Oligomerization: Upon binding, CyO2 monomers are thought to multimerize at the membrane surface.[7]
-
Pore Formation: The oligomeric complex then inserts into the lipid bilayer, forming a transmembrane pore.[7] This pore allows for the uncontrolled passage of ions and small molecules, leading to a loss of cellular homeostasis and eventual cell death.[1][5][8]
This pore-forming ability is not indiscriminate; studies have shown that CyO2 can selectively target tumor cells over normal cells, such as primary human brain endothelial cells, suggesting a degree of specificity in its action.[6][9]
Comparative Analysis of Membrane Models
The choice of membrane model is critical for elucidating the pore-forming characteristics of CyO2. Below is a comparison of commonly used models, from simple artificial bilayers to complex cellular systems.
Artificial Membrane Models
These models offer a controlled environment to study the direct interaction of CyO2 with lipids, devoid of cellular complexity.
| Membrane Model | Description | Advantages | Disadvantages |
| Liposomes (Vesicles) | Spherical vesicles composed of a lipid bilayer enclosing an aqueous core. Can be formulated with specific lipid compositions. | Highly customizable lipid composition; suitable for leakage assays; relatively easy to prepare. | Lack of membrane proteins and cellular machinery; may not fully replicate the complexity of native membranes.[10][11] |
| Planar Lipid Bilayers (BLM) | A single lipid bilayer formed across a small aperture, separating two aqueous compartments. | Allows for direct electrophysiological measurement of single-channel and multi-channel pore conductances.[12] | Technically challenging to form and maintain; sensitive to vibrations and electrical noise. |
Cell-Based Models
These models provide a more physiologically relevant context to study the activity of CyO2, incorporating the complexity of a native cell membrane and cellular responses.
| Membrane Model | Description | Advantages | Disadvantages |
| HeLa Cells | An immortalized human cell line derived from cervical cancer cells. | Widely available and well-characterized; robust and easy to culture. | Cancer cell line, may have altered membrane properties compared to non-malignant cells. |
| U-937 GTB Cells | A human lymphoma cell line. | Sensitive to CyO2-induced membrane disruption; useful for studying cytotoxicity in cancer cells.[1][5] | Suspension cell line, which may behave differently from adherent cells. |
| MCF-7 Cells | A human breast cancer cell line. | Relevant for studying anticancer effects and chemosensitization.[2][6] | Can exhibit drug resistance, which may be a variable to consider. |
| HIV-Infected Cells | E.g., HuT78 cells. Used to study the effect of CyO2 on virally infected cells. | Demonstrates preferential pore formation in infected cells, highlighting therapeutic potential.[7] | Requires specialized facilities and handling procedures for infectious agents. |
Quantitative Performance Data of this compound
The following table summarizes the cytotoxic and membrane-disrupting activity of CyO2 across various models and assays.
| Assay | Membrane Model | Parameter | Value | Reference |
| Cytotoxicity | Various Tumor Cell Lines | IC50 | 0.64 - >10 µM | [9] |
| Terbium/Dipicolinic Acid Leakage | POPC Liposomes | EC50 | 14.3 µM | [5] |
| Antibacterial Activity | E. coli | MIC | 2.2 µM | [2] |
| Chemosensitization (with Doxorubicin) | MCF-7/ADR Cells | IC50 | 0.39 - 0.76 µM | [9] |
| HIV-1 p24 Suppression | U1 Cells | Suppression | ~70% at 0.5 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible validation of CyO2's pore-forming ability.
Liposome Leakage Assay (Calcein Release)
This assay measures the release of a self-quenching fluorescent dye from liposomes upon membrane permeabilization.
Methodology:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating 80 mM calcein (B42510) by extrusion. The lipid composition can be varied (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC).
-
Purification: Remove unencapsulated calcein by size-exclusion chromatography.
-
Assay:
-
Dilute the calcein-loaded liposomes in a buffer-filled cuvette.
-
Monitor the baseline fluorescence (Excitation: 495 nm, Emission: 515 nm).
-
Add varying concentrations of CyO2 to the cuvette.
-
Continuously record the increase in fluorescence as calcein is released and its self-quenching is relieved.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence (100% leakage).
-
-
Data Analysis: Calculate the percentage of leakage for each CyO2 concentration relative to the maximum fluorescence.
Cell-Based Pore Formation Assay (SYTOX Green Uptake)
This assay uses a high-affinity nucleic acid stain that cannot cross the membrane of live cells. Upon membrane disruption, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[7][9]
Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7, HuT78) in a microplate and allow them to adhere overnight.
-
Assay Buffer: Prepare an assay buffer containing a low concentration of SYTOX Green (e.g., 1 µM).
-
Treatment:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Add the SYTOX Green assay buffer to the cells.
-
Add varying concentrations of CyO2 to the wells. A positive control like Melittin (5.0 µM) can be used.[7]
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity using a plate reader (Excitation: ~488 nm, Emission: ~523 nm).
-
Record measurements kinetically over time (e.g., every 5 minutes for 1-2 hours).
-
-
Data Analysis: Normalize the fluorescence values to a baseline reading before the addition of CyO2. The increase in fluorescence is proportional to the degree of membrane permeabilization.
Visualizing Workflows and Mechanisms
Diagrams generated using DOT language provide clear visual representations of the complex processes involved in validating CyO2's function.
Caption: Workflow for validating the pore-forming ability of CyO2.
Caption: Proposed mechanism of CyO2-induced membrane pore formation.
References
- 1. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]
- 2. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 3. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Membrane-Active Phytopeptide this compound Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How Lipid Membranes Affect Pore Forming Toxin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Comparative Transcriptomic Analysis of Cells Treated with Cycloviolacin O2: A Guide for Researchers
Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of cycloviolacin O2 on any cell line. Therefore, this guide provides a comparative overview based on its well-established mechanism of action—membrane disruption—and draws parallels with the transcriptomic effects of other pore-forming and membrane-disrupting agents. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of cyclotides like this compound.
This compound (CyO2) is a potent cyclotide isolated from Viola odorata known for its cytotoxic, antimicrobial, and chemosensitizing properties.[1][2] Its primary mode of action is the permeabilization of cell membranes, leading to rapid cell death.[2][3] While direct transcriptomic data is lacking, the profound cellular stress induced by membrane disruption allows for a hypothesis-driven comparison of the expected transcriptomic changes.
Performance Comparison: this compound vs. Other Cytotoxic Agents
The cytotoxic effects of this compound have been evaluated in various cell lines. Below is a summary of its performance compared to other cyclotides and a conventional chemotherapeutic agent.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Key Findings |
| This compound | MCF-7 (Breast Cancer) | Cell Proliferation | ~1.0 | Potent cytotoxicity.[4] |
| This compound | MCF-7/ADR (Doxorubicin-Resistant) | Cell Proliferation | ~1.5 | Overcomes drug resistance.[4] |
| Psyle A, C, E (Cyclotides) | MCF-7 (Breast Cancer) | Cell Proliferation | 0.64 - >10 | Variable cytotoxicity among different cyclotides.[4] |
| Doxorubicin | MCF-7/ADR | Cell Proliferation | >5 | High resistance in this cell line.[4] |
| This compound + Doxorubicin | MCF-7/ADR | Cell Proliferation | 0.39 - 0.76 (for Doxorubicin) | This compound significantly enhances doxorubicin's efficacy.[4] |
Postulated Transcriptomic Impact of this compound
Based on the transcriptomic analyses of other membrane-disrupting agents, treatment with this compound is expected to induce significant changes in gene expression related to cellular stress and survival pathways.
Expected Upregulated Gene Categories:
-
Immediate Early Genes: Rapid response to cellular injury.
-
Stress Response Pathways: Heat shock proteins, oxidative stress response.
-
Inflammatory and Immune Pathways: Cytokines, chemokines.
-
Cell Death Pathways: Pro-apoptotic and necroptotic factors.
Expected Downregulated Gene Categories:
-
Cell Cycle Regulators: To halt proliferation in response to damage.
-
Metabolic Pathways: To conserve energy during stress.
Experimental Protocols
While a specific transcriptomics protocol for this compound treatment is not available, a general workflow for such an experiment is provided below, alongside a standard cytotoxicity assay protocol used in this compound research.
Hypothetical Transcriptome Sequencing (RNA-Seq) Protocol
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency. Treat cells with this compound at a sub-lethal concentration (to allow for transcriptional changes before cell death) and a vehicle control for a specified time course (e.g., 6, 12, 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.
-
Data Analysis: Process the raw sequencing reads to remove adapters and low-quality bases. Align the cleaned reads to a reference genome. Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment. Conduct pathway and gene ontology analysis to interpret the biological significance of the differentially expressed genes.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Visualizing the Molecular Impact
The following diagrams illustrate the known mechanism of action of this compound and the likely downstream signaling pathways that would be affected, leading to the hypothesized transcriptomic changes.
References
- 1. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes. | Semantic Scholar [semanticscholar.org]
- 2. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 3. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond pore formation: reorganization of the plasma membrane induced by pore-forming proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cycloviolacin O2
Cycloviolacin O2, a cyclotide derived from Viola odorata, exhibits potent cytotoxic and antitumor properties, making it a valuable compound in research and drug development.[1][2][3] Due to its inherent toxicity, proper handling and disposal are paramount to ensure the safety of laboratory personnel and prevent environmental contamination.[4][5] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated contaminated materials in a laboratory setting.
Personal Protective Equipment (PPE)
The first line of defense when handling any potent cytotoxic agent is the correct use of Personal Protective Equipment. The following table summarizes the minimum required PPE for handling this compound.[6]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (e.g., ASTM D6978). | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling.[6] |
| Lab Coat | Solid-front, back-closing disposable gown made of a low-permeability fabric (e.g., polyethylene-coated spunbond). | Protects street clothes and skin from contamination. The back-closing design prevents accidental frontal exposure.[6] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. | Protects against splashes and aerosols. A face shield offers a broader area of protection for the entire face.[6] |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required for handling powders or when aerosols may be generated. | Prevents inhalation of hazardous particles. Fit testing is mandatory before use.[6] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants outside of the work area.[6] |
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound and related waste materials.
Experimental Protocols
Step-by-Step Disposal Procedure
The proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[6] The following steps should be strictly adhered to:
-
Preparation :
-
Waste Segregation :
-
Sharps : Needles, syringes, and any contaminated glassware must be disposed of in a puncture-resistant, leak-proof sharps container that is clearly labeled for cytotoxic waste.[6][7]
-
Solid Waste : All contaminated solid materials, including gloves, gowns, and bench liners, should be placed in a labeled, leak-proof, and sealed hazardous waste bag.[6][7]
-
Liquid Waste : Unused solutions of this compound and any rinsates should be collected in a labeled, leak-proof, and sealed waste container.[6]
-
-
Final Disposal :
-
All segregated waste streams (sharps, solid, and liquid) are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[4][5]
-
The primary method of disposal for cytotoxic waste is typically incineration at a licensed hazardous waste facility.[5][6]
-
For liquid waste, chemical deactivation may be an option before incineration, if permitted by local regulations.[5][6]
-
Decontamination Protocol
Following the completion of any work with this compound, all surfaces and equipment within the BSC or fume hood must be thoroughly decontaminated.
-
Initial Decontamination : Apply a 2% sodium hypochlorite solution to all potentially contaminated surfaces.[6]
-
Contact Time : Allow the sodium hypochlorite solution to have a contact time of at least 10-30 minutes.[6]
-
Rinsing : After the required contact time, wipe down the surfaces with 70% ethanol to remove the bleach residue.[6]
Spill Management
In the event of a spill, the immediate area should be evacuated. The spill should be cleaned up by trained personnel wearing appropriate PPE, including respiratory protection.
-
Containment : Cover the spill with absorbent pads.[6]
-
Deactivation : Apply a 2% sodium hypochlorite solution to the spill area and allow for a 30-minute contact time.[6]
-
Cleanup : Collect all contaminated materials and dispose of them as hazardous waste.[6]
By adhering to these procedures, researchers, scientists, and drug development professionals can safely handle and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols.[4][8][9]
References
- 1. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 2. The cyclotide this compound from Viola odorata has potent bactericidal activity against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of cytotoxic cyclotides: this compound disrupts lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.ca [danielshealth.ca]
- 6. benchchem.com [benchchem.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Safety data sheets [wilhelmsen.com]
- 9. amgen.com [amgen.com]
Essential Safety and Operational Guidance for Handling Cycloviolacin O2
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides crucial safety protocols and logistical plans for the handling and disposal of cycloviolacin O2. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the known cytotoxic and membrane-disrupting properties of this compound and general safety procedures for handling potent cytotoxic compounds.
This compound is a cyclotide with demonstrated cytotoxic activity, acting through membrane permeabilization.[1] Due to its inherent toxicity, stringent safety measures are imperative to prevent occupational exposure and environmental contamination. All personnel must be thoroughly trained in the procedures outlined below before handling this compound.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for all procedures involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves. Ensure gloves comply with ASTM D6978 standards.[2] | Provides a robust barrier against skin contact and absorption. Double-gloving offers additional protection in case of a breach in the outer glove.[2] |
| Gown | Disposable, solid-front, long-sleeved gown made of a low-permeability fabric with tight-fitting cuffs. | Protects clothing and skin from contamination due to splashes or spills.[3] |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield.[3][4] | Protects the mucous membranes of the eyes, nose, and mouth from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation. | Minimizes the risk of inhaling hazardous particles. |
| Additional Protection | Disposable shoe covers and a hair cover are recommended, particularly in sterile handling areas. | Prevents the spread of contamination outside of the immediate work area.[2] |
II. Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a fume hood, to control for aerosols and minimize exposure.
A. Preparation and Reconstitution:
-
Area Preparation: Before commencing work, decontaminate the work surface within the BSC or fume hood. Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.
-
Gather Materials: Assemble all necessary supplies, including this compound, diluents, sterile syringes and needles, and waste containers, within the containment area before starting.
-
Donning PPE: Put on all required PPE as specified in the table above in the correct order.
-
Reconstitution: If working with a lyophilized powder, use a gentle swirling motion to dissolve the compound. Avoid shaking to minimize aerosol formation. Use vented needles or a negative pressure technique when withdrawing solutions from vials to prevent pressurization and droplet generation.
B. Experimental Procedures:
-
Execution: Perform all experimental manipulations within the designated containment area.
-
Minimize Contamination: Keep all containers of this compound sealed when not in use. Change gloves immediately if they become contaminated or torn.[2]
-
Transport: When moving this compound solutions, use sealed, leak-proof secondary containers.
C. Post-Procedure Decontamination:
-
Surface Decontamination: Upon completion of work, wipe down all surfaces and equipment within the BSC or fume hood with an appropriate decontamination solution (e.g., a high-pH soap solution followed by sterile water).
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Dispose of all single-use PPE as cytotoxic waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
III. Emergency Procedures: Spills and Exposure
A. Spill Management:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full complement of recommended PPE, including respiratory protection.
-
Containment: Cover the spill with absorbent pads from a cytotoxic spill kit.
-
Cleanup: Working from the outer edge of the spill inwards, carefully clean the area. Place all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent, followed by a final rinse.[3]
B. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
IV. Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
A. Waste Segregation:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a rigid, puncture-resistant, and clearly labeled cytotoxic sharps container.[5]
-
Non-Sharps Solid Waste: All contaminated PPE, absorbent pads, vials, and other solid materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (often a purple or yellow bag/bin).[6][7]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof container that is clearly labeled as cytotoxic liquid waste. Do not dispose of this waste down the drain.
B. Final Disposal:
-
All cytotoxic waste must be handled by trained personnel and disposed of through a licensed hazardous waste contractor.
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[7]
V. Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound peptide - SB-PEPTIDE - antimicrobial peptide [sb-peptide.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
